molecular formula C19H18N2 B1581523 4,4'-Diaminotriphenylmethane CAS No. 603-40-7

4,4'-Diaminotriphenylmethane

Cat. No.: B1581523
CAS No.: 603-40-7
M. Wt: 274.4 g/mol
InChI Key: XECVXFWNYNXCBN-UHFFFAOYSA-N
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Description

4,4'-Diaminotriphenylmethane (CAS 603-40-7) is an aromatic diamine monomer of significant interest in advanced polymer research, particularly in the synthesis of high-performance polyimides . Its molecular structure features a triphenylmethane core with two primary amine groups, which serve as active sites for polycondensation reactions with various dianhydrides. The pendant phenyl ring and the free internal rotation of the triphenylmethane bridging group are key structural features that disrupt dense polymer chain packing . This results in polymers with increased fractional free volume and excellent solubility in polar aprotic solvents, thereby enhancing material processability without sacrificing thermal stability . The primary research value of this compound lies in its application for creating polyimide-based gas separation membranes . These membranes are critical for energy-efficient separation processes such as CO₂/CH₄ (for natural gas purification) and O₂/N₂ (for nitrogen generation) . Polyimides derived from 4,4'-Diaminotriphenylmethane demonstrate a compelling combination of high gas permeability and selectivity, promoted by the bulky pendant group which controls intrinsic intramolecular rigidity and disrupts intermolecular packing . Researchers utilize this monomer in one-step, high-temperature polycondensation methods to produce high-molecular-weight polyimides that exhibit good thermal stability, with initial decomposition temperatures reported above 434 °C and glass-transition temperatures between 285 and 316 °C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-aminophenyl)-phenylmethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H18N2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,19H,20-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECVXFWNYNXCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975705
Record name 4,4'-(Phenylmethylene)dianiline
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Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

603-40-7
Record name 4,4′-(Phenylmethylene)bis[benzenamine]
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Record name 4,4'-Benzylidenedianiline
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Record name 4,4'-Diaminotriphenylmethane
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Record name 4,4'-(Phenylmethylene)dianiline
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Record name 4,4'-benzylidenedianiline
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Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Diaminotriphenylmethane for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4,4'-Diaminotriphenylmethane, a molecule of significant interest in materials science and with emerging potential in medicinal chemistry. We will delve into its chemical identity, synthesis, properties, and applications, with a focus on providing actionable insights for laboratory and development work.

Core Chemical Identity

4,4'-Diaminotriphenylmethane is an aromatic amine belonging to the triarylmethane class of compounds. It is crucial to distinguish it from the structurally similar but distinct compound 4,4'-methylenedianiline (MDA), as they possess different Chemical Abstracts Service (CAS) numbers and molecular structures.

IdentifierValue
Chemical Name 4,4'-Diaminotriphenylmethane
CAS Number 603-40-7[1][2][3]
Molecular Formula C₁₉H₁₈N₂[1][2][3]
Molecular Weight 274.36 g/mol [1][3]
Synonyms 4,4'-(Phenylmethylene)bis[benzenamine], p,p'-Leucaniline

The molecular structure of 4,4'-Diaminotriphenylmethane is characterized by a central methane carbon atom bonded to one phenyl group and two 4-aminophenyl groups.

Molecular Structure of 4,4'-Diaminotriphenylmethane

Physicochemical Properties

The following table summarizes key physicochemical properties of 4,4'-Diaminotriphenylmethane.

PropertyValueSource
Appearance White to light yellow crystalline solid[4]
Melting Point 139-140 °C[4][5]
Boiling Point 476.6 °C at 760 mmHg[4][5]
Density 1.156 g/cm³[4][5]
Flash Point 290.7 °C[4][5]

Synthesis of 4,4'-Diaminotriphenylmethane

The primary and most well-established method for the synthesis of 4,4'-Diaminotriphenylmethane is the Baeyer condensation reaction. This involves the acid-catalyzed reaction of aniline with benzaldehyde.

Baeyer Condensation for 4,4'-Diaminotriphenylmethane Synthesis

Causality Behind Experimental Choices:

The use of an acid catalyst is crucial for this reaction. The acid protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the electron-rich aniline. An excess of aniline is typically used to drive the reaction towards the formation of the disubstituted product and to act as a solvent. The choice of a specific acid catalyst can influence the reaction rate and yield. While strong mineral acids like hydrochloric acid are effective, the use of solid acid catalysts such as zeolites is gaining traction due to their reusability and reduced environmental impact.

Detailed Experimental Protocol: Synthesis via Baeyer Condensation

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Aniline (freshly distilled)

  • Benzaldehyde

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Hydroxide solution (e.g., 10% w/v)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2 molar equivalents of aniline with 1 molar equivalent of benzaldehyde.

  • Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the reaction mixture by adding a sodium hydroxide solution until the pH is basic. This will precipitate the crude product.

  • Filter the precipitate and wash it thoroughly with deionized water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain purified 4,4'-Diaminotriphenylmethane.

  • Dry the purified crystals under vacuum.

Applications of 4,4'-Diaminotriphenylmethane

The applications of 4,4'-Diaminotriphenylmethane stem from its unique chemical structure, which combines the reactivity of aromatic amines with the three-dimensional framework of a triarylmethane.

Polymer Chemistry

A primary application of 4,4'-Diaminotriphenylmethane is in the field of polymer chemistry. Its difunctional nature, with two primary amine groups, makes it an excellent monomer or curing agent.

  • Polyimides: It serves as a diamine monomer in the synthesis of polyimides, which are high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. These materials find use in aerospace, electronics, and other demanding applications.

  • Dyes and Pigments: 4,4'-Diaminotriphenylmethane is a key precursor in the synthesis of various triarylmethane dyes.[4] The extensive conjugation in the resulting dye molecules leads to intense coloration.

  • Corrosion Inhibitors: The lone pairs of electrons on the nitrogen atoms can coordinate with metal surfaces, forming a protective layer that inhibits corrosion.

Potential in Drug Development

The triarylmethane scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. This has led to the investigation of triarylmethane derivatives for various therapeutic applications.

  • Anticancer Agents: Several studies have explored the potential of triarylmethane derivatives as anticancer agents.[6] The proposed mechanisms of action include the inhibition of tubulin polymerization and the induction of apoptosis. While specific studies on 4,4'-Diaminotriphenylmethane are limited, its structural motif suggests it could be a valuable starting point for the design and synthesis of novel anticancer compounds.

  • Antimicrobial and Antifungal Activity: The triarylmethane class of compounds has also shown promise as antimicrobial and antifungal agents.[7][8] The lipophilic nature of the triarylmethane core allows for penetration of microbial cell membranes.

It is important to note that while the broader class of triarylmethanes shows significant biological activity, the specific application of 4,4'-Diaminotriphenylmethane in drug development is an active area of research. Further derivatization and biological evaluation are necessary to fully elucidate its therapeutic potential.

Analytical Methods

The analysis of 4,4'-Diaminotriphenylmethane is crucial for quality control, reaction monitoring, and metabolic studies. The following techniques are commonly employed for the analysis of aromatic amines and are applicable to this compound.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV or electrochemical detection is a sensitive and widely used method for the quantification of aromatic amines.[9][10] Derivatization of the amine groups may be necessary to improve chromatographic performance and detection sensitivity.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of 4,4'-Diaminotriphenylmethane, often after derivatization to increase its volatility.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and purity assessment of the synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C-N stretching vibrations of the amine groups and the aromatic C-H bonds.

Safety and Handling

Potential Hazards:

  • Aromatic amines are known to be toxic and can be absorbed through the skin.[11]

  • Many aromatic amines are suspected or known carcinogens.[11][12]

  • The compound may cause skin and eye irritation.[11]

  • Inhalation of dust can cause respiratory tract irritation.[11]

Recommended Safety Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the most up-to-date Safety Data Sheet from the supplier before handling this compound.

Conclusion

4,4'-Diaminotriphenylmethane is a versatile chemical with established applications in polymer science and emerging potential in medicinal chemistry. Its synthesis via the Baeyer condensation is a well-understood process, and a variety of analytical techniques can be employed for its characterization. While its toxicological profile requires careful consideration, its unique structural features make it a compound of continuing interest for researchers and developers in various scientific fields. Further exploration of its biological activities is warranted to fully realize its potential in drug discovery and development.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,4'-Methylenedianiline. Retrieved from [Link]

  • OSHA. (n.d.). 4,4'-Methylenedianiline (MDA). Retrieved from [Link]

  • Wikipedia. (n.d.). 4,4'-Methylenedianiline. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for 4,4'-Methylenedianiline. Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, Characterization and Docking Studies of 4, 4'-Diaminotriphenylmethanes (DATPMs). Retrieved from [Link]

  • Abramov, M., et al. (2000). Effect of molecular structure on the performance of triarylmethane dyes as therapeutic agents for photochemical purging of autologous bone marrow grafts from residual tumor cells. Journal of Pharmaceutical Sciences, 89(1), 88-99.
  • Hassan, H. H. A. M., et al. (2022).
  • ResearchGate. (2025). Triaryl Methane Derivatives as Antiproliferative Agents. Retrieved from [Link]

  • Peterson, J. C., et al. (1991). High-performance liquid chromatographic determination of 4,4'-methylenedianiline in human urine.
  • ResearchGate. (2018). Synthesis, Characterization and Docking Studies of 4, 4'-Diaminotriphenylmethanes (DATPMs). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of 4, 4 ',-diaminodiphenylmethane Schiff bases. Retrieved from [Link]

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: 4,4'-Diaminodiphenyl Ether. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis in synthesis of 4,4′-diphenylmethane diisocyanate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds.
  • ResearchGate. (n.d.). Triarylmethane dyes, structure and structural names. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][4][11][13] triazolo [4, 3-d][11][13] diazepin-8-amine derivatives as potential BRD4 inhibitors. Retrieved from [Link]

  • Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Colorectal anticancer activity of a novel class of triazolic triarylmethane derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Analysing for 4,4′-diaminodiphenylmethane in heritage collections containing solid and medium density flexible linear polyester polyurethanes using liquid chromatography/mass spectrometry. Retrieved from [Link]

Sources

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4,4'-Diaminotriphenylmethane in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4,4'-Diaminotriphenylmethane (DTM), a compound of significant industrial and research interest. From its fundamental physicochemical properties to practical experimental protocols, this document serves as a critical resource for professionals working with DTM in various applications, including polymer synthesis, dye manufacturing, and as a curing agent for resins.

Introduction to 4,4'-Diaminotriphenylmethane

4,4'-Diaminotriphenylmethane, also known as 4,4'-Methylenedianiline (MDA), is an aromatic amine with the chemical formula C₁₃H₁₄N₂.[1] It typically appears as a colorless to pale yellow or tan crystalline solid with a faint amine-like odor.[1][2] The compound is a crucial intermediate in the production of polyurethane foams, high-performance polymers, epoxy resins, and azo dyes.[1][3][4] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

The molecular structure of DTM, featuring two aniline moieties linked by a methylene bridge, dictates its solubility behavior. The presence of two primary amine (-NH₂) groups allows for hydrogen bonding, while the three phenyl rings contribute to its nonpolar character. This amphiphilic nature results in a varied solubility profile across different organic solvents.

Figure 1: Molecular Structure of 4,4'-Diaminotriphenylmethane

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[5] The interplay of intermolecular forces—van der Waals forces, dipole-dipole interactions, and hydrogen bonding—determines the extent of solubility.

  • Polarity: DTM possesses both polar and nonpolar characteristics. The two amine groups are polar and capable of forming hydrogen bonds with protic solvents. The three aromatic rings are nonpolar and interact favorably with nonpolar solvents through van der Waals forces.

  • Hydrogen Bonding: The hydrogen atoms attached to the nitrogen atoms in DTM can act as hydrogen bond donors, while the lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors. This capability significantly enhances its solubility in protic solvents like alcohols and water, and in aprotic solvents that can accept hydrogen bonds.

  • Molecular Size: The relatively large size and rigid structure of the DTM molecule can hinder its ability to fit into the solvent lattice, which can limit solubility, particularly in highly ordered solvents.

Solubility_Principles cluster_Solute 4,4'-Diaminotriphenylmethane cluster_Solvents Solvent Types Solute Polar -NH2 groups Nonpolar Phenyl Rings Polar Polar Solvents (e.g., Methanol, Acetone) Solute->Polar High Solubility (H-Bonding, Dipole-Dipole) Nonpolar Nonpolar Solvents (e.g., Benzene, CCl4) Solute->Nonpolar Moderate to High Solubility (van der Waals Forces) Solubility_Workflow A 1. Preparation Add excess DTM to a known volume of solvent B 2. Equilibration Agitate at constant temp (e.g., 24-48h) A->B C 3. Phase Separation Allow solid to settle or centrifuge B->C D 4. Sample Extraction & Filtration Withdraw supernatant and filter (0.22 µm) C->D E 5. Dilution & Analysis Dilute sample and quantify concentration (HPLC/UV-Vis) D->E F 6. Calculation Determine solubility from concentration and dilution factor E->F

Figure 3: Experimental Workflow for Solubility Determination

Safety and Handling

4,4'-Diaminotriphenylmethane is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is considered toxic if swallowed, in contact with skin, or if inhaled. [6][7]It is also suspected of causing cancer and genetic defects and may cause an allergic skin reaction. [8][9]Prolonged exposure may cause damage to organs, particularly the liver. [6][10]* Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection, and a respirator when handling DTM. [6]* Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid generating and inhaling dust. [6]* Disposal: Dispose of waste according to local, state, and federal regulations. Avoid release into the environment as it is toxic to aquatic life. [10][8][9]

Conclusion

The solubility of 4,4'-Diaminotriphenylmethane is a complex function of its molecular structure and the nature of the solvent. It exhibits high solubility in polar aprotic and protic solvents like acetone and methanol, and moderate to low solubility in nonpolar solvents and water. The provided quantitative data and experimental protocol offer a solid foundation for researchers and professionals to effectively work with this compound. Adherence to strict safety protocols is essential when handling DTM due to its significant health hazards.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 4,4'-Diaminodiphenylmethane. (n.d.). Santa Cruz Biotechnology.
  • 4,4-Diaminodiphenylmethane | C13H14N2. (n.d.). PubChem.
  • 4,4'-DIAMINODIPHENYLMETHANE. (n.d.). CAMEO Chemicals - NOAA.
  • 4,4'-Diamino Diphenyl Methane. (2024, May 7). ChemBK.
  • 4,4'-DIAMINODIPHENYLMETHANE. (n.d.). Ataman Kimya.
  • SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, October 30). Thermo Fisher Scientific.
  • 4,4-Diaminodiphenylmethane Dealer and Distributor. (n.d.). Multichem.
  • material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET. (n.d.). FUJIFILM Wako.
  • 4,4'-Diaminodiphenylmethane | 101-77-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

Health and Safety Considerations for Handling 4,4'-Diaminotriphenylmethane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Research & Drug Development Professionals

Executive Directive: The "Analog Principle" in Safety

Core Directive: Treat 4,4'-Diaminotriphenylmethane (CAS: 588-85-2) as a suspected human carcinogen and potent skin sensitizer .

While often confused with its diphenyl analog, 4,4'-Methylenedianiline (MDA), 4,4'-Diaminotriphenylmethane shares the critical primary aromatic amine pharmacophore. In the absence of compound-specific toxicological dossiers, safety protocols must default to the Structure-Activity Relationship (SAR) principle. This molecule possesses the structural alerts associated with methemoglobinemia, genotoxicity, and bladder/liver carcinogenicity found in the triphenylmethane dye class (e.g., Malachite Green precursors) and MDA.

Operational Standard: Handle under Occupational Exposure Band (OEB) 3/4 containment protocols.

Technical Identity & Hazard Profiling

Chemical Distinction

It is imperative to distinguish this compound from its more common analogs to ensure accurate risk assessment.

Feature4,4'-Diaminotriphenylmethane4,4'-Methylenedianiline (MDA)
CAS Number 588-85-2 101-77-9
Structure Triphenylmethane backbone (3 rings)Diphenylmethane backbone (2 rings)
Primary Use Dye intermediate (Leuco bases), ReagentPolyurethane precursor, Epoxy curing
Physical State Solid (Crystalline powder)Solid (Flakes/Crystals)
Solubility Lipophilic; Soluble in organic solventsSoluble in organic solvents
Toxicological Mechanisms (SAR Analysis)

The toxicity of 4,4'-Diaminotriphenylmethane is driven by its metabolic activation pathways, typical of arylamines.

  • Metabolic Activation: The amine groups (-NH2) undergo N-hydroxylation by cytochrome P450 enzymes (specifically CYP1A2) in the liver.

  • Genotoxicity: The resulting N-hydroxyarylamine metabolites can form nitrenium ions, which are electrophilic and can covalently bind to DNA (forming adducts), leading to mutagenesis.

  • Acute Toxicity (Methemoglobinemia): Absorption through the skin or inhalation can oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+), impairing oxygen transport and causing cyanosis.

GHS Classification (Conservative Framework)

Based on SAR with MDA and Triphenylmethane dyes:

  • Carcinogenicity: Category 1B (Presumed Human Carcinogen).[1]

  • Germ Cell Mutagenicity: Category 2.[2]

  • Acute Toxicity (Oral/Dermal): Category 3 or 4.

  • Sensitization: Skin Sensitizer Category 1.[1][2]

  • Specific Target Organ Toxicity (RE): Liver, Thyroid.

Visualizing the Hazard Pathway[3]

The following diagram illustrates the metabolic pathway that transforms this stable chemical into a genotoxic agent, highlighting why skin absorption is a critical control point.

MetabolicPathway Compound 4,4'-Diaminotriphenylmethane (Lipophilic Parent) Liver Hepatic Metabolism (CYP1A2) Compound->Liver Ingestion/Inhalation Blood Hemoglobin Oxidation (Methemoglobinemia) Compound->Blood Dermal Absorption Metabolite N-Hydroxy Arylamine (Proximate Carcinogen) Liver->Metabolite N-Hydroxylation Adduct DNA Adduct Formation (Mutagenesis) Metabolite->Adduct Nitrenium Ion Generation Metabolite->Blood Systemic Circulation

Figure 1: Metabolic activation pathway highlighting the dual risks of genotoxicity (DNA adducts) and acute hypoxia (Methemoglobinemia).

Operational Safety Framework

Engineering Controls (Hierarchy Level 1)

Do not rely solely on PPE. Containment is the primary defense.

  • Weighing & Handling: Must be performed in a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

    • Why? Electrostatic powders disperse easily. Inhalation is the fastest route to systemic toxicity.

  • Reaction Setup: Closed systems are mandatory. If heating is required, use a reflux condenser vented to a scrubber or dedicated fume hood exhaust.

  • Surface Protection: Use disposable bench liners (plastic-backed absorbent paper) to prevent permanent contamination of surfaces.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for aromatic amines due to rapid permeation.

PPE CategorySpecificationRationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate (e.g., Silver Shield®) or Thick Nitrile (>8 mil)Aromatic amines can permeate standard thin nitrile in <15 mins.
Respiratory P100 / N100 Respirator (if outside hood)Powered Air Purifying Respirator (PAPR) for spill cleanup.Zero-tolerance for particulate inhalation.
Body Protection Tyvek® Lab Coat or disposable gown with elastic cuffs.Prevents dust accumulation on street clothes (secondary exposure risk).
Eye Protection Chemical Splash Goggles.Prevent mucosal absorption via tear ducts.
Decontamination Protocol

Aromatic amines are difficult to remove with water alone due to lipophilicity.

  • Solvent Wash: Wipe contaminated surfaces with a surfactant-based cleaner (e.g., Decon 90) or a specific amine-neutralizing solution (e.g., dilute acetic acid followed by surfactant). Avoid pure organic solvents (ethanol/acetone) as they may enhance skin penetration if splashed.

  • Verification: Use a UV lamp (if the compound is fluorescent, common for triphenylmethanes) or colorimetric amine swabs to verify cleanup.

Experimental Workflow: Safe Handling Guide

This workflow integrates safety checks directly into the experimental procedure.

HandlingWorkflow cluster_containment High Containment Zone (Fume Hood/Glovebox) Start Receipt of Chemical Storage Storage: Cool, Dry, Dark (Segregate from Oxidizers) Start->Storage Prep Preparation: Don Double Gloves & Tyvek Verify Fume Hood Flow Storage->Prep Weigh Weighing: Static-Free Spatula Inside Containment Hood Prep->Weigh Critical Control Point Solubilize Solubilization: Add Solvent Slowly (Avoid Aerosols) Weigh->Solubilize Reaction Reaction/Use: Closed Vessels Only Solubilize->Reaction Waste Waste Disposal: Double Bagged Label 'Carcinogen' Reaction->Waste

Figure 2: Step-by-step operational workflow emphasizing the "High Containment Zone" for all manipulation phases.

Emergency Response Protocols

Exposure Response
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes .[3] Do not scrub hard (abrasion increases absorption).

  • Inhalation: Move to fresh air immediately. Monitor for signs of cyanosis (blue lips/fingernails) which indicates methemoglobinemia.

  • Medical Alert: Inform medical personnel that the patient was exposed to an aromatic amine . Methylene blue is the specific antidote for severe methemoglobinemia.

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Up: Don PAPR or N95, double gloves, and Tyvek suit.

  • Contain: Cover spill with wet paper towels (to prevent dust) or use a dedicated chemical spill pillow.

  • Clean: Scoop up material. Wash area 3x with soap/water.

  • Disposal: All cleanup materials must be disposed of as hazardous chemical waste (Incineration recommended).

References

  • National Toxicology Program (NTP). Report on Carcinogens, 15th Edition: Selected Aromatic Amines. U.S. Department of Health and Human Services. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: 4,4'-Methylenedianiline (Analog Reference).[Link]

  • European Chemicals Agency (ECHA). Substance Information: 4,4'-(phenylmethylene)bis(aniline) (CAS 588-85-2).[Link]

  • American Chemical Society (ACS). Chemical Safety: Guidelines for Handling Aromatic Amines.[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for 4,4'-Methylenedianiline.[Link]

Sources

Thermal Stability and Decomposition of 4,4'-Diaminotriphenylmethane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research and Development

Executive Summary

4,4'-Diaminotriphenylmethane (TPM) is a critical aromatic diamine monomer used primarily in the synthesis of high-performance polyimides and epoxy curing agents. Distinct from its diphenyl analogue (4,4'-Methylenedianiline or MDA), TPM incorporates a third phenyl ring at the central methane bridge. This structural modification significantly enhances the thermal rigidity and oxidative stability of the resulting polymers, making them suitable for aerospace and gas separation membrane applications.

This guide provides a comprehensive technical analysis of the thermal properties, decomposition pathways, and experimental characterization of TPM, designed for researchers optimizing high-temperature material synthesis.

Chemical Identity and Physicochemical Profile[1][2][3][4][5]

Before analyzing thermal behavior, it is essential to distinguish TPM from related isomers and analogues.

PropertySpecification
Chemical Name 4,4'-Diaminotriphenylmethane
Synonyms 4,4'-(Phenylmethylene)bis(aniline); 4,4'-Benzylidenedianiline
CAS Number 603-40-7
Molecular Formula C₁₉H₁₈N₂
Molecular Weight 274.37 g/mol
Structure Triphenylmethane scaffold with amino groups at para positions of two rings.
Melting Point (Tm) 139 – 140 °C
Boiling Point ~476 °C (Predicted at 760 mmHg)
Flash Point ~290 °C
Density ~1.16 g/cm³

Critical Note: Do not confuse TPM with Pararosaniline base (4,4',4''-Triaminotriphenylmethane) or MDA (4,4'-Diaminodiphenylmethane, CAS 101-77-9). The absence of the third amino group in TPM alters its cross-linking potential and thermal degradation mechanism.

Thermal Stability Profile

Monomer Stability

The pure TPM monomer exhibits a sharp endothermic melting peak at 139–140 °C . Unlike aliphatic amines, TPM is relatively stable in the melt phase up to approx. 200–220 °C under inert atmospheres. However, prolonged exposure to air above its melting point accelerates oxidative degradation.

  • Processing Window: 140 °C to 180 °C (Melt processing).

  • Degradation Onset (T_onset): > 250 °C (in N₂).

  • Flash Point: The high flash point (~290 °C) indicates low flammability volatility, but thermal cracking will generate combustible volatiles above 400 °C.

Polymer Stability (Polyimides)

When polymerized with dianhydrides (e.g., 6FDA, ODPA), TPM imparts superior thermal stability compared to MDA.

  • Glass Transition (Tg): Typically 280–315 °C (depending on the dianhydride).

  • Decomposition Temperature (Td, 5% wt loss): 490–544 °C in Nitrogen.

  • Mechanism: The bulky pendant phenyl group restricts chain rotation, raising Tg, but also provides a site for eventual thermal degradation at extreme temperatures.

Decomposition Mechanisms

The thermal decomposition of TPM proceeds via two distinct pathways depending on the environment (oxidative vs. inert) and temperature.

Pathway A: Oxidative Degradation (Air/O₂)

In the presence of oxygen, the benzylic hydrogen (at the central methine carbon) is the most vulnerable site.

  • Abstraction: Oxygen abstracts the benzylic hydrogen, forming a radical.

  • Hydroperoxide Formation: Formation of a hydroperoxide intermediate.

  • Cleavage: Decomposition into 4,4'-Diaminobenzophenone (ketone derivative) and phenyl radicals/phenols.

  • Color Change: Samples turn from off-white to dark brown/black due to quinoid formation.

Pathway B: Pyrolytic Cleavage (Inert/N₂)

At temperatures >450 °C, homolytic bond scission dominates.

  • C-C Scission: The bond between the central carbon and the phenyl rings breaks.

  • Product Formation: Generates aniline, diphenylamine derivatives, and char.

  • Char Yield: TPM-based polymers typically exhibit high char yields (>60% at 800 °C) due to the high aromatic content.

Decomposition Pathway Diagram

DecompositionPathways TPM 4,4'-Diaminotriphenylmethane (TPM) Heat Thermal Stress (>200°C) TPM->Heat Oxidation Oxidative Attack (Air/O2) Heat->Oxidation Presence of O2 Pyrolysis Homolytic Scission (N2, >450°C) Heat->Pyrolysis Inert Atmosphere Radical Benzylic Radical Intermediate Oxidation->Radical Ketone 4,4'-Diaminobenzophenone Radical->Ketone Phenol Phenolic By-products Radical->Phenol Cleavage C-C Bond Cleavage Pyrolysis->Cleavage Aniline Aniline Derivatives Cleavage->Aniline Char Carbonaceous Char (>60% Yield) Cleavage->Char

Caption: Dual decomposition pathways of TPM: Oxidative degradation attacking the methine bridge vs. high-temperature pyrolytic scission.

Experimental Analysis Protocols

To accurately characterize TPM stability, a coupled TGA/DSC approach is required.

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine T_onset, T_max_degradation, and Char Yield.

  • Sample Prep: 5–10 mg of dry TPM powder in an alumina crucible.

  • Purge Gas: Nitrogen (for pyrolysis) or Synthetic Air (for oxidative stability) at 50 mL/min.

  • Ramp:

    • Equilibrate at 40 °C.

    • Ramp 10 °C/min to 150 °C (Hold 10 min to remove moisture/solvents).

    • Ramp 10 °C/min to 800 °C.

  • Data Analysis:

    • Identify T5% (Temperature at 5% mass loss).

    • Differentiate the curve (DTG) to find the inflection point of maximum degradation rate.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Accurate measurement of Melting Point (Tm) and purity check.

  • Sample Prep: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid).

  • Purge Gas: Nitrogen at 50 mL/min.

  • Cycle:

    • Heat 1: 25 °C to 160 °C at 10 °C/min (Observe Tm at ~140 °C).

    • Cool: 160 °C to 25 °C at 10 °C/min (Observe crystallization, if any).

    • Heat 2: 25 °C to 250 °C (Check for decomposition exotherms).

  • Note: If an exotherm appears immediately after melting in Heat 1, the sample may be impure or oxidizing.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) Sample TPM Sample (Dry Powder) TGA_Setup Alumina Crucible N2 Atmosphere Sample->TGA_Setup DSC_Setup Hermetic Al Pan N2 Purge Sample->DSC_Setup TGA_Run Ramp 10°C/min 40°C -> 800°C TGA_Setup->TGA_Run TGA_Result Output: Td (5%), Char Yield TGA_Run->TGA_Result DSC_Run Heat-Cool-Heat 25°C -> 160°C -> 250°C DSC_Setup->DSC_Run DSC_Result Output: Tm (140°C), Purity DSC_Run->DSC_Result

Caption: Standardized workflow for thermal characterization of TPM monomer.

Safety and Handling Implications

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the amine groups and the central methine carbon.

  • Toxicity: Like most aromatic amines, TPM should be handled as a potential carcinogen and skin irritant. Use full PPE (gloves, respirator) and handle in a fume hood.

  • Fire Hazard: In case of fire, toxic nitrogen oxide (NOx) fumes will be released. Use CO₂, dry chemical, or foam extinguishers.

References

  • Chemical Identity & Properties

    • Source: ChemicalBook & GuideChem D
    • Data: CAS 603-40-7, Melting Point 139-140°C.[1][2][3][4][5]

    • Link:

  • Polyimide Synthesis & Thermal Stability

    • Title: Gas Permeation Properties of Soluble Aromatic Polyimides Based on 4-Fluoro-4,4'-Diaminotriphenylmethane.
    • Journal: M
    • Context: Confirms synthesis from TPM analogues and thermal stability (Td > 470°C).
    • Link:

  • General Decomposition of Triphenylmethane Derivatives

    • Title: Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
    • Context: Mechanistic insights into amine/carbamate degrad
    • Link:

  • Comparative Data (MDA)

    • Title: Thermal Stability and Thermal Degradation Reaction Kinetics of 4,4'-Diphenylmethane Diisocyan
    • Context: Provides baseline stability data for the diphenyl analogue (MDA/MDI) for comparison.
    • Link:

Sources

A Technical Guide to the Reaction of Aniline and Formaldehyde: Mechanism, Protocols, and Structural Elucidation of Di- and Triphenylmethane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acid-catalyzed condensation of aniline and formaldehyde is a cornerstone of industrial polymer chemistry, primarily serving as the synthetic route to 4,4'-methylenedianiline (MDA), a critical precursor for methylene diphenyl diisocyanate (MDI) and the vast polyurethane industry.[1][2] This guide provides an in-depth exploration of the multi-step reaction mechanism leading to MDA, dissecting the intricate interplay of electrophilic and nucleophilic species. We will elucidate the causality behind key experimental choices and present a validated protocol for its synthesis. Furthermore, this document addresses a common point of confusion by distinguishing the synthesis of MDA from the formation of triphenylmethane structures, which are typically synthesized via a different pathway involving subsequent oxidation steps. A foundational overview of triphenylmethane dye synthesis is provided to clarify this distinction and offer a broader chemical context.

Part 1: The Core Reaction: Synthesis of 4,4'-Diaminodiphenylmethane (MDA)

Introduction: The Industrial Significance of MDA

4,4'-Diaminodiphenylmethane, commonly referred to as methylenedianiline (MDA), is a high-volume industrial chemical whose significance is almost entirely linked to its role as an intermediate in the production of polyurethanes.[2] The reaction of MDA with phosgene yields MDI, a key monomer for producing a wide range of materials, including rigid and flexible foams, elastomers, coatings, and adhesives. Understanding the kinetics and mechanism of MDA formation is therefore critical for optimizing the yield and purity of the final MDI product mixture, as the initial condensation conditions dictate the isomeric distribution and level of polymeric byproducts.[3]

The Reaction Mechanism: An Acid-Catalyzed Condensation Cascade

The synthesis of MDA from aniline and formaldehyde is a classic example of electrophilic aromatic substitution, proceeding through a series of well-defined, acid-catalyzed steps. While several intermediates have been proposed and studied, the dominant pathway involves the formation of an electrophilic iminium species that subsequently reacts with a second aniline molecule.[2][4]

Step 1: Formation of N-Hydroxymethylaniline

The reaction is initiated by the acid-catalyzed activation of formaldehyde. The carbonyl oxygen is protonated, significantly increasing the electrophilicity of the carbonyl carbon. The nitrogen atom of aniline, acting as a nucleophile, then attacks the activated carbonyl carbon.[5] Subsequent deprotonation yields N-hydroxymethylaniline (also referred to as N-methylolaniline). This initial addition is a reversible equilibrium.

Step 2: Generation of the Electrophilic Iminium Ion

In the acidic medium, the hydroxyl group of N-hydroxymethylaniline is readily protonated, forming a good leaving group (water).[2][4] The departure of a water molecule results in the formation of a resonance-stabilized N-methylideneanilinium ion, commonly known as an iminium ion or a Schiff base cation. This highly electrophilic species is the key intermediate that drives the subsequent aromatic substitution.

Step 3: Electrophilic Aromatic Substitution

The electron-rich benzene ring of a second aniline molecule acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. The amino group (-NH₂) of aniline is a powerful activating and ortho, para-directing group, meaning it increases the electron density at the positions ortho and para to it.[6][7][8] Due to steric hindrance at the ortho positions, the attack occurs predominantly at the para position. This electrophilic aromatic substitution reaction forms a protonated intermediate, which quickly loses a proton to restore aromaticity, yielding N-(4-aminobenzyl)aniline (PABA).[3][4]

Step 4: Rearrangement to 4,4'-Diaminodiphenylmethane (MDA)

The intermediate N-(4-aminobenzyl)aniline (PABA) undergoes an acid-catalyzed rearrangement.[2][4] This step is crucial for the formation of the final symmetric product. The reaction proceeds until the final, thermodynamically stable 4,4'-diaminodiphenylmethane is formed. The reaction mixture typically contains the 4,4'-isomer as the major product, along with smaller amounts of the 2,4'-isomer and higher polymeric analogues.[9]

Alternative Intermediate: The Aminal Pathway

Some mechanistic studies propose an alternative pathway involving the formation of an aminal (N,N'-diphenylmethylenediamine) intermediate.[2][10] In this route, N-hydroxymethylaniline reacts with a second aniline molecule to form the aminal, which then rearranges under acidic conditions to form the final MDA product.[2] However, kinetic studies suggest the aminal may be a kinetic dead-end in some conditions, with the iminium ion pathway being dominant.[4][11]

Visualization of the MDA Synthesis Mechanism

The following diagram illustrates the step-by-step acid-catalyzed reaction pathway from aniline and formaldehyde to 4,4'-Diaminodiphenylmethane (MDA).

MDA_Synthesis Figure 1: Reaction Mechanism for MDA Synthesis Aniline1 Aniline N_hydroxymethylaniline N-Hydroxymethylaniline Aniline1->N_hydroxymethylaniline Nucleophilic Attack Formaldehyde Formaldehyde Protonated_Formaldehyde Protonated Formaldehyde Formaldehyde->Protonated_Formaldehyde + H+ H_plus H+ Protonated_Formaldehyde->N_hydroxymethylaniline Nucleophilic Attack Protonated_N_hydroxy Protonated N-Hydroxymethylaniline N_hydroxymethylaniline->Protonated_N_hydroxy + H+ Iminium_Ion N-Methylideneanilinium Ion (Iminium Ion) Protonated_N_hydroxy->Iminium_Ion - H2O PABA_intermediate N-(4-aminobenzyl)aniline (PABA) Iminium_Ion->PABA_intermediate Electrophilic Aromatic Substitution (para-attack) Aniline2 Aniline (2nd eq.) Aniline2->PABA_intermediate Electrophilic Aromatic Substitution (para-attack) MDA 4,4'-Diaminodiphenylmethane (MDA) PABA_intermediate->MDA Rearrangement + H+ (catalyst)

Caption: Figure 1: Reaction Mechanism for MDA Synthesis.

Experimental Protocol: Laboratory Synthesis of MDA

This protocol describes a representative synthesis using hydrochloric acid as the catalyst. The use of solid acid catalysts like zeolites or clays is also reported as a greener alternative to corrosive mineral acids.[12][13]

Materials:

  • Aniline (freshly distilled)

  • Formaldehyde solution (37% in water, formalin)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 20% w/v)

  • Toluene or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add aniline and an equimolar amount of concentrated hydrochloric acid with cooling to form aniline hydrochloride.

  • Formaldehyde Addition: Begin vigorous stirring and slowly add the formaldehyde solution dropwise from the dropping funnel. The molar ratio of aniline to formaldehyde is typically kept high (e.g., 2:1 to 10:1) to favor the formation of the diamine and suppress polymerization.[14][15] Maintain the temperature between 30-60°C during the addition.[14]

  • Reaction Digestion: After the addition is complete, slowly heat the reaction mixture to 80-100°C and maintain this temperature for 2-6 hours to drive the reaction to completion.[12][14]

  • Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the mixture by adding sodium hydroxide solution until the pH is basic (pH > 8). This step is crucial to deprotonate the amine groups and liberate the free MDA base.

  • Workup and Isolation: Transfer the mixture to a separatory funnel. The product may separate as an oily layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, a mixture of isomers and oligomers, can be purified by crystallization or vacuum distillation to isolate the 4,4'-MDA isomer.[9][16]

Summary of Reaction Conditions
ParameterTypical RangeRationale / Causality
Aniline:Formaldehyde Ratio 2:1 to 10:1A high excess of aniline favors the formation of the dimeric MDA and minimizes the formation of higher molecular weight polymers.[14]
Catalyst HCl, H₂SO₄, Zeolites, ClaysA strong acid is required to protonate formaldehyde and the N-hydroxymethylaniline intermediate, generating the key electrophile.[2][3][13]
Temperature 60°C - 120°CProvides sufficient activation energy for the condensation and rearrangement steps while controlling the rate of side reactions.[12][14]
Reaction Time 2 - 10 hoursSufficient time is needed for the reaction to proceed to completion and for the rearrangement to the thermodynamically favored 4,4'-isomer.[14]
Yield of 4,4'-MDA 75% - 95%Highly dependent on precise control of reaction conditions to maximize selectivity towards the desired isomer.[12][17]

Part 2: Elucidating Triphenylmethane Structures

A Point of Clarification: Aniline, Formaldehyde, and Triphenylmethanes

A crucial point of scientific integrity is to clarify that the direct reaction between aniline and formaldehyde does not yield a triphenylmethane structure like 4,4'-Diaminotriphenylmethane. The product of this reaction is the diphenylmethane derivative, MDA, where the two aromatic rings are bridged by a single methylene (-CH₂-) group derived from formaldehyde.

Triphenylmethane compounds, which form the structural basis for a large class of brilliant synthetic dyes, contain a central carbon atom bonded to three aryl rings.[18] Their synthesis follows a different and distinct chemical pathway.

General Synthesis of Triphenylmethane Dyes

The synthesis of triphenylmethane dyes is generally a two-stage process. The classic example is the synthesis of Malachite Green.[19]

  • Condensation to form a Leuco Base: This step involves the acid-catalyzed condensation of an aromatic aldehyde (like benzaldehyde, not formaldehyde) with two equivalents of an N-alkylaniline (like N,N-dimethylaniline). The product of this reaction is a colorless, reduced form of the dye known as a "leuco base."

  • Oxidation to the Final Dye: The leuco base is then oxidized to form the final, intensely colored dye.[20][21] The oxidation creates a conjugated system (a quinoid structure) that is responsible for the dye's color.[19] Common oxidizing agents include lead dioxide or manganese dioxide.[20][21]

Visualization of Triphenylmethane Dye Synthesis

The following diagram provides a generalized workflow for the synthesis of a triphenylmethane dye, illustrating the key condensation and oxidation steps.

Triphenylmethane_Synthesis Figure 2: General Synthesis of Triphenylmethane Dyes cluster_condensation Step 1: Condensation cluster_oxidation Step 2: Oxidation Aromatic_Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Leuco_Base Leuco Base (Colorless Triphenylmethane) Aromatic_Aldehyde->Leuco_Base Aniline_Derivative N-Alkylaniline (2 equivalents) Aniline_Derivative->Leuco_Base Acid_Catalyst Acid Catalyst Acid_Catalyst->Leuco_Base Final_Dye Triphenylmethane Dye (Colored Quinoid Structure) Leuco_Base->Final_Dye Oxidizing_Agent Oxidizing Agent (e.g., MnO2) Oxidizing_Agent->Final_Dye

Caption: Figure 2: General Synthesis of Triphenylmethane Dyes.

Conclusion

The reaction of aniline and formaldehyde is a mechanistically rich and industrially vital process that exclusively yields di- and polyphenylene methylene anilines, with 4,4'-diaminodiphenylmethane (MDA) being the primary product of interest. The reaction proceeds via an acid-catalyzed electrophilic aromatic substitution involving a key N-methylideneanilinium ion intermediate. Precise control over reaction parameters is paramount to maximizing the yield and isomeric purity of MDA. It is scientifically imperative to distinguish this reaction from the synthesis of triphenylmethane dyes, which involves the condensation of an aromatic aldehyde with two aniline equivalents followed by an oxidation step to generate the characteristic chromophore. A clear understanding of both pathways is essential for professionals engaged in polymer science, dye chemistry, and organic synthesis.

References

  • Title: Kinetics and mechanism of the aniline‐formaldehyde reaction in acid medium. Source: Wiley Online Library URL: [Link]

  • Title: Formaldehyde and aniline reaction. Source: Scribd URL: [Link]

  • Title: An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. Source: ResearchGate URL: [Link]

  • Title: An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Source: MDPI URL: [Link]

  • Title: Tech-Type: Condensation of Aniline with Formaldehyde. Source: Portfolio-pplus.com URL: [Link]

  • Title: Compounding method for 4,4'-diaminodiphenylmethane. Source: Patsnap URL: [Link]

  • Title: An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Efficient synthesis of 4, 4 Diamino diphenyl methanes in a water suspension medium. Source: TSI Journals URL: [Link]

  • Title: 4,4'-DIAMINODIPHENYLMETHANE. Source: Ataman Kimya URL: [Link]

  • Title: An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Source: Semantic Scholar URL: [Link]

  • Title: An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Source: OUCI URL: [Link]

  • Title: Aminal. Source: Wikipedia URL: [Link]

  • Title: Synthesis and characterization of 4,4 ',-diaminodiphenylmethane Schiff bases. Source: ResearchGate URL: [Link]

  • Title: Process for the preparation of 4,4'-diaminodiphenylmethane and its derivatives.
  • Title: Overall reaction mechanism for methylene diphenyl diamine... Source: ResearchGate URL: [Link]

  • Title: Aniline Formaldehyde Polymer Final. Source: Scribd URL: [Link]

  • Title: Iminium formation rate between formaldehyde and secondary amine. Source: Chemistry Stack Exchange URL: [Link]

  • Title: Anilines: Reactions, Reaction Mechanisms and FAQs. Source: Allen Institute URL: [Link]

  • Title: Reactions of Aniline. Source: Chemistry Steps URL: [Link]

  • Title: Electrophilic substitution (case aniline): Nitration. Source: Toppr URL: [Link]

  • Title: Preparation of 4,4'-diaminodiphenylmethane by condensation of aniline and formaldehyde catalyzed by acidic ionic liquid.
  • Title: Formaldehyde surrogates in multicomponent reactions. Source: Beilstein Journals URL: [Link]

  • Title: A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds.
  • Title: Process for the preparation of triphenylmethane dyes.
  • Title: Electrophilic Substitution Reaction of Anilines. Source: BYJU'S URL: [Link]

  • Title: Protonation of aniline slows electrophilic aromatic substitution... Source: Pearson+ URL: [Link]

  • Title: Synthesis and Thermal and Textural Characterization of Aniline Formaldehyde-Organoclay Composites. Source: Institute of Physics, Polish Academy of Sciences URL: [Link]

  • Title: Preparation of 4,4′-methylenedianiline. Source: PrepChem.com URL: [Link]

  • Title: Triphenylmethane dye | Synthesis, Structure, Properties. Source: Britannica URL: [Link]

  • Title: THE CHEMISTRY OF SOME TRIPHENYLMETHANE DYES. Source: ResearchGate URL: [Link]

  • Title: Triphenylmethane Dyes / Synthesis of Malachite Green / /Classification of dyes. Source: YouTube URL: [Link]

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An In-Silico Approach to Predicting the Toxicity of 4,4'-Diaminotriphenylmethane and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Diaminotriphenylmethane (DATPM), a primary aromatic amine, finds application in various industrial processes. However, its potential toxicity and the toxicological profiles of its metabolites are of significant concern. This technical guide provides a comprehensive framework for the in silico prediction of the toxicity of DATPM and its metabolites. By leveraging computational models, we can gain early insights into potential hazards, guiding further experimental studies and risk assessment. This document details the metabolic activation of DATPM, outlines a workflow for in silico toxicity prediction, and presents a summary of predicted toxicological endpoints. The methodologies described herein are grounded in established principles of computational toxicology and adhere to regulatory considerations for non-animal testing approaches.

Introduction: The Toxicological Significance of 4,4'-Diaminotriphenylmethane

4,4'-Diaminotriphenylmethane (DATPM), also known as 4,4'-Methylenebis(aniline), is an industrial chemical primarily used in the synthesis of polyurethane foams, epoxy resins, and dyes.[1][2] Its widespread use raises concerns about potential human exposure and subsequent health risks.[3][4] Aromatic amines as a class are known to exhibit a range of toxicities, including carcinogenicity and mutagenicity, often following metabolic activation to reactive intermediates.[5][6] DATPM is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[3] Acute exposure can lead to liver damage, and it is also known to be a skin and eye irritant.[3][7] Given these known hazards, a thorough understanding of its toxicological profile and that of its metabolites is crucial for risk assessment and ensuring occupational and environmental safety.

In silico toxicology offers a powerful and efficient alternative to traditional animal testing for predicting the potential toxicity of chemicals.[8][9] By using computational models that correlate chemical structure with biological activity, it is possible to screen compounds for various toxicological endpoints early in the development or assessment process.[10][11] This approach is not only cost-effective and high-throughput but also aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[12]

This guide will walk through the process of predicting the toxicity of DATPM and its metabolites using a variety of in silico tools and methodologies.

Metabolic Activation: The Genesis of Toxic Metabolites

The toxicity of many aromatic amines, including DATPM, is intrinsically linked to their metabolic activation, primarily in the liver. This biotransformation can lead to the formation of reactive metabolites that can interact with cellular macromolecules like DNA, leading to genotoxicity and carcinogenicity.[13]

A recent study using human liver S9 fractions identified twelve metabolites of DATPM, resulting from both Phase I (hydroxylation, desaturation, oxidative deamination) and Phase II (acetylation, sulfation, glucoside conjugation) biotransformation pathways.[14] Another study using rabbit liver microsomes identified azodiphenylmethane, azoxydiphenylmethane, and 4-nitroso-4'-aminodiphenylmethane as metabolites.[15] The N-acetylated and desaturation intermediate-related metabolites were found to be the most abundant.[14]

Understanding these metabolic pathways is the first critical step in a comprehensive in silico toxicity assessment, as the toxicity of the metabolites can differ significantly from the parent compound.

Metabolic Pathway of DATPM cluster_metabolites Metabolites DATPM 4,4'-Diaminotriphenylmethane (DATPM) PhaseI Phase I Metabolism (e.g., CYP450) DATPM->PhaseI Oxidation PhaseII Phase II Metabolism (e.g., NAT, SULT, UGT) DATPM->PhaseII Conjugation Hydroxylated Hydroxylated Metabolites PhaseI->Hydroxylated Desaturated Desaturated Intermediates PhaseI->Desaturated OxidativeDeamination Oxidative Deamination Products PhaseI->OxidativeDeamination Nitroso 4-nitroso-4'-aminodiphenylmethane PhaseI->Nitroso Azo Azodiphenylmethane PhaseI->Azo NAcetyl N-acetylated Metabolites PhaseII->NAcetyl Sulfated Sulfated Conjugates PhaseII->Sulfated Glucuronidated Glucuronide Conjugates PhaseII->Glucuronidated Hydroxylated->PhaseII Conjugation Azoxy Azoxydiphenylmethane Azo->Azoxy

Caption: Metabolic pathway of 4,4'-Diaminotriphenylmethane (DATPM).

A Step-by-Step Workflow for In Silico Toxicity Prediction

A robust in silico toxicity assessment relies on a systematic and well-documented workflow. This ensures transparency, reproducibility, and allows for a weight-of-evidence approach to the final toxicity prediction.

Step 1: Chemical Structure Representation

The initial step involves obtaining the 2D and 3D structures of DATPM and its identified metabolites. These structures are the fundamental input for all subsequent computational models. Standard formats such as SMILES (Simplified Molecular-Input Line-Entry System) or SDF (Structure-Data File) are commonly used.

Step 2: Prediction of Physicochemical Properties and ADMET Profile

Before assessing specific toxicological endpoints, it is essential to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds.[16][17] These properties influence the bioavailability and disposition of the chemical in the body, which are critical for understanding its potential toxicity.[18] Various online tools and software packages can be used for this purpose.

Step 3: (Q)SAR Modeling for Toxicological Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a specific toxicological endpoint.[19][20] For aromatic amines, key endpoints to consider include:

  • Mutagenicity (Ames Test): Many QSAR models are specifically trained to predict the outcome of the Ames test, a widely used assay for identifying mutagenic compounds.[21][22] The presence of a primary aromatic amine group is a known structural alert for mutagenicity, although the overall mutagenic potential is influenced by other molecular features.[6][23]

  • Carcinogenicity: Given DATPM's IARC classification, predicting the carcinogenic potential of its metabolites is of high importance. QSAR models for carcinogenicity often rely on large datasets of rodent carcinogenicity studies.[22]

  • Hepatotoxicity: Since the liver is the primary site of metabolism for DATPM, assessing the potential for liver toxicity is crucial.[3]

  • Skin Sensitization: DATPM is known to be a skin irritant, and its metabolites may also have sensitizing properties.[4]

It is recommended to use a battery of different QSAR models, including both expert rule-based and statistical-based approaches, to increase the confidence in the predictions.[8][19]

Step 4: Structural Alerts and Mechanistic Profiling

In addition to QSAR models, the use of structural alerts can help identify chemical substructures that are known to be associated with specific toxicities.[5] These alerts are often based on mechanistic understanding of how a chemical can cause toxicity. Profilers can categorize chemicals based on their potential to interact with biological pathways leading to adverse outcomes.[19]

Step 5: Molecular Docking

Molecular docking can be employed to predict the binding affinity of DATPM and its metabolites to specific protein targets that are implicated in toxicity pathways.[24][25] For example, docking studies could investigate the interaction of reactive metabolites with DNA or key metabolic enzymes.

Step 6: Weight of Evidence and Expert Review

In Silico Toxicity Prediction Workflow start Start: DATPM & Metabolite Structures admet ADMET Prediction start->admet qsar (Q)SAR Modeling - Mutagenicity - Carcinogenicity - Hepatotoxicity - Skin Sensitization admet->qsar alerts Structural Alerts & Mechanistic Profiling admet->alerts docking Molecular Docking admet->docking woe Weight of Evidence & Expert Review qsar->woe alerts->woe docking->woe end Toxicity Profile woe->end

Caption: A generalized workflow for in silico toxicity prediction.

Predicted Toxicological Profile of DATPM and its Metabolites

The following table summarizes the predicted toxicological endpoints for DATPM and a selection of its key metabolites based on a hypothetical in silico assessment. This is for illustrative purposes, and a comprehensive assessment would require the use of multiple, validated models.

CompoundPredicted Mutagenicity (Ames)Predicted CarcinogenicityPredicted HepatotoxicityNotes
4,4'-Diaminotriphenylmethane (DATPM) Likely PositivePossible CarcinogenModerateParent compound with known hazards.[3]
N-acetyl-DATPM Likely NegativeLow ConcernLowAcetylation is often a detoxification pathway.
Hydroxylated DATPM PositiveHigh ConcernHighHydroxylation can be an activation step.
Nitroso-DATPM PositiveHigh ConcernHighN-oxidation products are often highly reactive.
Desaturated Intermediate PositiveHigh ConcernHighMay form reactive electrophiles.

Regulatory Acceptance and Future Directions

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD) are increasingly accepting in silico data as part of a weight-of-evidence approach for safety assessment.[8][11][12] The FDA Modernization Act 3.0 further encourages the use of non-animal testing methods.[9] For submissions to regulatory bodies, it is crucial to provide transparent and well-documented reports, including details of the models used, their applicability domains, and the validation statistics.[6]

The field of in silico toxicology is continually evolving with the development of more sophisticated machine learning algorithms and the availability of larger, higher-quality datasets.[5] The integration of toxicogenomics and systems biology data into computational models holds the promise of providing a more mechanistic understanding of toxicity.

Conclusion

The in silico prediction of toxicity for 4,4'-Diaminotriphenylmethane and its metabolites provides a powerful framework for early hazard identification and risk assessment. By following a systematic workflow that incorporates a variety of computational tools, from ADMET prediction and QSAR modeling to molecular docking and expert review, it is possible to generate a comprehensive toxicological profile without the need for extensive animal testing. As these methods gain wider regulatory acceptance, they will play an increasingly vital role in ensuring the safety of chemicals and the protection of human health.

References

Sources

An In-Depth Technical Guide on the Genotoxicity and Carcinogenicity of 4,4'-Diaminotriphenylmethane and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Diaminotriphenylmethane is a chemical intermediate belonging to the aromatic amine class. Aromatic amines are recognized for their potential to induce genotoxicity and carcinogenicity, primarily after metabolic activation to reactive electrophilic species.[1][2] This technical guide provides a comprehensive overview of the genotoxic and carcinogenic potential of 4,4'-diaminotriphenylmethane and structurally related compounds. Due to the limited direct data on 4,4'-diaminotriphenylmethane, this guide synthesizes information from studies on analogous aromatic amines and triphenylmethane dyes to provide a robust toxicological profile. The document details the mechanisms of metabolic activation, summarizes key findings from in vitro and in vivo genotoxicity assays, and discusses the evidence for carcinogenicity from animal bioassays. Furthermore, it outlines the experimental protocols crucial for the assessment of these toxicological endpoints, offering insights into the rationale behind experimental design and data interpretation.

Introduction: The Aromatic Amine Class and Toxicological Significance

Aromatic amines are a class of organic compounds characterized by an amino group attached to an aromatic ring.[1] They are widely used in various industrial applications, including the manufacturing of dyes, pigments, polymers, pesticides, and pharmaceuticals.[1][3] However, many aromatic amines are known to be potent carcinogens and mutagens.[4][5] The carcinogenicity of these compounds is intrinsically linked to their metabolic activation into reactive intermediates that can form covalent adducts with DNA, leading to mutations and the initiation of cancer.[2][3][6]

4,4'-Diaminotriphenylmethane serves as a foundational structure for numerous triphenylmethane dyes, such as pararosaniline (also known as C.I. Basic Red 9).[7][8] Given its structural similarity to other well-characterized carcinogenic aromatic amines like benzidine and 4,4'-methylenedianiline (MDA), a thorough evaluation of its genotoxic and carcinogenic potential is warranted.[9][10]

Metabolic Activation: The Gateway to Genotoxicity

The biological activity of most aromatic amines as genotoxic agents is dependent on their metabolic activation.[2] This process typically involves a series of enzymatic reactions that convert the relatively inert parent amine into a highly reactive electrophile capable of binding to nucleophilic sites on DNA.

Key Metabolic Pathways

The primary pathway for the metabolic activation of aromatic amines involves N-oxidation, followed by further enzymatic transformations.[2][11]

  • N-Hydroxylation: The initial and rate-limiting step is the oxidation of the amino group to a hydroxylamine, primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2.[11]

  • O-Acetylation/O-Sulfonation: The resulting N-hydroxy metabolite can be further activated by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive N-acetoxy or N-sulfonyloxy esters.[6][11][12] These esters can spontaneously break down to form nitrenium ions, which are potent electrophiles.

The balance between activation and detoxification pathways, which include N-acetylation of the parent amine (a detoxification step) and glucuronidation, plays a crucial role in determining the ultimate carcinogenic potential of an aromatic amine.[11]

Caption: Generalized metabolic activation pathway of aromatic amines.

In Vitro Genotoxicity Assessment

A battery of in vitro genotoxicity assays is essential for the initial screening of a compound's potential to cause genetic damage.[13] These assays are designed to detect various endpoints, including gene mutations, chromosomal aberrations, and DNA strand breaks.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[13] It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Metabolic Activation: The test compound is pre-incubated with a liver homogenate fraction (S9 mix) from Aroclor-1254-induced rats or hamsters to provide the necessary metabolic enzymes.[14]

  • Exposure: The test compound and S9 mix are added to molten top agar containing the bacterial tester strain.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events in mammalian cells.[13] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes are cultured.

  • Treatment: Cells are exposed to the test compound with and without S9 metabolic activation for a short period (e.g., 3-6 hours).

  • Recovery: The treatment medium is removed, and cells are incubated in fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronuclei in binucleated cells is scored using a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vivo Genotoxicity Studies

In vivo assays are critical for confirming genotoxicity in a whole-animal system, which accounts for the complex processes of absorption, distribution, metabolism, and excretion.[15]

In Vivo Micronucleus Assay

This assay is analogous to the in vitro version but is performed in rodents. It assesses chromosomal damage in hematopoietic cells.

Experimental Protocol: In Vivo Micronucleus Assay

  • Animal Dosing: Typically, mice or rats are administered the test compound, often via oral gavage or intraperitoneal injection, at multiple dose levels.

  • Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time points after the last dose (e.g., 24 and 48 hours).

  • Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained.

  • Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. A statistically significant, dose-dependent increase in micronucleated PCEs is considered a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[15]

Experimental Protocol: In Vivo Comet Assay

  • Animal Dosing and Tissue Collection: Animals are dosed as in the micronucleus assay. At a specific time point, tissues of interest (e.g., liver, bladder) are collected.

  • Cell Isolation: Single-cell suspensions are prepared from the collected tissues.

  • Embedding and Lysis: Cells are embedded in agarose on a microscope slide and then lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions. Damaged DNA (containing fragments and strand breaks) migrates away from the nucleoid, forming a "comet" shape.

  • Staining and Analysis: The DNA is stained with a fluorescent dye, and the extent of DNA migration (comet tail length or tail moment) is quantified using image analysis software.

Caption: A tiered approach for genotoxicity testing.

Carcinogenicity of 4,4'-Diaminotriphenylmethane and Analogs

While direct, comprehensive carcinogenicity data for 4,4'-diaminotriphenylmethane is scarce, significant evidence from structurally related compounds provides a strong basis for concern.

Evidence from Triphenylmethane Dyes

The National Toxicology Program (NTP) conducted two-year feed studies on C.I. Basic Red 9 (pararosaniline monohydrochloride), for which 4,4'-diaminotriphenylmethane is a key component.[8] The results provided sufficient evidence of carcinogenicity in experimental animals.[16]

Table 1: Summary of NTP Carcinogenicity Findings for C.I. Basic Red 9 [8][16]

SpeciesSexTarget Organ(s)Tumor Type(s)
F344/N Rats MaleZymbal's Gland, Thyroid, SkinCarcinoma, Follicular-cell Adenoma/Carcinoma, Fibroma
FemaleZymbal's Gland, Thyroid, SkinCarcinoma, Follicular-cell Adenoma/Carcinoma, Fibroma
B6C3F1 Mice MaleLiverHepatocellular Carcinoma
FemaleLiverHepatocellular Carcinoma

Based on these findings, C.I. Basic Red 9 is reasonably anticipated to be a human carcinogen.[16]

Evidence from Other Aromatic Amines

Numerous aromatic amines have been classified as known or probable human carcinogens by the International Agency for Research on Cancer (IARC).[17][18] For example, 4,4'-methylenedianiline (MDA), which is structurally very similar to 4,4'-diaminotriphenylmethane, has been shown to induce thyroid and liver neoplasms in animal studies.[10] The IARC has classified MDA as a Group 2B carcinogen, possibly carcinogenic to humans.[19] Studies in rats and mice exposed to the dihydrochloride salt of MDA in drinking water showed significant increases in liver and thyroid tumors.[19]

Conclusion and Risk Assessment Perspective

The available evidence, largely derived from studies on the closely related triphenylmethane dye C.I. Basic Red 9 and other aromatic amines, strongly suggests that 4,4'-diaminotriphenylmethane possesses genotoxic and carcinogenic potential. The mechanism is likely to be consistent with that of other carcinogenic aromatic amines, involving metabolic activation to DNA-reactive species.

For drug development professionals, the presence of an aromatic amine moiety, such as that in 4,4'-diaminotriphenylmethane, should be considered a structural alert for potential genotoxicity. A thorough evaluation using a standard battery of genotoxicity tests, as outlined in this guide, is imperative. Positive findings in these assays would warrant significant concern and likely necessitate long-term carcinogenicity bioassays in rodents to fully characterize the risk.[20][21] Given the weight of evidence from analogous compounds, a precautionary approach should be adopted when handling or considering the use of 4,4'-diaminotriphenylmethane in any application with the potential for human exposure.

References

  • Beland, F. A., & Kadlubar, F. F. (1990). Metabolic activation and DNA adducts of aromatic amines and nitroaromatic hydrocarbons. In Handbook of Experimental Pharmacology (Vol. 94, pp. 267-325). Springer. [URL not available]
  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research, 511(3), 191-206. [Link]

  • Fakr, E., Sinsheimer, J. E., & Messerly, E. A. (1992). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. Mutation Research/Genetic Toxicology, 268(2), 255-264. [Link]

  • Consolidated Risk Management Inc. (n.d.). Aromatic Amine Carcinogens. Sustainability. [Link]

  • Garner, R. C., Martin, C. N., & Clayson, D. B. (1984). Carcinogenic aromatic amines and related compounds. In Chemical Carcinogens (pp. 175-276). American Chemical Society. [URL not available]
  • Golka, K., Kopps, S., & Myslak, Z. W. (2004). The historical development of the carcinogenicity of aromatic amines. Journal of Toxicology and Environmental Health, Part B, 7(4), 267-287. [Link]

  • Kriek, E. (1992). Metabolic activation of aromatic amines and amides and their interactions with nucleic acids. IARC Scientific Publications, (115), 137-153. [Link]

  • Breast Cancer Prevention Partners. (n.d.). Aromatic Amines. [Link]

  • Johnson, G. E., Soeteman-Hernandez, L. G., Gollapudi, B. B., Bodger, O. G., & Dearfield, K. L. (2014). Empirical comparison of genotoxic potency estimations: the in vitro DNA-damage ToxTracker endpoints versus the in vivo micronucleus assay. Mutagenesis, 29(6), 467-478. [Link]

  • Hein, D. W., Doll, M. A., Fretland, A. J., Leff, M. A., Webb, S. J., Xiao, G. H., ... & Devanaboyina, U. S. (2000). Metabolic activation of heterocyclic aromatic amines catalyzed by human arylamine N-acetyltransferase isozymes (NAT1 and NAT2) expressed in Salmonella typhimurium. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 458(1-2), 1-11. [Link]

  • Taylor & Francis. (n.d.). Aromatic amines – Knowledge and References. [Link]

  • National Toxicology Program. (1986). NTP Toxicology and Carcinogenesis Studies of C.I. Basic Red 9 Monohydrochloride (Pararosaniline) (CAS No. 569-61-9) In F344/N Rats and B6C3F1 Mice (Feed Studies). (NTP TR 285). [Link]

  • Habil, M. R., & Hein, D. W. (2025). Mini-review: Human N-acetyltransferase genetic polymorphisms in susceptibility to aromatic amine and alkylaniline genotoxicity. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Scientific Committee on Occupational Exposure Limits. (2012). Recommendation from the Scientific Committee on Occupational Exposure Limits for 4,4'-Diaminodiphenylmethane [MDA]. [Link]

  • Dash, S., & Das, S. (2020). Adverse effect of triphenylmethane dyes on environmental health and its detoxification for improved ecosystem. JETIR, 7(8). [Link]

  • Silva, A. C., Dezotti, M., & Sant'Anna Jr, G. L. (2004). Degradation of Pararosaniline (C.I. Basic Red 9 Monohydrochloride) Dye by Ozonation and Sonolysis. Ozone: Science & Engineering, 26(4), 369-381. [Link]

  • Williams, G. M., Iatropoulos, M. J., & Whysner, J. (1993). Review of the genotoxicity and carcinogenicity of 4,4'-methylene-dianiline and 4,4'-methylene-bis-2-chloroaniline. Environmental Health Perspectives, 101(Suppl 5), 39-43. [Link]

  • National Toxicology Program. (n.d.). Technical Reports. [Link]

  • National Toxicology Program. (n.d.). About Technical Reports. [Link]

  • Steinhoff, D., & Grundmann, E. (1970). [Carcinogenic effect of 4,4'-diaminodiphenylmethane and 2,4'-diaminodiphenylmethane]. Naturwissenschaften, 57(5), 247-248. [Link]

  • National Toxicology Program. (n.d.). RoC Profile: Basic Red 9 Monohydrochloride. [Link]

  • David Publishing. (2011). Genotoxicity of Synthetic Food Colorants. [Link]

  • Jakasa, I., Sekulić, A., Macan, J., & Uter, W. (2023). Genotoxicity of oxidative hair dye precursors: A systematic review. Human & Experimental Toxicology, 42, 9603271231159803. [Link]

  • National Toxicology Program. (n.d.). Study Reports. [Link]

  • Schoental, R. (1968). Carcinogenic and chronic effects of 4,4'-diaminodiphenylmethane, an epoxyresin hardener. Nature, 219(5159), 1162-1163. [Link]

  • Hiasa, Y., Kitahori, Y., Enoki, N., Konishi, N., & Shimoyama, T. (1984). 4,4'-Diaminodiphenylmethane: Promoting Effect on the Development of Thyroid Tumors in Rats Treated With N-bis(2-hydroxypropyl)nitrosamine. Journal of the National Cancer Institute, 72(2), 471-476. [Link]

  • Zabłocka-Godlewska, E., Przystaś, W., & Grabińska-Sota, E. (2012). Decolourization of triphenylmethane dyes and ecotoxicity of their end products. Environment Protection Engineering, 38(3), 161-171. [Link]

  • Charles River Laboratories. (n.d.). In Vivo Genotoxicity Assays. [Link]

  • International Agency for Research on Cancer. (2020, June 26). IARC Monographs Volume 127: Some Aromatic Amines and Related Compounds Questions & Answers. [Link]

  • National Toxicology Program. (2018). NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2,3-Butanedione (CASRN 431-03-8) in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Inhalation Studies). (NTP TR 593). [Link]

  • National Toxicology Program. (1983). Carcinogenesis Studies of 4,4'-Methylenedianiline Dihydrochloride (CAS No. 13552-44-8) in F344/N Rats and B6C3F1 Mice (Drinking Water Studies). (NTP TR 248). [Link]

  • U.S. Environmental Protection Agency. (2000). 4,4'-Methylenedianiline (MDA). [Link]

Sources

Environmental Fate and Degradation of 4,4'-Diaminotriphenylmethane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the environmental fate, degradation mechanisms, and analytical protocols for 4,4'-Diaminotriphenylmethane .

Technical Guidance for Environmental Scientists and Drug Development Professionals

Executive Summary & Chemical Identity

4,4'-Diaminotriphenylmethane (CAS: 588-85-2) is a triphenylmethane derivative characterized by a central methine carbon bonded to one phenyl ring and two 4-aminophenyl rings. Often confused with 4,4'-Methylenedianiline (MDA), this compound possesses a distinct steric and electronic profile due to the third aromatic ring, significantly altering its environmental persistence and degradation pathways.

While primarily utilized as an intermediate in the synthesis of triphenylmethane dyes (e.g., Doebner’s Violet analogues) and high-performance epoxy resins, its release into the environment presents unique remediation challenges. Unlike simple diphenylmethanes, the triphenylmethane scaffold exhibits enhanced lipophilicity and resistance to hydrolytic cleavage, necessitating advanced oxidation or specific enzymatic pathways for mineralization.

Physicochemical Profile

The fate of 4,4'-Diaminotriphenylmethane is dictated by its partitioning behavior.

PropertyValue (Estimated/Experimental)Environmental Implication
Molecular Structure

High aromaticity; prone to

stacking interactions with soil organic matter.
Molecular Weight 274.36 g/mol Moderate mobility in porous media.
Log

~3.8 - 4.2High potential for bioaccumulation and sorption to sediments; low water solubility.

(Amine)
~4.5 - 5.0Exists primarily as a neutral species at environmental pH (6-8), increasing bioavailability to microorganisms.
Vapor Pressure NegligibleVolatilization from water/soil surfaces is not a significant fate process.

Environmental Transport and Partitioning

Sorption Dynamics: Due to its high


 and aromatic structure, 4,4'-Diaminotriphenylmethane exhibits strong sorption to soil organic carbon (

). In aquatic systems, it rapidly partitions from the water column into suspended solids and sediments. This sequestration limits bioavailability, often resulting in a "hockey-stick" degradation curve where rapid initial loss (sorption) is followed by a slow biodegradation phase.

Bioaccumulation: While the amine groups provide a handle for metabolism, the lipophilic triphenylmethane core suggests a moderate bioconcentration factor (BCF). However, unlike polychlorinated biphenyls (PCBs), the presence of metabolizable amine groups allows for Phase I and Phase II biotransformations in higher organisms, mitigating long-term biomagnification risks.

Degradation Mechanisms

The degradation of 4,4'-Diaminotriphenylmethane proceeds via three primary vectors: Photolysis, Biotic Oxidation, and Advanced Oxidation Processes (AOPs).

A. Photodegradation (Abiotic)

Triphenylmethane derivatives are chromophores. Upon exposure to UV-Vis irradiation, the central carbon-hydrogen bond is susceptible to homolytic cleavage or radical attack.

  • Mechanism: Direct photolysis generates a triphenylmethyl radical. In the presence of dissolved oxygen, this forms a peroxide radical, eventually leading to the formation of 4,4'-diaminotriphenylmethanol (carbinol base) .

  • Kinetics: Follows pseudo-first-order kinetics, highly dependent on pH and the presence of photosensitizers (e.g., humic acids).

B. Biodegradation (Biotic)

Microbial degradation is the dominant long-term sink. The pathway differs significantly from MDA due to the steric bulk of the third phenyl ring.

  • N-Acetylation: A common detoxification step by bacteria (e.g., Pseudomonas spp.), reducing toxicity but increasing persistence.

  • Oxidation of Central Carbon: Specialized enzymes (Triphenylmethane Reductase analogues or Laccases) oxidize the central methine bridge to a carbinol (

    
    ).
    
  • Oxidative Cleavage: The carbinol intermediate is unstable and undergoes cleavage to yield 4,4'-Diaminobenzophenone and Phenol/Benzene derivatives.

  • Ring Opening: The resulting benzophenone and aniline fragments enter the

    
    -ketoadipate pathway for mineralization.
    
C. Visualization of Degradation Pathway

The following diagram illustrates the critical degradation nodes, moving from the parent compound to mineralizable fragments.

DegradationPathway Parent 4,4'-Diaminotriphenylmethane Radical Triphenylmethyl Radical (Transient) Parent->Radical UV / Photolysis (-H•) Carbinol 4,4'-Diaminotriphenylmethanol (Carbinol Base) Parent->Carbinol Laccase / P450 Oxidation Radical->Carbinol +OH• / O2 Ketone 4,4'-Diaminobenzophenone Carbinol->Ketone Oxidative Cleavage Aniline Aniline / Phenol Carbinol->Aniline Oxidative Cleavage RingOpen Ring Cleavage Products (TCA Cycle Entry) Ketone->RingOpen Bacterial Metabolism Aniline->RingOpen Beta-Ketoadipate Pathway

Caption: Proposed degradation pathway showing oxidation of the central methine bridge followed by cleavage into benzophenone and aniline derivatives.

Experimental Protocols

To validate environmental fate, the following self-validating protocols are recommended. These avoid common pitfalls such as sorption-induced artifacts.

Protocol 1: Modified Shake-Flask Biodegradation (Sorption-Corrected)

Standard OECD 301 tests may yield false negatives due to the compound binding to the flask glass or sludge.

  • Inoculum Preparation: Use activated sludge from a textile or chemical wastewater treatment plant (acclimated biomass). Wash 3x with mineral medium.

  • Test System:

    • Vessel: Silanized glass flasks (to minimize wall adsorption).

    • Medium: Mineral salts medium (MSM) + 50 mg/L 4,4'-Diaminotriphenylmethane.

    • Control: Sterile abiotic control (autoclaved sludge + sodium azide).

  • Sampling:

    • At time

      
      , remove 10 mL aliquot.
      
    • Crucial Step: Add 10 mL Acetonitrile (ACN) to the aliquot and sonicate for 15 mins. This desorbs the compound from the biomass/glass.

  • Analysis: Filter (0.22

    
     PTFE) and analyze via HPLC-UV/MS.
    
  • Calculation: Degradation % =

    
    .
    
Protocol 2: Photocatalytic Degradation Assessment
  • Reactor: Quartz cylindrical reactor with a cooling jacket (

    
    ).
    
  • Light Source: Xenon arc lamp (300W) with a cutoff filter (

    
    ) to simulate solar irradiation.
    
  • Catalyst:

    
     (Degussa P25) at 1.0 g/L loading.
    
  • Procedure:

    • Equilibrate in dark for 30 mins (Adsorption-Desorption equilibrium).

    • Irradiate and sample every 15 mins.

    • Quench reaction immediately by filtering out catalyst.

  • Validation: Monitor Total Organic Carbon (TOC) removal to distinguish between degradation (parent loss) and mineralization (complete oxidation to

    
    ).
    
Protocol 3: Analytical Determination (LC-MS/MS)

For trace analysis in environmental matrices.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8

    
    ).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • MS Source: Electrospray Ionization (ESI) Positive Mode.

  • MRM Transitions:

    • Precursor:

      
      
      
    • Quantifier Ion:

      
       (Diaminophenyl fragment).
      
    • Qualifier Ion:

      
       (Loss of phenyl ring).
      

Analytical Workflow Visualization

The following diagram outlines the rigorous workflow required to extract and quantify this compound from soil matrices, accounting for its high sorption potential.

AnalyticalWorkflow Sample Soil/Sediment Sample Lysis Lyophilization & Grinding Sample->Lysis Extract ASE / Ultrasonic Extraction (MeOH:ACN) Lysis->Extract Solvent Addition CleanUp SPE Cleanup (HLB Cartridge) Extract->CleanUp Supernatant Recon Reconstitution (Mobile Phase) CleanUp->Recon Eluate Evap LCMS LC-MS/MS Analysis Recon->LCMS Data Quantification (Internal Std Method) LCMS->Data

Caption: Optimized analytical workflow for extracting 4,4'-Diaminotriphenylmethane from complex solid matrices.

Toxicity and Risk Assessment

While less volatile than aniline, 4,4'-Diaminotriphenylmethane poses significant aquatic risks.

  • Aquatic Toxicity:

    
     values for Daphnia magna are typically in the range of 1-10 mg/L. The cationic nature of the amine groups at physiological pH allows interaction with negatively charged gill membranes.
    
  • Mutagenicity: Like many triphenylmethane dyes (e.g., Malachite Green), the metabolic activation of this precursor can lead to DNA adduct formation. It is a suspected carcinogen (Category 1B in some jurisdictions) due to the release of aromatic amines upon cleavage.

References

  • Guzman-Lucero, D., et al. (2005). "Microwave-assisted synthesis of 4,4'-diaminotriphenylmethanes." Tetrahedron Letters, 46(7), 1119-1122. Link

  • Azmi, W., Sani, R.K., & Banerjee, U.C. (1998). "Biodegradation of triphenylmethane dyes."[1] Enzyme and Microbial Technology, 22(3), 185-191. Link

  • Santa Cruz Biotechnology. "4,4'-Diaminodiphenylmethane Product Safety Data." (Note: Used for comparative toxicological data of the diphenyl analogue). Link

  • PubChem Database. "Compound Summary: 4,4'-Diaminotriphenylmethane." National Library of Medicine. Link

  • OECD Guidelines for the Testing of Chemicals. "Test No. 301: Ready Biodegradability." Link

Sources

Commercial production methods for 4,4'-Diaminotriphenylmethane

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Production of 4,4'-Diaminotriphenylmethane (CAS 603-40-7) [1]

Executive Summary

4,4'-Diaminotriphenylmethane (4,4'-DATPM) is a critical fine chemical intermediate distinct from the commodity chemical 4,4'-diaminodiphenylmethane (MDA). While MDA is produced on a mega-ton scale for polyurethanes, 4,4'-DATPM is synthesized primarily as a precursor for triphenylmethane dyes (e.g., Doebner’s Violet analogues), epoxy curing agents , and pharmaceutical intermediates .

This technical guide details the commercially viable Acid-Catalyzed Condensation route. Unlike the formaldehyde-based MDA process, this method utilizes benzaldehyde to introduce the third phenyl ring. The process is characterized by a two-stage mechanism: initial Schiff base formation followed by electrophilic aromatic substitution.

Key Technical Parameters:

  • CAS Number: 603-40-7[1]

  • IUPAC Name: 4,4'-(Phenylmethylene)bis(aniline)

  • Target Purity: >98.5% (HPLC)

  • Primary Challenge: Regioselectivity (minimizing ortho-isomer formation) and aniline recovery.

Chemical Basis & Reaction Mechanism

The synthesis is an electrophilic aromatic substitution where benzaldehyde acts as the electrophile source. The reaction proceeds through a benzylidene aniline (Schiff base) intermediate, which is then protonated to attack a second molecule of aniline.

Reaction Stoichiometry


Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transformation from the initial aldehyde to the final diamine.

ReactionMechanism Benz Benzaldehyde Schiff Schiff Base (Benzylidene Aniline) Benz->Schiff - H2O Aniline1 Aniline (Eq 1) Aniline1->Schiff ImineSalt Protonated Imine (Electrophile) Schiff->ImineSalt + H+ Proton Acid Catalyst (H+) Proton->ImineSalt Inter Sigma Complex ImineSalt->Inter Electrophilic Attack Aniline2 Aniline (Eq 2) Aniline2->Inter Product 4,4'-DATPM Inter->Product - H+ (Regeneration)

Figure 1: Step-wise mechanism showing the conversion of Benzaldehyde to 4,4'-DATPM via the Schiff base intermediate.[2][3]

Commercial Synthesis Protocol

This protocol is designed for a Glass-Lined Reactor (GLR) setup, typical for fine chemical production, ensuring corrosion resistance against hot HCl.

Reagents & Materials
ComponentSpecificationMolar RatioRole
Aniline 99.9% (Low water)3.0 - 4.0Reactant & Solvent (Excess drives kinetics)
Benzaldehyde >99% (Low acid)1.0Limiting Reagent
Hydrochloric Acid 30-37%1.1 - 1.5Catalyst
Sodium Hydroxide 30% aq.~1.2 (vs Acid)Neutralization
Toluene/Benzene Industrial GradeN/ARecrystallization Solvent
Step-by-Step Methodology

Step 1: Charging and Schiff Base Formation (Exothermic)

  • Charge Aniline (3.0 eq) into the reactor.

  • Begin agitation (150-200 RPM).

  • Slowly add Benzaldehyde (1.0 eq) over 30-60 minutes.

    • Control: Maintain temperature

      
       to prevent uncontrolled exotherms.
      
    • Observation: The solution will turn yellow/orange due to Benzylidene aniline formation.

Step 2: Acid Catalysis & Reflux

  • Add HCl (1.2 eq) dropwise. The mixture will thicken as Aniline Hydrochloride salts form.

  • Heat the reaction mass to Reflux (approx. 100-110^{\circ}\text{C}) .

  • Maintain reflux for 12-16 hours .

    • Why: High temperature is required to overcome the activation energy for the second aniline addition (steric hindrance).

    • Monitoring: Track disappearance of the Schiff base via TLC or HPLC.

Step 3: Neutralization & Workup

  • Cool the reaction mass to

    
    .
    
  • Slowly add 30% NaOH until pH > 9.

    • Result: The mixture separates into an organic layer (Product + Excess Aniline) and an aqueous brine layer.

  • Decant the aqueous layer (Waste treatment required for Phenol/Aniline traces).

Step 4: Steam Stripping (Aniline Recovery)

  • Subject the organic layer to Steam Distillation or Vacuum Stripping .

  • Recover unreacted Aniline.

    • Target: Reduce Aniline content in the residue to

      
      .
      
    • Economic Impact:[4] Recovered aniline is recycled to Step 1.

Step 5: Purification (Crystallization)

  • Dissolve the crude residue in hot Toluene or Ethanol/Water mix.

  • Add Activated Carbon (1% w/w) to remove colored oligomers; filter hot.

  • Cool slowly to

    
     to crystallize 4,4'-DATPM.
    
  • Centrifuge and dry.

Process Engineering & Optimization

To achieve pharmaceutical or dye-grade quality, specific engineering controls must be implemented.

Industrial Workflow Diagram

IndustrialFlow RawMat Raw Materials (Aniline, Benzaldehyde) Reactor GLR Reactor (Condensation & Reflux) RawMat->Reactor Neutralizer Neutralization Tank (NaOH Addition) Reactor->Neutralizer Separator Phase Separator (Brine Removal) Neutralizer->Separator Stripper Vacuum Stripper (Aniline Recovery) Separator->Stripper Org. Layer Waste Waste Treatment (Salts/Organics) Separator->Waste Aq. Layer Stripper->Reactor Recycled Aniline Crystallizer Crystallizer (Toluene/Ethanol) Stripper->Crystallizer Crude Melt Dryer Vacuum Dryer Crystallizer->Dryer

Figure 2: Industrial unit operation flow for 4,4'-DATPM production.

Critical Process Parameters (CPP)
ParameterOptimal RangeImpact of Deviation
Aniline:Benzaldehyde Ratio 3:1 to 4:1Low: Increases oligomer (poly-benzyl) formation.High: Increases energy cost for recovery.
Acid Strength 1.0 - 1.5 eqLow: Incomplete conversion.High: Corrosion and difficult neutralization.
Reaction Temperature 105 - 110°CLow: Stalls at Schiff Base stage.High: Darkening/Tar formation.

Quality Control & Analytical Validation

For drug development applications, the purity profile is non-negotiable.

  • Appearance: White to pale pink crystalline powder. (Darkens upon air oxidation).

  • Melting Point: 139°C - 141°C.

  • HPLC Method:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile : Water (Buffered pH 3).

    • Impurity Markers: Benzylidene aniline (Intermediate), 2,4'-Isomer (Ortho-isomer), Triphenylmethane oligomers.

Safety & Environmental Considerations

  • Aniline Toxicity: Aniline is a potent methemoglobin-forming agent. The entire process must be closed-loop.

  • Benzaldehyde Handling: Auto-oxidizes to benzoic acid; store under nitrogen.

  • Waste Management: The brine stream contains aniline hydrochloride traces. It requires activated sludge treatment or solvent extraction before discharge.

References

  • Mechanism of Acid-Catalyzed Condensation

    • Source: Organic Syntheses, Coll.[3] Vol. 1, p. 80 (Benzalaniline); adaptable for diamine synthesis.

    • URL:

  • Industrial Synthesis of Triphenylmethane Derivatives

    • Source: U.S.
    • URL:

  • Green Chemistry Alternatives (Solid Acid Catalysts)

    • Source: ResearchGate - Synthesis of 4,4'-diaminodiphenylmethanes (Methodology comparison).
    • URL:

  • Chemical Safety Data (Aniline)

    • Source: CDC/NIOSH Pocket Guide to Chemical Hazards.
    • URL:

Sources

4,4'-Diaminotriphenylmethane: Technical Nomenclature & Synonyms Guide

[1]

Core Identity & Chemical Definition

4,4'-Diaminotriphenylmethane is an aromatic amine and a triphenylmethane derivative.[1] It serves as the leuco base for the historic dye Doebner's Violet . Structurally, it consists of a central methine carbon (

Unlike its industrial counterpart MDA (4,4'-Diaminodiphenylmethane), this compound possesses a third aromatic ring, imparting unique steric bulk and lipophilicity, which alters its reactivity in polymer synthesis and dye chemistry.

Primary Identifiers
Parameter Value
CAS Registry Number 603-40-7
IUPAC Name 4,4'-(Phenylmethylene)dianiline
Molecular Formula

Molecular Weight 274.36 g/mol
SMILES Nc1ccc(cc1)C(c2ccccc2)c3ccc(N)cc3
InChI Key XECVXFWNYNXCBN-UHFFFAOYSA-N

Nomenclature Hierarchy & Synonyms

The naming conventions for this molecule stem from three distinct chemical perspectives: IUPAC systematic naming , dye industry trivial names , and structural skeleton naming .

A. Systematic & Structural Synonyms

These names describe the molecule based on the central carbon connectivity.

  • 4,4'-(Phenylmethylene)dianiline: The most accurate systematic name. It treats the central carbon as a "methylene" bridge substituted with a phenyl group, connecting two aniline moieties.

  • 4,4'-(Phenylmethylene)bis(benzenamine): A variation of the above using "benzenamine" instead of aniline.[2][1]

  • p,p'-Diaminotriphenylmethane: Indicates the para-substitution of the amino groups on the triphenylmethane skeleton.

  • Bis(4-aminophenyl)phenylmethane: Views the molecule as a methane core with two aminophenyl groups and one phenyl group.[2]

B. Historical & Trivial Names
  • Leuco Doebner's Violet: In dye chemistry, "leuco" refers to the colorless, reduced form of a dye (the methane form).[3] Oxidation of this compound yields the cationic dye Doebner's Violet.

  • 4,4'-Diaminotritane: "Tritane" is the trivial name for triphenylmethane (

    
    ).[1] This name succinctly describes the parent skeleton.
    
  • 4,4'-Benzylidenedianiline: Note: This synonym is technically ambiguous. While sometimes used in catalogs, "benzylidene" typically implies a

    
     Schiff base linkage. In this specific context, it refers to the 
    
    
    bridge, but researchers should verify the CAS (603-40-7) to ensure it is not the Schiff base.[2]

Structural Differentiation (Critical)

A common error in drug development and materials science is conflating this compound with MDA .

Feature4,4'-Diaminotriphenylmethane 4,4'-Diaminodiphenylmethane (MDA)
CAS 603-40-7 101-77-9
Structure 3 Rings (Triphenyl)2 Rings (Diphenyl)
Central Carbon Methine (

)
Methylene (

)
Physical State Solid (mp ~139°C)Solid (mp ~89°C)
Application Dye intermediate, specialized polyimidesPolyurethane precursor, epoxy curing
Visualizing the Nomenclature Logic

The following diagram illustrates how different synonyms map to specific structural components of the molecule.

NomenclatureMapname_iupacIUPAC:4,4'-(Phenylmethylene)dianilinestructstructname_iupac->struct Defines bridgename_tritaneSKELETAL:4,4'-Diaminotritanename_tritane->struct Parent skeletonname_dyeFUNCTIONAL:Leuco Doebner's Violetname_dye->struct Oxidation statename_descDESCRIPTIVE:Bis(4-aminophenyl)phenylmethanename_desc->struct Substituents

Figure 1: Nomenclature mapping for 4,4'-Diaminotriphenylmethane, illustrating the derivation of its various synonyms.

Synthesis & Formation

The synthesis of 4,4'-diaminotriphenylmethane dictates its impurity profile and isomeric composition. It is typically synthesized via the acid-catalyzed condensation of Benzaldehyde with Aniline .

  • Mechanism: Electrophilic aromatic substitution.

  • Regioselectivity: The amino group directs the incoming electrophile (protonated benzaldehyde) to the para position. Ortho isomers are common byproducts.

SynthesisbenzBenzaldehyde(Electrophile Source)processAcid Catalyst(HCl/ZnCl2)Refluxbenz->processanilineAniline (2 eq)(Nucleophile)aniline->processproduct4,4'-Diaminotriphenylmethane(CAS 603-40-7)process->product- H2O

Figure 2: Synthesis pathway via condensation of benzaldehyde and aniline.[2]

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: Triphenylmethane derivatives. (Verified via CAS 603-40-7 search).[2][1][4][5][6]

  • TSI Journals. (n.d.). Efficient synthesis of 4,4'-Diamino diphenyl methanes. (Contextual reference for condensation methodology). Retrieved from [Link]

Methodological & Application

Application Note: Engineering Soluble, High-Performance Polyimides via 4,4'-Diaminotriphenylmethane Architecture

[1]

Executive Summary

The Challenge: Standard aromatic polyimides (e.g., PMDA-ODA, "Kapton") exhibit exceptional thermal and mechanical stability but suffer from poor processability due to their insolubility and high melting points.[1] This limits their application in solution-cast films, optical coatings, and advanced microelectronics.[1]

The Solution: The incorporation of 4,4'-Diaminotriphenylmethane (DA-TPM) introduces a bulky, non-coplanar "propeller-like" pendant group into the polymer backbone. This architecture, often referred to as a "Cardo" (loop) structure, disrupts chain packing and increases fractional free volume (FFV) without significantly compromising thermal stability.[1]

Scope: This guide details the synthesis of DA-TPM-based polyimides, focusing on achieving high molecular weight, optical transparency, and solubility in common organic solvents (CHCl₃, THF, DMAc).

Scientific Mechanism: The "Cardo" Effect[1]

To synthesize high-performance materials, one must understand the structural causality.[1]

  • Steric Hindrance: The phenyl ring pendant on the methane bridge of DA-TPM prevents the polymer chains from packing tightly.[1] This reduces the charge-transfer complex (CTC) formation, which is responsible for the deep yellow/brown color of standard polyimides.[1]

  • Free Volume: The bulky geometry creates internal voids (free volume), which lowers the dielectric constant (

    
    ) and improves gas permeability, making these materials ideal for low-
    
    
    dielectrics and gas separation membranes.[1]
Diagram 1: Structural Mechanism & Property Correlation[1]

CardoMechanismMonomer4,4'-Diaminotriphenylmethane(Bulky Pendant Group)PolymerizationPolymerization withDianhydride (e.g., 6FDA)Monomer->PolymerizationImidizationThermalHigh Tg (>285°C)(Rigid Backbone)Monomer->ThermalRetained RigidityStructureDisrupted Chain Packing( increased Intermolecular Distance)Polymerization->StructureStructural EffectSolubilityHigh Solubility(THF, DMAc, NMP)Structure->SolubilityOpticalHigh Transparency(Reduced CTC)Structure->OpticalDielectricLow Dielectric Constant(High Free Volume)Structure->Dielectric

Figure 1: The causal relationship between the bulky triphenylmethane monomer and the resulting polyimide properties.

Materials & Pre-Synthesis Preparation[2][3]

Critical Quality Attribute (CQA): Monomer purity is the single biggest factor in achieving high molecular weight.[1] Impurities lead to chain termination.[1]

Reagents
  • Diamine: 4,4'-Diaminotriphenylmethane (DA-TPM).[1]

    • Purification: Recrystallization from ethanol/water or sublimation is mandatory if purity is <99.5%.[1]

  • Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) or 3,3',4,4'-Oxydiphthalic anhydride (ODPA).[1]

    • Why 6FDA? Synergizes with DA-TPM to maximize solubility and transparency.

    • Prep: Dry in a vacuum oven at 150°C for 12 hours prior to use to convert any hydrolyzed acid groups back to anhydride.[1]

  • Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP).[1][2]

    • Requirement: Anhydrous (<0.05% water).[1] Store over activated 4Å molecular sieves.[1]

Experimental Protocol: Two-Step Chemical Imidization

This method is preferred over thermal imidization for DA-TPM polyimides as it prevents oxidation (darkening) and yields higher solubility.[1]

Diagram 2: Synthesis Workflow

SynthesisWorkflowPrep1. Monomer PrepDry 6FDA (150°C)Purify DA-TPMPAA2. PAA SynthesisSolvent: DMAcTemp: 0-5°C -> RTTime: 12-24hPrep->PAAN2 AtmosphereViscosityCheck Viscosity(Honey-like consistency)PAA->ViscosityChemImid3. Chemical ImidizationAdd Acetic Anhydride + PyridineTemp: 80-100°C, 4-6hViscosity->ChemImidIf viscousPrecip4. WorkupPrecipitate in Methanol/WaterChemImid->PrecipDry5. DryingVacuum Oven, 100°CPrecip->Dry

Figure 2: Step-by-step workflow for the chemical synthesis of DA-TPM polyimides.

Step 1: Polyamic Acid (PAA) Formation[1][4]
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and calcium chloride drying tube. Flame-dry the glassware.[1]

  • Dissolution: Add 10.0 mmol of DA-TPM to the flask. Add anhydrous DMAc to achieve a solid content of 15-20 wt%. Stir until completely dissolved.

  • Cooling: Place the flask in an ice bath (0–5°C). Reason: Controlling the exotherm prevents side reactions and premature cyclization.[1]

  • Addition: Add 10.0 mmol of 6FDA (equimolar ratio is critical) in portions over 30 minutes.

  • Reaction: Remove the ice bath after 1 hour. Allow the reaction to stir at room temperature for 24 hours under nitrogen flow.

    • Checkpoint: The solution should become highly viscous (honey-like).[1]

Step 2: Chemical Imidization[1]
  • Reagents: To the PAA solution, add a mixture of Acetic Anhydride (40 mmol) and Pyridine (40 mmol) .

    • Ratio: 4:1 molar ratio relative to the dianhydride/diamine.[1]

  • Heating: Heat the solution to 80–100°C with stirring for 4–6 hours.

  • Precipitation: Pour the resulting polymer solution slowly into a vigorously stirred excess of Methanol or Methanol/Water (1:1) mixture. The polyimide will precipitate as a fibrous or powder solid.[1]

  • Purification: Filter the solid, wash repeatedly with hot methanol, and dry in a vacuum oven at 100°C for 12 hours.

Characterization & Performance Data

Solubility Profile

Unlike Kapton, DA-TPM polyimides exhibit excellent organosolubility.[1]

SolventDA-TPM + 6FDA (PI)Standard PMDA-ODA (Kapton)
NMP ++ (Soluble)-- (Insoluble)
DMAc ++--
THF + (Soluble)--
Chloroform +--
Acetone - (Swells)--
Thermal & Optical Properties

Data based on films cast from DMAc solution.

PropertyValueTest Method
Glass Transition (Tg) 285°C – 315°CDSC (20°C/min)
Decomposition (Td5%) > 480°CTGA (N2 atm)
Cut-off Wavelength 360–380 nmUV-Vis (Transparency)
Dielectric Constant ~2.6 – 2.9@ 1 MHz

Troubleshooting Guide (Expertise)

SymptomProbable CauseCorrective Action
Low Viscosity during PAA step 1. Moisture in solvent.2.[1][3] Stoichiometry mismatch.1. Redistill DMAc over CaH₂.2. Weigh monomers to 0.0001g precision.
Gelation (Insoluble chunks) Crosslinking or very high concentration.[1]Dilute reaction to 10-12 wt%.[1] Ensure temp <5°C during dianhydride addition.
Dark/Brown Color Oxidation during imidization.[1]Ensure strict N₂ purging.[1] Use chemical imidization instead of thermal.[1]
Brittle Films Low Molecular Weight (Mn).[1]Purify DA-TPM monomer (sublimation). Ensure equimolar stoichiometry.

References

  • Synthesis and Properties of Soluble Polyimides

    • Title: Gas Permeation Properties of Soluble Aromatic Polyimides Based on 4-Fluoro-4',4"-Diaminotriphenylmethane.
    • Source: PMC / NIH (2015).[1]

    • URL:[Link][1]

  • Triphenylmethane Polyimide Modifications

    • Title: Modified Triphenylmethane-based Polyimides with Improved Optical, Dielectric and Solubility Properties.[1]

    • Source: Chinese Journal of Polymer Science (via ResearchGate).[1]

    • URL:[Link]

  • General Solubility Data

    • Title: An In-depth Technical Guide to the Solubility of Triphenylmethane in Common Organic Solvents.[1][4]

    • Source: BenchChem.[1][4]

  • Comparative Polyimide Properties

    • Title: Comparison of the properties of polyimides derived from various dianhydride and diamine monomers.
    • Source: PMC / NIH (2025).[1]

    • URL:[Link]

Application Note: Synthesis of Bis-Azo Dyes Utilizing 4,4'-Diaminotriphenylmethane as a Core Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of 4,4'-Diaminotriphenylmethane as a foundational precursor in the synthesis of bis-azo dyes. The unique structure of this triarylmethane derivative, featuring two primary aromatic amine functionalities, allows for the creation of symmetrical bis-azo compounds with extended chromophoric systems. Such dyes are of significant interest for their intense coloration and potential for high fastness properties. This document elucidates the core chemical principles, provides detailed, field-tested protocols for synthesis and characterization, and discusses the potential applications for researchers in dye chemistry, materials science, and drug development.

Introduction: The Architectural Advantage of 4,4'-Diaminotriphenylmethane

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries.[1][2] Their widespread use stems from their straightforward and cost-effective synthesis, which involves a two-step process of diazotization followed by an azo coupling reaction.

While simple aromatic amines yield mono-azo dyes, the use of diamines as the starting material opens a pathway to more complex and robust structures. 4,4'-Diaminotriphenylmethane is a prime example of such a precursor. Its triarylmethane core provides a rigid, three-dimensional scaffold, while its two primary amine groups serve as strategic anchor points for diazotization. This allows for a "double-ended" synthesis, where the central triphenylmethane unit can be linked to two coupling components, forming a symmetrical bis-azo dye.

The resulting extended π-conjugated system often leads to a bathochromic shift (a deepening of the color) compared to analogous mono-azo dyes. Furthermore, the larger molecular size and the potential for increased intermolecular interactions can enhance key performance characteristics such as lightfastness, wash fastness, and thermal stability, making these dyes suitable for demanding applications in textiles, leather, and advanced materials.[3]

Core Scientific Principles: A Tale of Two Reactions

The synthesis of a bis-azo dye from 4,4'-Diaminotriphenylmethane is governed by two sequential electrophilic substitution reactions. Understanding the causality behind the reaction conditions is paramount for achieving high yield and purity.

Tetrazotization: Activating the Core

The initial and most critical step is the conversion of the two primary amine groups of 4,4'-Diaminotriphenylmethane into highly reactive tetrazonium salt. This process, known as tetrazotization (a specific case of diazotization), involves the reaction with nitrous acid (HNO₂).

Causality of Experimental Choices:

  • In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[4]

  • Low-Temperature Imperative (0–5 °C): Arenediazonium salts are notoriously unstable at higher temperatures.[5] The diazonium group can readily dediazotize (release N₂ gas) to form a highly reactive aryl cation, leading to unwanted side products (e.g., phenols). Maintaining the reaction in an ice bath is non-negotiable to preserve the integrity of the tetrazonium intermediate.[6]

  • Acidic Medium: The reaction requires a sufficiently acidic environment to prevent the newly formed diazonium salt from prematurely coupling with the unreacted parent amine, which would lead to the formation of polymeric diazoamino compounds.

Caption: Figure 1: Tetrazotization of 4,4'-Diaminotriphenylmethane

Azo Coupling: Building the Chromophore

The second stage involves the reaction of the electrophilic tetrazonium salt with an electron-rich aromatic compound, known as the coupling component. The choice of coupler is the primary determinant of the final dye's color and properties.

Causality of Experimental Choices:

  • Electron-Rich Couplers: Suitable couplers must possess strong electron-donating groups (EDGs), such as –OH (phenols, naphthols) or –NR₂ (anilines), which activate the aromatic ring for electrophilic attack.[5]

  • pH Control: The pH of the coupling medium is critical and depends on the nature of the coupler.

    • For Phenolic Couplers (e.g., 2-Naphthol): The reaction is conducted in a mildly alkaline medium (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion (–O⁻), facilitating the electrophilic substitution.

    • For Amine Couplers (e.g., N,N-Dimethylaniline): The reaction is performed in a mildly acidic medium (pH 4-6). This ensures a sufficient concentration of the free amine for coupling while preventing the protonation of the amine, which would deactivate it.

  • Stoichiometry: To form the bis-azo dye, two molar equivalents of the coupling component are required for every one mole of the starting 4,4'-Diaminotriphenylmethane.

Caption: Figure 2: Bis-Azo Coupling Reaction

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, with clear checkpoints to ensure reaction completion.

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Conduct all steps in a well-ventilated fume hood. Warning: Isolated diazonium salts can be explosive when dry; never isolate the intermediate unless using stabilizing counter-ions like tetrafluoroborate and with appropriate expertise.[7]

Protocol 3.1: Synthesis of a Bis-Azo Dye using 2-Naphthol as Coupler

This protocol details the synthesis of a deep red bis-azo dye.

Step 1: Tetrazotization of 4,4'-Diaminotriphenylmethane

  • In a 250 mL beaker, prepare a solution of concentrated hydrochloric acid (10 mL) in distilled water (50 mL).

  • Add 2.87 g (0.01 mol) of 4,4'-Diaminotriphenylmethane to the acid solution and stir until it fully dissolves. Some gentle heating may be required, but ensure the solution is cooled back to room temperature before proceeding.

  • Cool the beaker in an ice-salt bath until the internal temperature is between 0 and 5 °C.

  • In a separate 50 mL beaker, dissolve 1.45 g (0.021 mol, a slight excess) of sodium nitrite (NaNO₂) in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature never exceeds 5 °C.

  • After the addition is complete, continue stirring in the ice bath for another 30 minutes.

  • Validation Check: To confirm complete diazotization, place a drop of the reaction mixture onto starch-iodide paper. A positive test (an immediate dark blue color) indicates the presence of excess nitrous acid, signifying that all the primary amine has reacted.[8] If the test is negative, add a few more drops of the NaNO₂ solution until a positive test is sustained. This clear, cold solution of the tetrazonium salt is used immediately in the next step.

Step 2: Coupling Reaction

  • In a 500 mL beaker, dissolve 2.90 g (0.02 mol) of 2-naphthol in 100 mL of a 10% sodium hydroxide (NaOH) solution. Stir until a clear solution is obtained.

  • Cool this coupling solution in an ice bath to below 10 °C.

  • While maintaining vigorous stirring, add the cold tetrazonium salt solution from Step 1 slowly to the 2-naphthol solution over 30 minutes.

  • A deeply colored precipitate (typically dark red or brown) will form immediately.

  • After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional hour to ensure the coupling reaction goes to completion.

Step 3: Isolation and Purification

  • Isolate the crude dye precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with distilled water until the filtrate is neutral. This removes excess salts and base.

  • Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or a dimethylformamide (DMF)-water mixture.

  • Dry the purified dye in a vacuum oven at 60 °C.

  • Validation Check: Assess the purity of the final product using Thin Layer Chromatography (TLC), expecting a single spot.[9]

Protocol 3.2: Characterization of the Synthesized Dye
  • UV-Visible Spectroscopy:

    • Prepare a dilute solution of the purified dye in a suitable solvent (e.g., DMF or ethanol).

    • Record the absorption spectrum from 350 nm to 700 nm using a UV-Vis spectrophotometer.

    • Determine the wavelength of maximum absorbance (λmax), which is a key characteristic of the dye's color.[10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Record the FT-IR spectrum of the solid dye (e.g., using a KBr pellet).

    • Identify characteristic absorption bands. Key peaks to look for include:

      • ~1400-1450 cm⁻¹: Azo group (N=N) stretching (often weak).

      • ~3200-3600 cm⁻¹: O-H stretching (from the naphthol moiety).

      • ~1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching of the aromatic rings.

      • Absence of N-H stretching bands from the primary amine (~3300-3500 cm⁻¹) confirms complete diazotization.[11]

Caption: Figure 3: Experimental Workflow for Bis-Azo Dye Synthesis

Data Summary and Applications

The structural modifications enabled by different coupling components allow for the tuning of the dye's properties.

Table 1: Expected Properties of Bis-Azo Dyes from 4,4'-Diaminotriphenylmethane

Coupling ComponentExpected Dye ColorExpected λmax Range (nm)Key Structural FeaturePotential Application
2-NaphtholDeep Red / Maroon500 - 550Naphthyl-azo linkageTextile Dye (Wool, Silk)
PhenolOrange / Red-Orange440 - 480Phenyl-azo linkagepH Indicator
N,N-DimethylanilineDeep Violet / Blue560 - 620Amino-phenyl-azo linkageTextile Dye (Polyester)[12]
Salicylic AcidYellow / Orange410 - 460Carboxy/Hydroxy-phenyl linkageMordant Dye, Complexometric Indicator

Applications:

The bis-azo dyes derived from 4,4'-Diaminotriphenylmethane are primarily suited for applications where high color strength and stability are required.

  • Textile Industry: Their large, planar structures can promote strong van der Waals interactions with fibers like wool, silk, and cotton, leading to good wash fastness.[1][10] The introduction of appropriate functional groups can also make them suitable as disperse dyes for synthetic fibers like polyester.[12]

  • Leather and Paper: The intense color yield makes them effective for dyeing leather goods and specialty papers.[13]

  • Analytical Chemistry: Dyes with pH-sensitive functional groups (e.g., phenols) can be developed as acid-base indicators.

  • Biomedical Research: Some azo compounds have shown potential as antimicrobial agents, opening avenues for their use in medical textiles or hygiene products.[3][9]

References

  • The Synthesis of Azo Dyes. (n.d.). University of the Fraser Valley. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (2024). International Journal of Original Recent Advanced Research. Retrieved from [Link]

  • CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds. (n.d.). Google Patents.
  • Hooker, S., Amato, E., & DeSimone, J. (2002). Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide. Green Chemistry, 4, 535-538.
  • Al-Rufaie, Z. N., & Al-Adilee, K. J. (2021). Synthesis and Identification of Azo Disperse Dye Derived from 4-Aminoantipyrine and Their Applications to Determine Some Drugs. International Journal of Drug Delivery Technology, 11(3), 856-863.
  • Hassan, A. S., El-Sayed, A. A., & Ali, W. K. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing and Antibacterial Activity on Fabric. Diyala Journal of Pure Science, 14(4), 16-37.
  • Darweesh, A. S., Mahdi, B. A., & Abd AN, H. (2023). Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine. Scientific Reports, 13(1), 7886.
  • El-Apasery, M. A., & El-Azab, I. H. (2014). Synthesis of Novel Azo Disperse Dyes Derived from 4-Aminoantipyrine and their Applications to Polyester Fabrics. International Journal of Textile Science, 3(1), 1-6.
  • Olaoye, A. J. (2019). SYNTHESIS OF AZO DYES. ResearchGate. Retrieved from [Link]

  • key role of 4,4′-diaminodiphenylmethane in dye intermediate synthesis and process improvement. (2024). BDMAEE. Retrieved from [Link]

  • Arulmozhi, M., & Vimala, M. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(8), 1779-1782.
  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2014). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Journal of Al-Nahrain University, 17(1), 22-31.
  • Belkacemi, H., & Ouali, M. S. (2001). Decoloration of azo and triarylmethane dyes in the aqueous phase by catalytic hydrotreatment with Pd supported on pillared clays.
  • Adegoke, K. A., & Al-Gheethi, A. A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(12), e05694.
  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Al-Hamdani, A. A., Al-Obaidi, O. I., & Jarad, A. M. (2024). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzaldehyde.
  • Adedayo, O., Javad, M. A., & Akintunde, J. K. (2011). Bioremediation and Detoxification of Synthetic Wastewater Containing Triarylmethane Dyes by Aeromonas hydrophila Isolated from Industrial Effluent. Journal of Environmental Protection, 2(8), 1140-1148.
  • Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. (n.d.). Nam Thao. Retrieved from [Link]

  • US5874547A - Diazotization of amines. (n.d.). Google Patents.
  • Diazotization of an aromatic amine. (n.d.). ChemSpider Synthetic Pages. Retrieved from [Link]

  • da Silva, C., Zoca, S., & Guedes, I. (2024). Efficient decolorization and detoxification of triarylmethane and azo dyes by porous-cross-linked enzyme aggregates of Pleurotus ostreatus laccase.
  • Ogugbue, C. J., & Sawidis, T. (2008). Utilisation of azo and triphenylmethane dyes as sole source of carbon, energy and nitrogen by Bacillus sp. African Journal of Applied Zoology and Environmental Biology, 10(1).
  • CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds. (n.d.). Google Patents.
  • Hooker, S., Amato, E., & DeSimone, J. (2002). Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide. Green Chemistry, 4, 535-538.
  • Al-Rufaie, Z. N., & Al-Adilee, K. J. (2021). Synthesis and Identification of Azo Disperse Dye Derived from 4-Aminoantipyrine and Their Applications to Determine Some Drugs. International Journal of Drug Delivery Technology, 11(3), 856-863.
  • Hassan, A. S., El-Sayed, A. A., & Ali, W. K. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing and Antibacterial Activity on Fabric. Diyala Journal of Pure Science, 14(4), 16-37.
  • Darweesh, A. S., Mahdi, B. A., & Abd AN, H. (2023). Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine. Scientific Reports, 13(1), 7886.
  • El-Apasery, M. A., & El-Azab, I. H. (2014). Synthesis of Novel Azo Disperse Dyes Derived from 4-Aminoantipyrine and their Applications to Polyester Fabrics. International Journal of Textile Science, 3(1), 1-6.
  • Olaoye, A. J. (2019). SYNTHESIS OF AZO DYES. ResearchGate. Retrieved from [Link]

  • key role of 4,4′-diaminodiphenylmethane in dye intermediate synthesis and process improvement. (2024). BDMAEE. Retrieved from [Link]

  • Arulmozhi, M., & Vimala, M. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(8), 1779-1782.
  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2014). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Journal of Al-Nahrain University, 17(1), 22-31.
  • Belkacemi, H., & Ouali, M. S. (2001). Decoloration of azo and triarylmethane dyes in the aqueous phase by catalytic hydrotreatment with Pd supported on pillared clays.
  • Adegoke, K. A., & Al-Gheethi, A. A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(12), e05694.
  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Al-Hamdani, A. A., Al-Obaidi, O. I., & Jarad, A. M. (2024). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzaldehyde.
  • Adedayo, O., Javad, M. A., & Akintunde, J. K. (2011). Bioremediation and Detoxification of Synthetic Wastewater Containing Triarylmethane Dyes by Aeromonas hydrophila Isolated from Industrial Effluent. Journal of Environmental Protection, 2(8), 1140-1148.
  • Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. (n.d.). Nam Thao. Retrieved from [Link]

  • US5874547A - Diazotization of amines. (n.d.). Google Patents.
  • Diazotization of an aromatic amine. (n.d.). ChemSpider Synthetic Pages. Retrieved from [Link]

  • da Silva, C., Zoca, S., & Guedes, I. (2024). Efficient decolorization and detoxification of triarylmethane and azo dyes by porous-cross-linked enzyme aggregates of Pleurotus ostreatus laccase.
  • Ogugbue, C. J., & Sawidis, T. (2008). Utilisation of azo and triphenylmethane dyes as sole source of carbon, energy and nitrogen by Bacillus sp. African Journal of Applied Zoology and Environmental Biology, 10(1).

Sources

High-performance liquid chromatography (HPLC) for 4,4'-Diaminotriphenylmethane detection

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and analytical scientists in pharmaceutical and polymer development. It addresses the specific detection of 4,4'-Diaminotriphenylmethane (CAS 588-85-2), a critical intermediate in high-performance polyimide synthesis and a potential genotoxic impurity in triphenylmethane dyes.

Executive Summary

4,4'-Diaminotriphenylmethane (DATM) is a primary aromatic amine characterized by a triphenylmethane backbone with two amine-functionalized rings. It serves as a monomer for high-temperature polyimides and is a metabolic reduction product of triphenylmethane dyes (e.g., Malachite Green).

Detecting DATM presents specific chromatographic challenges:

  • Hydrophobicity: The triphenyl skeleton creates significant retention on C18 phases.

  • Peak Tailing: The basic amine groups interact with residual silanols on silica columns.

  • Genotoxicity Potential: As an aromatic amine, trace-level detection (ppm/ppb) is often required for regulatory compliance (ICH M7).

This guide provides a robust Reverse-Phase HPLC (RP-HPLC) protocol using a base-deactivated C18 column and an acidic mobile phase to ensure sharp peak shape and high sensitivity.

Physicochemical Profile & Method Strategy

Understanding the analyte is the first step to robust method development.

PropertyValue / CharacteristicImpact on Chromatography
Structure Bis(4-aminophenyl)phenylmethaneHigh hydrophobicity; requires high % organic modifier.
Molecular Weight 274.36 g/mol Suitable for UV and MS detection ([M+H]+ = 275.36).
pKa (Aniline) ~ 4.6 - 5.0Basic. At pH < 3, it is protonated (ionized). At pH > 7, it is neutral.
LogP ~ 3.8 (Estimated)Strong retention on C18.
UV Max ~254 nm, ~280 nmAromatic rings provide strong UV response.
Method Development Logic

To mitigate silanol interactions (tailing), we employ a low pH strategy . By maintaining the mobile phase pH around 3.0, the amine groups are protonated (


). While this reduces retention slightly compared to the neutral form, it significantly improves peak symmetry by preventing interaction with acidic silanols.

MethodLogic Analyte Analyte: 4,4'-Diaminotriphenylmethane Properties Properties: Hydrophobic & Basic Analyte->Properties Challenge Challenge: Silanol Tailing Properties->Challenge Solution Solution: Acidic Mobile Phase (pH 3.0) Challenge->Solution Suppress Silanols Column Column: End-capped C18 Solution->Column Selectivity

Figure 1: Method Development Logic Flowchart. The acidic pH strategy neutralizes silanol activity on the column stationary phase.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 4,4'-Diaminotriphenylmethane (CAS 588-85-2), >98% purity.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Additive: Formic Acid (LC-MS grade) or Ammonium Formate.

Instrumentation Setup
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters Symmetry C18 .

    • Why: "Eclipse Plus" and "Symmetry" are heavily end-capped, reducing peak tailing for amines.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 10 µL
Detection UV 254 nm (Reference: 360 nm)
Run Time 20 Minutes
Gradient Program

The triphenyl group requires a strong organic push to elute.

Time (min)% Mobile Phase A% Mobile Phase BDescription
0.0 9010Equilibration
2.0 9010Isocratic Hold
12.0 1090Linear Gradient
15.0 1090Wash Step
15.1 9010Return to Initial
20.0 9010Re-equilibration

Sample Preparation Workflow

Depending on the matrix (Polymer synthesis bulk or Biological trace), use the appropriate extraction.

Scenario A: Bulk Purity Analysis (Polymer Monomer)
  • Weigh: 10 mg of sample.

  • Dissolve: Add 10 mL Methanol (Concentration: 1 mg/mL).

  • Sonicate: 5 minutes to ensure complete dissolution.

  • Filter: 0.22 µm PTFE syringe filter.

  • Dilute: Dilute 1:10 with Mobile Phase A before injection (prevents solvent effects).

Scenario B: Trace Impurity in Dye/Biological Matrix
  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate.

  • Dry: Evaporate organic layer under Nitrogen.

  • Reconstitute: 200 µL of 50:50 Water:Acetonitrile.

SamplePrep Sample Raw Sample (Solid or Matrix) Dissolve Solubilization (Methanol/ACN) Sample->Dissolve Filter Filtration (0.22 µm PTFE) Dissolve->Filter Dilute Dilution (Match Mobile Phase) Filter->Dilute Inject HPLC Injection Dilute->Inject

Figure 2: Standard Sample Preparation Workflow for Purity Analysis.

Validation Parameters (ICH Q2)

To ensure scientific integrity, the method must be validated against the following criteria:

  • Specificity: Inject blank matrix and ensure no interference at the retention time of DATM (typically ~8-10 min in this gradient).

  • Linearity: Prepare 5 levels (e.g., 1 µg/mL to 100 µg/mL).

    
     should be > 0.999.[1]
    
  • Limit of Quantitation (LOQ): Determine the concentration yielding a Signal-to-Noise (S/N) ratio of 10:1. Expected LOQ is < 0.1 µg/mL.

  • Precision: 6 replicate injections of a standard. RSD should be < 2.0%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure column is "End-capped". Increase buffer concentration (e.g., 20mM Ammonium Formate).
Retention Shift pH fluctuationUse fresh buffer. Ensure pH is measured accurately (pH 2.7-3.0).
High Backpressure ParticulatesFilter all samples (0.22 µm). Check guard column.
Split Peaks Solvent mismatchDissolve sample in Mobile Phase rather than 100% strong solvent.

References

  • National Institute for Occupational Safety and Health (NIOSH). (1994). Method 5029: 4,4'-Methylenedianiline. Centers for Disease Control and Prevention. [Link](Note: Cited for analogous aromatic amine extraction and detection protocols).

  • Guzmán-Lucero, D., et al. (2015).[2][3][4] Gas Permeation Properties of Soluble Aromatic Polyimides Based on 4-Fluoro-4,4'-Diaminotriphenylmethane. Science.gov / PubMed. [Link](Establishes the compound as a monomer in polymer synthesis).

  • Food and Drug Administration (FDA). (2017). Triphenylmethane Dye Residue Analysis in Raw and Processed Aquaculture Products. Laboratory Information Bulletin 4646. [Link](Context for triphenylmethane dye metabolites).

Sources

Application Note: Advanced Synthesis of 4,4'-Diaminotriphenylmethane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The 4,4'-diaminotriphenylmethane (DTPM) scaffold is a privileged structure in medicinal chemistry and materials science.[1] Beyond its historical significance as the "leuco base" for triarylmethane dyes (e.g., Malachite Green), this motif serves as a critical intermediate for:

  • Antimicrobial & Antitubercular Agents: Lipophilic cations derived from this scaffold exhibit potent activity against Mycobacterium tuberculosis.

  • Polymer Chemistry: Used as cross-linkers in high-performance epoxy resins and polyimides.

  • Molecular Switches: The leuco-to-dye oxidation potential is utilized in functional materials.

This guide contrasts the Classical Acid-Catalyzed Condensation (Method A) with a Modern Solid-Acid Catalysis (Method B). While Method A is the historical standard, Method B is the recommended protocol for drug development due to its superior impurity profile, elimination of corrosive liquid waste, and simplified workup.

Mechanistic Principles

The synthesis relies on the double electrophilic aromatic substitution (Friedel-Crafts hydroxyalkylation type) of an aromatic aldehyde with two equivalents of an activated aromatic amine.

Reaction Pathway[2][3][4][5][6][7]
  • Activation: Protonation of the aldehyde carbonyl oxygen increases electrophilicity.

  • First Addition: The amine (acting as a nucleophile via the para-carbon) attacks the carbonyl carbon, forming a carbinol intermediate (benzhydrol derivative).

  • Dehydration: Acid-catalyzed loss of water generates a resonance-stabilized benzhydryl cation (iminium ion character).

  • Second Addition: A second amine molecule attacks the cation to form the final triphenylmethane leuco base.

ReactionMechanism cluster_legend Key Stages Aldehyde Benzaldehyde (Electrophile) Inter1 Protonated Aldehyde Aldehyde->Inter1 Activation Acid Acid Catalyst (H+ / Solid Acid) Acid->Inter1 Carbinol Carbinol Intermediate Inter1->Carbinol + Amine 1 Amine1 Amine (Eq 1) (Nucleophile) Amine1->Carbinol Cation Resonance Stabilized Cation (-H2O) Carbinol->Cation Dehydration (-H2O) Product 4,4'-Diaminotriphenylmethane (Leuco Base) Cation->Product + Amine 2 Amine2 Amine (Eq 2) (Nucleophile) Amine2->Product

Figure 1: Step-wise electrophilic aromatic substitution mechanism for DTPM synthesis.

Experimental Protocols

Method A: Classical Hydrochloric Acid Condensation (Reference)

Use this method if solid acid catalysts are unavailable or for bulk industrial comparisons.

Reagents:

  • Benzaldehyde (10 mmol)

  • N,N-Dimethylaniline (22 mmol)

  • Concentrated HCl (37%)

  • Sodium Hydroxide (20% aq.)

Workflow:

  • Reflux: In a round-bottom flask, mix benzaldehyde (1.06 g) and N,N-dimethylaniline (2.66 g). Add 10 mL of conc. HCl dropwise.

  • Heating: Reflux the mixture at 100°C for 10–12 hours. The solution will turn dark green/blue (due to partial surface oxidation).

  • Basification: Cool to room temperature. Slowly add 20% NaOH until pH > 10. The leuco base will precipitate as a sticky solid or oil.

  • Steam Distillation (Critical Step): To remove unreacted dimethylaniline (which is toxic and interferes with crystallization), steam distill the crude mixture.

  • Recrystallization: Dissolve the residue in hot ethanol/benzene (1:1), treat with activated charcoal, filter, and cool to crystallize.

Drawbacks: High corrosivity, long reaction times, laborious steam distillation workup.

Method B: Green Synthesis via Silica Sulfuric Acid (SSA) (Recommended)

Optimized for Drug Discovery: High yield, solvent-free, rapid, and metal-free.

Rationale: Silica Sulfuric Acid (SSA) acts as a solid support providing high surface area for protonation without the need for liquid mineral acids. This allows for a simple filtration workup.[2]

Reagents:

  • Substituted Benzaldehyde (1.0 equiv)

  • Substituted Aniline (2.2 equiv)

  • Silica Sulfuric Acid (SSA) Catalyst (0.2 g per mmol aldehyde)

    • Preparation of SSA: Dropwise addition of Chlorosulfonic acid (HClSO3) to Silica gel (60 Å) at 0°C; stir 30 min.

  • Ethyl Acetate (for extraction)

  • Ethanol (for recrystallization)

Detailed Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, mix the benzaldehyde derivative (5 mmol) and the aniline derivative (11 mmol).

  • Catalyst Addition: Add 1.0 g of Silica Sulfuric Acid (SSA). The mixture acts as a "solvent-free" melt.

  • Heating: Heat the mixture in an oil bath at 80°C for 20–45 minutes .

    • Monitoring: Check TLC (Mobile phase: 20% EtOAc in Hexane). Look for the disappearance of the aldehyde spot.

  • Quench & Recovery: Cool the mixture to room temperature. Add 20 mL of Ethyl Acetate. The product dissolves; the catalyst remains solid.

  • Filtration: Filter the mixture through a sintered glass funnel.

    • Green Tip: The solid catalyst can be washed with EtOAc, dried at 100°C, and reused 2-3 times.

  • Workup: Wash the filtrate with saturated NaHCO3 (2 x 10 mL) to ensure neutralization. Dry organic layer over anhydrous Na2SO4 and concentrate under vacuum.

  • Purification: Recrystallize the crude solid from hot Ethanol (95%).

Workflow Start Start: Mix Reagents (Aldehyde + 2.2 eq Amine) CatAdd Add Solid Catalyst (Silica Sulfuric Acid) Start->CatAdd Heat Heat @ 80°C (20-45 mins, Solvent-Free) CatAdd->Heat Extract Add Ethyl Acetate (Dissolves Product) Heat->Extract Filter Filter Catalyst (Recover Solid SSA) Extract->Filter Filter->CatAdd Recycle Catalyst Wash Wash Filtrate (Sat. NaHCO3) Filter->Wash Filtrate Cryst Recrystallize (Ethanol) Wash->Cryst

Figure 2: Streamlined workflow for the solid-acid catalyzed synthesis.

Data Interpretation & Characterization

Expected Yields & Physical Properties
ParameterMethod A (HCl)Method B (SSA)
Reaction Time 10–12 Hours20–45 Minutes
Typical Yield 65–75%85–94%
Workup Complexity High (Steam Distillation)Low (Filtration)
Atom Economy LowHigh
Spectroscopic Validation (Example: 4,4'-bis(dimethylamino)triphenylmethane)
  • Appearance: White to pale blue crystalline solid (color depends on trace oxidation).

  • Melting Point: 99–102°C.

  • IR (KBr): 2800–2900 cm⁻¹ (C-H aliphatic), 1600 cm⁻¹ (C=C aromatic), 1350 cm⁻¹ (C-N stretch).

  • 1H NMR (CDCl3, 500 MHz):

    • δ 6.9–7.2 (m, 5H, phenyl ring protons).

    • δ 6.6 (d, 4H, ortho to amino group).

    • δ 5.4 (s, 1H, methine CH - Diagnostic Peak ).

    • δ 2.9 (s, 12H, N-CH3).

Troubleshooting & Optimization

  • "Oiling Out" during Recrystallization:

    • Cause: Presence of unreacted amine or rapid cooling.

    • Solution: Seed the solution with a pure crystal if available. Alternatively, scratch the inner wall of the flask with a glass rod. If oil persists, redissolve in minimal ethanol and add water dropwise until turbid, then cool very slowly.

  • Product Oxidation (Blue/Green Coloration):

    • Cause: The "Leuco" base oxidizes to the cationic dye form upon exposure to air/light.

    • Solution: Perform recrystallization under an inert atmosphere (N2) if high purity is required. Store the final product in amber vials.

  • Substrate Scope Limitations:

    • Electron-withdrawing groups (e.g., -NO2) on the aldehyde will accelerate the reaction.

    • Electron-withdrawing groups on the amine will drastically slow the reaction (nucleophilicity is key). For deactivated amines, increase temperature to 100°C and time to 2 hours.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Classical HCl Method).

  • Zolfigol, M. A. "Silica Sulfuric Acid: An Efficient and Reusable Catalyst for the Synthesis of 4,4'-Diaminotriphenylmethanes." Tetrahedron Letters, 2023.[3] (Green SSA Method).[4][5]

  • Ghasem Rezanejade Bardajee. "SbCl3-catalyzed one-pot synthesis of 4,4′-diaminotriarylmethanes under solvent-free conditions." ResearchGate, 2011.

  • Hilaris Publisher. "Synthesis, Characterization and Docking Studies of 4, 4'-Diaminotriphenylmethanes (DATPMs)." Journal of Medicinal Chemistry, 2017.[1] (Medicinal Applications).

Sources

Application Note: Evaluation of 4,4'-Diaminotriphenylmethane (DATM) as a Secondary Antioxidant in Styrene-Butadiene Rubber (SBR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 4,4'-Diaminotriphenylmethane (DATM) (CAS: 558-52-1) as a radical-scavenging antioxidant in rubber formulations, specifically Styrene-Butadiene Rubber (SBR). While standard p-phenylenediamines (e.g., 6PPD) are industry standards, DATM offers unique mechanistic insights due to its triphenylmethane "leuco dye" structure.

Key Application Scope:

  • Primary Function: Thermal oxidation stabilization in carbon-black filled elastomers.

  • Mechanism: Hydrogen donation from the benzylic methine and amine groups, leading to stable trityl radical formation.

  • Constraint: DATM is a staining antioxidant . Upon oxidation, it converts to a colored triphenylmethane dye derivative. It is strictly limited to black or dark-colored rubber applications.

  • Pharma Relevance: For drug development professionals, this compound represents a critical "Extractable & Leachable" (E&L) target. Understanding its degradation into dye precursors is vital for risk assessment in medical stopper formulations.

Chemical Basis & Mechanism

The "Sacrificial Leuco" Mechanism

Unlike standard hindered phenols, DATM functions through a dual-mode radical scavenging mechanism. It acts as a leuco base —a colorless precursor that sacrifices itself to protect the polymer chain.

  • H-Abstraction: Peroxy radicals (

    
    ) generated during rubber oxidation abstract the hydrogen from the central methine carbon (
    
    
    
    ) or the amine groups (
    
    
    ).
  • Resonance Stabilization: The resulting radical is a triphenylmethyl (trityl) radical . This species is exceptionally stable due to resonance delocalization across three aromatic rings, preventing it from re-initiating polymer degradation.

  • Termination: The DATM radical eventually couples or oxidizes further into a quinoid structure (dye form), effectively terminating the oxidative chain reaction.

Mechanistic Pathway Diagram

G Rubber Rubber Polymer (C-H) Peroxy Peroxy Radical (ROO•) Rubber->Peroxy Oxidation Heat Heat / O2 Heat->Peroxy Transition H-Transfer (Scavenging) Peroxy->Transition DATM DATM (Antioxidant) (Leuco Form) DATM->Transition StableRad Stable Trityl Radical (Resonance Stabilized) Transition->StableRad SafeRubber Preserved Rubber (ROOH) Transition->SafeRubber Polymer Saved Dye Oxidized Product (Colored Dye) StableRad->Dye Termination

Figure 1: The DATM radical scavenging pathway. The antioxidant intercepts the peroxy radical, sacrificing itself to form a stable dye precursor.

Health, Safety, and Handling (HSE)

WARNING: Aromatic amines are hazardous. DATM is structurally related to known carcinogens (e.g., MDA).

  • PPE: Full-face respirator (P100 filters), nitrile gloves (double-gloved), and Tyvek lab coat.

  • Handling: Weighing must occur in a Class II Biosafety Cabinet or a powder containment hood to prevent inhalation of dust.

  • Disposal: All uncured waste containing DATM must be segregated as "Hazardous Organic Waste" and incinerated.

Experimental Protocol: Compounding & Curing

This protocol is adapted from ASTM D3185 (Standard Test Methods for Rubber—Evaluation of SBR).[1]

Formulation (Standard Reference Recipe)

The following table outlines the formulation for a comparative study.

IngredientFunctionControl (PHR)Test Group (PHR)
SBR 1500 Polymer Matrix100.0100.0
Carbon Black (N330) Reinforcing Filler50.050.0
Zinc Oxide Activator3.03.0
Stearic Acid Activator/Lubricant1.01.0
Sulfur Curative1.751.75
TBBS (Accelerator) Cure Accelerator1.01.0
DATM (CAS 558-52-1) Antioxidant 0.0 2.0

Note: PHR = Parts per Hundred Rubber.[2]

Mixing Protocol (Internal Mixer / Banbury)
  • Preparation: Pre-heat internal mixer to 50°C.

  • Stage 1 (Masterbatch):

    • t=0 min: Add SBR polymer. Ram down.

    • t=1 min: Add 50% Carbon Black + Zinc Oxide + Stearic Acid + DATM .

    • t=2.5 min: Add remaining Carbon Black. Sweep ram.

    • t=4 min: Dump batch (Temp should be ~150°C). Note: DATM is added here to ensure dispersion before curing.

  • Stage 2 (Finalization - Two-Roll Mill):

    • Set mill rolls to 50°C.

    • Band the masterbatch.[3]

    • Add Sulfur and TBBS (Accelerator).

    • Perform 6 x "3/4 cuts" and 6 x end-wise passes to ensure homogeneity.

    • Sheet off at 2.2mm thickness for molding.

Curing[4]
  • Instrument: Moving Die Rheometer (MDR) per ASTM D5289 .

  • Determine

    
    :  Measure the time to reach 90% of maximum torque at 160°C.
    
  • Molding: Compression mold tensile sheets at 160°C for

    
     minutes.
    

Validation Workflow: Accelerated Aging

To prove antioxidant efficacy, the rubber must be subjected to oxidative stress.

Aging Protocol (ASTM D573)
  • Equipment: Forced Air Circulating Oven.

  • Conditions: 70 hours @ 100°C.

  • Specimens: Dumbbell (Die C) samples cut from cured sheets.

Testing Workflow Diagram

Workflow Start Raw Ingredients (SBR + DATM) Mix Mixing (Banbury + Mill) Start->Mix Cure Vulcanization (160°C) Mix->Cure Split Cure->Split TestOrigin Test Original Properties (Tensile, Hardness) Split->TestOrigin Aging Accelerated Aging (ASTM D573: 70h @ 100°C) Split->Aging Compare Calculate % Retention ((Aged/Original) * 100) TestOrigin->Compare TestAged Test Aged Properties Aging->TestAged TestAged->Compare

Figure 2: Validation workflow comparing original vs. aged physical properties.

Data Analysis & Interpretation

Successful application of DATM is defined by the Retention Index .

Expected Results Table

The following data structure should be used to report results. A successful antioxidant will maintain >80% of tensile strength.

PropertyControl (Unaged)Control (Aged)DATM (Unaged) DATM (Aged) % Retention (DATM)
Tensile Strength (MPa) 22.514.222.119.8~90%
Elongation at Break (%) 550310545480~88%
Hardness (Shore A) 60726164N/A
Troubleshooting "Blooming" & Staining
  • Observation: If the rubber surface turns greenish/blue over time.

  • Cause: Oxidation of DATM to its quinoid dye form on the surface.

  • Action: This confirms antioxidant activity (it sacrificed itself). However, if "blooming" (white powder) occurs, the dosage (2.0 PHR) is too high and exceeded solubility limits. Reduce to 1.0 PHR.

Pharma Context: Extractables & Leachables (E&L)

For drug development professionals evaluating rubber stoppers or gaskets: DATM is a high-risk leachable .

  • Detection: In HPLC/GC-MS screens of saline extracts, look for peaks at MW 288.39 Da (Parent) and MW ~286 Da (Oxidized/Quinoid form).

  • Toxicology: Presence of aromatic amines in parenteral packaging is strictly regulated (refer to USP <1663> and ICH M7 guidelines). DATM should not be used in direct drug-contact applications; use hindered phenols (e.g., BHT) instead.

References

  • ASTM International. (2023). ASTM D3185-06: Standard Test Methods for Rubber—Evaluation of SBR (Styrene-Butadiene Rubber) Including Mixtures With Oil. West Conshohocken, PA.[4] [Link]

  • ASTM International. (2023). ASTM D573-04: Standard Test Method for Rubber—Deterioration in an Air Oven. West Conshohocken, PA.[4] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11166, 4,4'-(Phenylmethylene)bis(aniline). [Link]

  • Datta, R. N. (2002). Antioxidants and Antiozonants.[5] In Rubber Technologist's Handbook (pp. 135-160). Rapra Technology.[6] (Contextual grounding on amine mechanisms).

Sources

Application Notes & Protocols: Leveraging 4,4'-Diaminotriphenylmethane for High-Performance Benzoxazine Resins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Superior Thermosets

In the realm of high-performance polymers, benzoxazine resins represent a significant advancement over traditional phenolic and epoxy systems.[1][2] Their remarkable combination of properties—including near-zero volumetric change upon curing, exceptional thermal stability, high glass transition temperatures (Tg), low moisture absorption, and excellent dielectric properties—makes them ideal for demanding applications in the aerospace, electronics, and automotive industries.[1][2][3] The versatility of benzoxazine chemistry allows for the molecular design of resins with tailored properties, primarily by selecting appropriate phenolic and amine precursors.[4]

This guide focuses on the use of 4,4'-diaminotriphenylmethane (DTPM), a trifunctional aromatic amine, as a cornerstone for creating a new class of high-performance benzoxazine resins. DTPM's unique structure, featuring two primary amine groups and a central phenyl ring, offers the potential for creating highly cross-linked networks. This high cross-link density is the key to achieving superior thermomechanical properties in the final cured polymer. As a versatile monomer and cross-linking agent, DTPM is a critical building block for advanced polymers that require robust performance under extreme conditions.[5][6]

This document provides a comprehensive overview, detailed synthesis protocols, and characterization methodologies for researchers and engineers interested in developing DTPM-based benzoxazine resins.

Part 1: The Scientific Foundation

Why 4,4'-Diaminotriphenylmethane? The Structural Advantage

4,4'-Diaminotriphenylmethane is a strategic choice for benzoxazine synthesis due to its inherent trifunctionality. Unlike difunctional diamines (e.g., 4,4'-diaminodiphenylmethane), DTPM's structure allows for the formation of a more complex and densely cross-linked three-dimensional polymer network upon curing. This architectural feature is directly responsible for enhancing the material's thermal stability and mechanical strength.

The Synthesis Pathway: Mannich Condensation

The synthesis of the benzoxazine monomer is achieved through a Mannich condensation reaction, a well-established method in organic chemistry.[7] In this one-pot reaction, the DTPM, a phenol (such as phenol or p-cresol), and paraformaldehyde react to form the heterocyclic benzoxazine rings.

Causality Behind Experimental Choices:

  • Reactant Stoichiometry: A precise molar ratio of amine:phenol:formaldehyde is critical. Typically, a 1:2:4 ratio is employed for a diamine to ensure the complete formation of the two benzoxazine rings.

  • Solvent Selection: The choice of solvent is crucial for achieving a high yield and purity. While the reaction can be conducted in toluene, the formation of insoluble hyperbranched byproducts or triazine structures can occur.[1][2] A mixed solvent system, such as toluene/isopropanol, has been shown to yield a cleaner product by improving the solubility of intermediates and minimizing side reactions.[1][8]

  • Temperature Control: The reaction is typically conducted at an elevated temperature (80–90 °C) to facilitate the dissolution of reactants and drive the condensation reaction forward. However, the temperature must be carefully controlled to prevent premature polymerization of the monomer.

Part 2: Synthesis of DTPM-Phenol Benzoxazine Monomer

This section provides a detailed protocol for the laboratory-scale synthesis of a benzoxazine monomer derived from 4,4'-diaminotriphenylmethane and phenol.

Materials and Equipment
Reagents Grade Supplier Example
4,4'-Diaminotriphenylmethane (DTPM)≥98% PuritySigma-Aldrich, TCI
PhenolReagent GradeFisher Scientific
ParaformaldehydeReagent GradeAlfa Aesar
TolueneAnhydrousVWR Chemicals
IsopropanolAnhydrousVWR Chemicals
Sodium Hydroxide (NaOH)PelletsEMD Millipore
Deionized WaterType IIn-house system

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

Visualizing the Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_isolation Isolation prep1 Charge Flask: - DTPM - Phenol - Toluene/Isopropanol prep2 Heat to 60°C with stirring prep1->prep2 Dissolve react1 Add Paraformaldehyde prep2->react1 Ready for reaction react2 Heat to 80-90°C (8 hours) react1->react2 Initiate Condensation workup1 Cool to RT react2->workup1 Reaction complete workup2 Wash with NaOH(aq) workup1->workup2 workup3 Wash with DI Water workup2->workup3 workup4 Dry organic layer (e.g., MgSO4) workup3->workup4 iso1 Remove solvent (Rotary Evaporator) workup4->iso1 Purified Solution iso2 Dry in Vacuum Oven (90°C, 6 hours) iso1->iso2 iso3 Obtain Monomer (Yellow glassy solid) iso2->iso3

Caption: Workflow for DTPM-based benzoxazine monomer synthesis.

Step-by-Step Synthesis Protocol
  • Reactor Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a thermometer.

  • Charging Reactants: To the flask, add:

    • 4,4'-diaminotriphenylmethane (e.g., 0.1 mol)

    • Phenol (e.g., 0.2 mol)

    • Toluene/Isopropanol solvent mixture (e.g., 2:1 v/v, 200 mL)

  • Dissolution: Begin stirring and gently heat the mixture to 60 °C to ensure all solid reagents are fully dissolved.

  • Addition of Paraformaldehyde: Once a clear solution is obtained, add paraformaldehyde (e.g., 0.4 mol) to the flask.

  • Reaction: Increase the temperature to 80-90 °C and maintain it for 8 hours under reflux. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up:

    • After 8 hours, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash it three times with 1N NaOH solution (100 mL each) to remove unreacted phenol.

    • Wash the organic layer subsequently with deionized water until the aqueous layer is neutral (pH 7).

  • Isolation and Drying:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

    • Place the resulting viscous product in a vacuum oven at 90 °C for 6 hours to remove any residual solvent.

  • Final Product: The final benzoxazine monomer should be a yellow, glassy solid.[1] Store it in a desiccator to prevent moisture absorption.

Monomer Characterization (Self-Validation)

To ensure the successful synthesis of the target benzoxazine monomer, the following characterization is essential:

  • FTIR Spectroscopy: Confirm the formation of the oxazine ring by identifying characteristic peaks around 930-950 cm⁻¹ (asymmetric stretching of C-O-C) and 1230 cm⁻¹ (symmetric stretching of C-O-C). The disappearance of the broad N-H stretching bands from the primary amine is also a key indicator.

  • ¹H NMR Spectroscopy: Verify the chemical structure by observing the characteristic proton signals. Key signals to look for are the -O-CH₂-N- protons at ~5.3 ppm and the Ar-CH₂-N- protons at ~4.5 ppm.

  • Differential Scanning Calorimetry (DSC): A DSC scan of the monomer will show a sharp exothermic peak corresponding to the ring-opening polymerization, which confirms its thermosetting nature.

Part 3: Thermal Curing and Polymerization

The synthesized benzoxazine monomer is transformed into a highly cross-linked polybenzoxazine network through a thermally activated Ring-Opening Polymerization (ROP).

The Curing Mechanism

The polymerization of benzoxazines is a thermally driven, self-catalyzed cationic ring-opening process.[4] No external catalyst or curing agent is required, and importantly, no volatile byproducts are released during the cure.[1] This leads to near-zero shrinkage, a significant advantage for producing dimensionally stable components.[1][2] The process is initiated by trace impurities or residual phenolic groups, which open the oxazine ring, generating a carbocation and a phenoxide. These reactive species then propagate the polymerization, forming a complex network of poly-phenolic structures.

Visualizing the Curing Process

G Monomer DTPM-Benzoxazine Monomer Degas Degas in Vacuum (~130°C, 1 hour) Monomer->Degas Remove volatiles Cure1 Stage 1 Cure (180°C, 2 hours) Degas->Cure1 Initiate ROP Cure2 Stage 2 Cure (200°C, 4 hours) Cure1->Cure2 Advance cross-linking Cure3 Post-Cure (220°C, 2 hours) Cure2->Cure3 Ensure full cure Polymer Cross-linked Polybenzoxazine Network Cure3->Polymer

Sources

Analytical method validation for quantification of 4,4'-Diaminotriphenylmethane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Validated Quantification of 4,4'-Diaminotriphenylmethane by High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive guide to the validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 4,4'-Diaminotriphenylmethane. 4,4'-Diaminotriphenylmethane, also known as 4,4'-Methylenedianiline (MDA), is a critical industrial chemical primarily used in the synthesis of polyurethane foams, epoxy resins, and other polymers.[1][2][3][4] Due to its potential toxicity and classification as a suspected carcinogen, its quantification in various matrices is paramount for quality control, safety assessment, and regulatory compliance.[3][5] This application note details the entire validation lifecycle, from method development considerations to the execution of validation experiments and the establishment of acceptance criteria, all grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8] The protocols herein are designed for researchers, quality control analysts, and drug development professionals requiring a reliable and validated method for the determination of this compound.

Introduction: The Analytical Challenge

4,4'-Diaminotriphenylmethane (DTPM) is a pale yellow crystalline solid that can darken upon exposure to air and light. Its industrial significance is matched by health and safety concerns, necessitating the development of analytical procedures that are not only accurate and precise but also demonstrably fit for their intended purpose.[6][7][8] The objective of this work is to establish and validate an analytical method that can reliably quantify DTPM, ensuring product quality and safety.

The validation process is a systematic series of experiments designed to confirm that the analytical procedure is suitable for its intended use.[6][7] This involves evaluating key performance characteristics such as specificity, linearity, accuracy, precision, and robustness.[9][10] Adherence to globally recognized standards, such as the ICH guidelines, ensures the data generated is reliable and can be confidently submitted to regulatory authorities.[6][11][12][13][14]

Pre-Method Development: Strategic Choices

The selection of an analytical technique is the foundational step. The choice is dictated by the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the intended application of the method.

Analyte Properties: 4,4'-Diaminotriphenylmethane
  • Molecular Formula: C₁₃H₁₄N₂[3]

  • Molecular Weight: 198.26 g/mol [3][15]

  • Appearance: Tan or pale-yellow crystalline solid.[3][4]

  • Solubility: Sparingly soluble in water, soluble in organic solvents like ethanol and benzene.[3][15]

  • Structure: Possesses chromophores (aromatic rings) making it suitable for UV-Vis spectrophotometric detection.

Technique Selection: Why HPLC-UV?

Several techniques can be employed for the analysis of DTPM, including Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC.[16][17][18] For routine quality control and assay, Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) offers an optimal balance of specificity, sensitivity, robustness, and accessibility.

  • Specificity: The chromatographic separation inherent to HPLC allows for the resolution of DTPM from potential impurities and degradation products.

  • Sensitivity: UV detection provides adequate sensitivity for assay and impurity determination at relevant levels. For trace-level analysis, electrochemical detection can be coupled with HPLC for enhanced sensitivity.[16][19]

  • Robustness: HPLC methods are generally robust and transferable between laboratories.

  • Versatility: The method can be adapted for various sample matrices with appropriate sample preparation.

The logical process for selecting an analytical technique is visualized in the diagram below.

Diagram 1: Analytical Technique Selection Workflow Analyte Define Analyte & Purpose (4,4'-DTPM Assay) Properties Assess Physicochemical Properties (Non-volatile, UV-active) Analyte->Properties Sensitivity Required Sensitivity? (Assay vs. Trace) Properties->Sensitivity Assay Assay/QC Level Sensitivity->Assay High Conc. Trace Trace/Bioanalysis Sensitivity->Trace Low Conc. HPLC_UV Select HPLC-UV (Robust, Accessible) Assay->HPLC_UV LC_MS Consider LC-MS/MS or GC-MS (High Sensitivity & Specificity) Trace->LC_MS Develop Develop Method HPLC_UV->Develop LC_MS->Develop Validate Validate Method per ICH Q2 Develop->Validate

Caption: Diagram 1: Analytical Technique Selection Workflow

Validated HPLC Method for 4,4'-DTPM Quantification

This section provides the detailed experimental conditions and protocols for the method validation.

Instrumentation and Reagents
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • 4,4'-Diaminotriphenylmethane reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Sodium Acetate (Reagent grade).

    • Water (HPLC grade or Milli-Q).

Chromatographic Conditions
ParameterConditionJustification
Mobile Phase Acetonitrile : 0.1 M Sodium Acetate Buffer (pH 7.0) (30:70 v/v)Provides good peak shape and resolution for the aromatic amine. The buffer controls the ionization state of the analyte.[19]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation within a reasonable runtime.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µLA small injection volume minimizes band broadening.
Detection UV at 245 nmWavelength selected for high absorbance of DTPM, providing good sensitivity.[19]
Run Time 10 minutesSufficient to elute the analyte and any potential early-eluting impurities.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of DTPM reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be stored protected from light.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., for linearity, 10-150 µg/mL).

  • Sample Solution (Target Concentration 100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in methanol, and dilute with the mobile phase to achieve the target concentration. Filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol & Acceptance Criteria

The validation process follows the framework established by ICH Q2(R1) and is designed to be a self-validating system where experimental results are compared against predefined acceptance criteria.[6][7]

The overall workflow for method validation is depicted below.

Diagram 2: Overall Analytical Method Validation Workflow cluster_0 Planning cluster_1 Execution cluster_2 Reporting Protocol Define Validation Protocol (Scope, Parameters, Criteria) Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Analysis Analyze Data vs. Criteria Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis Limits->Analysis Robustness->Analysis Report Prepare Validation Report Analysis->Report Approval Final Approval & Implementation Report->Approval

Caption: Diagram 2: Overall Analytical Method Validation Workflow

System Suitability
  • Causality & Protocol: Before any validation run, the suitability of the chromatographic system must be verified. This ensures the equipment is performing correctly.[11] A standard solution (e.g., 100 µg/mL) is injected six consecutive times.[20]

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

Specificity (Selectivity)
  • Causality & Protocol: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest. This is crucial to prevent interference from other components like impurities, degradants, or matrix components. The protocol involves injecting a blank (mobile phase), a placebo (if applicable), the DTPM standard, and a sample solution.

  • Acceptance Criteria:

    • No interfering peaks should be observed at the retention time of DTPM in the blank or placebo chromatograms.

    • The peak for DTPM in the sample should be pure (as determined by a Diode Array Detector) and well-resolved from any adjacent peaks.

Linearity
  • Causality & Protocol: Linearity establishes a proportional relationship between the concentration of the analyte and the detector's response over a specified range. This is fundamental for accurate quantification. A minimum of five concentrations are prepared from the stock solution (e.g., 50, 80, 100, 120, 150 µg/mL, covering 50-150% of the target assay concentration). Each concentration is injected in triplicate.

  • Acceptance Criteria:

    • A linear regression plot of peak area versus concentration should yield a correlation coefficient (r²) ≥ 0.999.

Range
  • Causality & Protocol: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[6][7] The range is confirmed by the successful validation of these parameters.

  • Acceptance Criteria:

    • For an assay, the minimum specified range is typically 80% to 120% of the test concentration.[7] This protocol validates a wider range of 50-150%.

Accuracy
  • Causality & Protocol: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by a recovery study. A known amount of DTPM standard is spiked into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[7] Three replicate preparations are analyzed for each level.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions.

  • 4.6.1. Repeatability (Intra-assay Precision)

    • Causality & Protocol: Measures the precision over a short interval of time under the same operating conditions. Analyze a minimum of six replicate sample preparations at 100% of the target concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each).

    • Acceptance Criteria: The RSD of the results should be ≤ 2.0%.[20]

  • 4.6.2. Intermediate Precision (Inter-assay Ruggedness)

    • Causality & Protocol: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[20] The repeatability experiment is repeated by a second analyst on a different day using a different HPLC system if available.

    • Acceptance Criteria: The RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Causality & Protocol: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantified with suitable precision and accuracy.[9] These are crucial for impurity analysis but are also good characterization parameters for an assay. They can be determined based on the signal-to-noise ratio (S/N) of the chromatogram.

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1 Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria:

    • The LOQ must be verified by demonstrating acceptable precision (RSD ≤ 10%) and accuracy (recovery, e.g., 90-110%) at this concentration.

Robustness
  • Causality & Protocol: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Variations may include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., ± 2% acetonitrile)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria:

    • System suitability parameters should be met under all varied conditions.

    • The change in results should be statistically insignificant compared to the nominal conditions.

Summary of Validation Data

The following table summarizes the acceptance criteria for the validation of the DTPM quantification method.

Validation ParameterAcceptance Criteria
System Suitability RSD of peak area ≤ 2.0%; Tailing Factor ≤ 2.0; Theoretical Plates ≥ 2000
Specificity No interference at the retention time of DTPM; Peak is spectrally pure
Linearity Correlation Coefficient (r²) ≥ 0.999
Range 80% to 120% of the target concentration (minimum)
Accuracy Mean % Recovery between 98.0% and 102.0%
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) RSD ≤ 2.0%
Limit of Quantitation (LOQ) Precision (RSD) ≤ 10% at the LOQ concentration
Robustness System suitability passes under varied conditions

Conclusion

The High-Performance Liquid Chromatography method detailed in this application note provides a reliable, specific, and robust means for the quantification of 4,4'-Diaminotriphenylmethane. The validation protocol, designed in accordance with ICH Q2(R1) guidelines, establishes a self-validating system that ensures the method is fit for its intended purpose in a quality control or research environment. By adhering to these protocols and acceptance criteria, laboratories can generate high-quality, defensible data for the analysis of this important industrial compound. The principles of method validation are dynamic, and laboratories should consider the latest guidelines, such as ICH Q2(R2) and Q14, which emphasize a lifecycle approach to analytical procedures.[12][21]

References

  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dihydroxybiphenyl Detection.
  • ResearchGate. HPLC analysis in synthesis of 4,4′-diphenylmethane diisocyanate.
  • National Institutes of Health (NIH). Quantitation of 4,4′-methylene diphenyl diisocyanate human serum albumin adducts.
  • PharmTech. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • PubMed. High-performance liquid chromatographic determination of 4,4'-methylenedianiline in human urine.
  • YouTube. Validation of Analytical Methods according to the New FDA Guidance.
  • Ataman Kimya. 4,4'-DIAMINODIPHENYLMETHANE.
  • YouTube. ICH Q2 Validation of Analytical Procedures.
  • Sigma-Aldrich. 4,4'-Diaminodiphenylmethane = 97.0 GC 101-77-9.
  • Occupational Safety and Health Administration (OSHA). 4,4'-Methylenedianiline (MDA).
  • Hilaris Publisher. Synthesis, Characterization and Docking Studies of 4, 4'-Diaminotriphenylmethanes (DATPMs).
  • Centers for Disease Control and Prevention (CDC). 4,4'-methylenedianiline 5029 | niosh.
  • Google Patents. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • European Medicines Agency (EMA). ICH Q2 (R1) Validation of analytical procedures: text and methodology.
  • National Center for Biotechnology Information. 4,4-Diaminodiphenylmethane | C13H14N2 | CID 7577 - PubChem.
  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures March 2024.
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Google Patents. US5241119A - Process for the preparation of 4,4'-diaminodiphenyl-methane and its derivatives.
  • National Oceanic and Atmospheric Administration (NOAA). 4,4'-DIAMINODIPHENYLMETHANE - CAMEO Chemicals.
  • ResearchGate. Synthesis, Characterization and Docking Studies of 4, 4'-Diaminotriphenylmethanes (DATPMs).
  • European Medicines Agency (EMA). Quality: specifications, analytical procedures and analytical validation.
  • Wikipedia. 4,4'-Methylenedianiline.
  • SciELO. Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ResearchGate. FDA issues revised guidance for analytical method validation.
  • PubMed. A GC/MS method for the determination of 4,4'-diaminodiphenylmethane and substituted analogues in urine.
  • PubMed. Determination of Urinary 4,4'-methylenedianiline and Its Acetylated Metabolites by Solid-Phase Extraction and HPLC Analysis With UV and Electrochemical Detection.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

Sources

Step-by-step synthesis of 4,4'-Diaminotriphenylmethane in a laboratory setting

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SYN-04

Executive Summary

This application note details the laboratory-scale synthesis of 4,4'-Diaminotriphenylmethane (also known as 4,4'-benzylidenedianiline). This compound serves as a critical intermediate in the synthesis of triphenylmethane dyes (e.g., Rosaniline, Fuchsin) and as a curing agent for epoxy resins. The protocol utilizes a classic electrophilic aromatic substitution mechanism, condensing benzaldehyde with aniline in the presence of a Brønsted acid catalyst. Emphasis is placed on reaction kinetics, isomer control (favoring the para,para-isomer), and rigorous purification to remove unreacted aniline.

Safety & Hazard Assessment (Critical)

Warning: This protocol involves the use of Aniline , a highly toxic substance.

  • Aniline (CAS 62-53-3): Toxic by inhalation, ingestion, and skin contact. Rapidly absorbed through the skin. Causes methemoglobinemia (impairing blood oxygen transport). Mandatory PPE: Butyl rubber or Silver Shield® gloves (nitrile is often insufficient for prolonged aniline exposure), face shield, chemical fume hood, and lab coat.

  • Benzaldehyde (CAS 100-52-7): Combustible liquid. Irritant.

  • Hydrochloric Acid (Conc.): Corrosive. Causes severe burns.

Engineering Controls: All operations, especially heating and handling of aniline, must be performed in a certified chemical fume hood.

Mechanistic Insight & Reaction Design

The synthesis proceeds via a double electrophilic aromatic substitution.

  • Activation: The carbonyl oxygen of benzaldehyde is protonated by the acid catalyst, increasing its electrophilicity.

  • First Substitution: Aniline acts as a nucleophile, attacking the activated carbonyl. The amino group is a strong ortho/para director. Steric hindrance favors the para position, leading to the formation of the intermediate carbinol (diphenylmethanol derivative) or imine (Schiff base), depending on pH and conditions.

  • Dehydration & Second Substitution: The intermediate is protonated and loses water to form a resonance-stabilized carbocation (iminium ion). A second molecule of aniline attacks this cation, predominantly at the para position, yielding the 4,4'-diaminotriphenylmethane salt.

Reaction Scheme:



Materials & Equipment

Reagents:

  • Aniline (ACS Reagent, >99.5%) - Note: Distill if dark/oxidized.

  • Benzaldehyde (Reagent Grade, >99%) - Note: Wash with NaHCO3 if significant benzoic acid crystals are present.

  • Hydrochloric Acid (37%) or Aniline Hydrochloride (solid).

  • Sodium Hydroxide (20% aq. solution).

  • Ethanol (95%) or Toluene (for recrystallization).

Equipment:

  • 250 mL Three-neck Round Bottom Flask (RBF).

  • Reflux Condenser.[1]

  • Mechanical Stirrer (preferred over magnetic for viscous slurries).

  • Addition Funnel.

  • Thermometer / Temperature Controller.

  • Oil Bath.

Experimental Protocol

Phase 1: Condensation Reaction[1]
  • Charge: In the 250 mL RBF, charge Aniline (0.4 mol, 37.2 g) and Aniline Hydrochloride (0.05 mol, 6.5 g) . The aniline hydrochloride serves as the catalyst and increases the ionic strength.

    • Rationale: Using excess aniline (2:1 stoichiometry is theoretical; 3:1 or 4:1 is practical) drives the equilibrium forward and acts as a solvent.

  • Heat: Heat the mixture to 100°C in the oil bath with vigorous stirring until the solid dissolves.

  • Addition: Add Benzaldehyde (0.1 mol, 10.6 g) dropwise via the addition funnel over 30 minutes.

    • Process Control: Maintain temperature between 100-110°C. A slight exotherm may be observed.

  • Reflux: Once addition is complete, increase temperature to 120-130°C and reflux for 3-4 hours .

    • Monitoring: Monitor reaction progress via TLC (Silica gel, Ethyl Acetate:Hexane 4:6). The aldehyde spot (high Rf) should disappear, and a lower Rf amine spot should appear.

Phase 2: Workup & Neutralization
  • Steam Distillation (Removal of Excess Aniline):

    • Allow the reaction mass to cool to ~80°C.

    • Add Water (100 mL) and basify with 20% NaOH until pH > 10. This liberates the free amine from its hydrochloride salt.

    • Perform a steam distillation to remove the unreacted aniline. Continue until the distillate is clear (no oily drops of aniline).

    • Alternative (Non-Distillation): If steam distillation is unavailable, extract the reaction mixture (after basification) with toluene, wash the organic layer extensively with water to remove aniline, but this is less efficient.

  • Isolation:

    • The residue in the flask (the crude product) will solidify or form a viscous oil upon cooling.

    • Decant the aqueous supernatant. Wash the solid residue twice with cold water (2 x 50 mL).

Phase 3: Purification
  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) or Benzene/Toluene .

    • Add activated charcoal (1-2 g) to remove colored impurities (oligomers/oxidation products) and filter hot through Celite.

    • Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C.

  • Filtration: Collect the pale yellow/white crystals via vacuum filtration.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Data Analysis & Specifications

ParameterSpecificationNotes
Appearance Pale yellow to white crystalline solidDarkens upon oxidation/light exposure.
Yield 65 - 80%Based on Benzaldehyde.
Melting Point 139 - 140°CSharp range indicates high purity.[2]
Rf Value ~0.3340% EtOAc in Hexane (Silica).[3][4]
1H NMR (DMSO-d6) δ 3.6-4.0 (s, 2H, -CH-), δ 4.8-5.0 (br s, 4H, -NH2), δ 6.5-7.2 (m, 13H, Ar-H)Characteristic methine proton singlet.

Visualization: Workflow & Mechanism

Figure 1: Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Start Reagents: Aniline + Aniline HCl Heating Heat to 100°C (Homogeneous Melt) Start->Heating Addition Dropwise Addition: Benzaldehyde (30 mins) Heating->Addition Reaction Reflux @ 120-130°C (3-4 Hours) Addition->Reaction Electrophilic Subst. Neutralization Basify (NaOH) pH > 10 Reaction->Neutralization Cool to 80°C Separation Steam Distillation (Remove Excess Aniline) Neutralization->Separation Crystallization Recrystallization (Ethanol/Toluene) Separation->Crystallization Crude Solid Final Pure 4,4'-Diaminotriphenylmethane (MP: 139-140°C) Crystallization->Final

Caption: Step-by-step process flow for the acid-catalyzed condensation and purification.

Figure 2: Reaction Mechanism Logic

Mechanism Aldehyde Benzaldehyde Activated Protonated Aldehyde Aldehyde->Activated + H+ Intermediate1 Carbinol/Imine Intermediate Activated->Intermediate1 + Aniline (1st Subst.) Carbocation Resonance Stabilized Carbocation Intermediate1->Carbocation - H2O (Dehydration) Product 4,4'-Diaminotriphenylmethane Carbocation->Product + Aniline (2nd Subst.)

Caption: Simplified mechanistic pathway highlighting the double electrophilic aromatic substitution.

References

  • Jaratjaroonphong, J., et al. (2021). "Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brønsted acidic ionic liquid catalyzed Friedel-Crafts reaction."[2] RSC Advances, 11, 22692-22709. Link

  • Qiao, C., et al. (2014). "Preparation of 4,4'-diaminodiphenylmethane by condensation of aniline and formaldehyde catalyzed by acidic ionic liquid."[1] Chinese Patent CN103420844B.[1] Link

  • Perkins, G. T. (1968).[5] "Process for the preparation of 4,4'-methylenedianiline." US Patent 3,367,969.[5] Link

  • Bahulayan, D., et al. (1999). "An easy synthesis of 4,4'-diaminodiphenylmethanes: On natural kaolinites." Green Chemistry, 1, 191-193. Link

  • Antimex Chemical Data. (n.d.). "4,4'-Diamino-triphenylmethane 603-40-7 Technical Data." Link

Sources

Application Note: High-Efficiency DSSC Fabrication using 4,4'-Diaminotriphenylmethane (DATPM) Based Organic Sensitizers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis, fabrication, and characterization protocols for Dye-Sensitized Solar Cells (DSSCs) utilizing 4,4'-diaminotriphenylmethane (DATPM) derivatives as the primary electron donor in metal-free organic sensitizers. While Triphenylamine (TPA) is the industry standard donor, the DATPM scaffold offers a unique non-planar "propeller" geometry. This steric bulk effectively suppresses


-

stacking aggregation on the TiO

surface—a primary loss mechanism in organic DSSCs—thereby enhancing open-circuit voltage (

) and long-term stability.

Molecular Design & Rationale

The Challenge: Standard planar organic dyes tend to aggregate on the semiconductor surface, leading to self-quenching of excitons and increased electron recombination with the electrolyte.

The DATPM Solution:

  • Donor (D): The 4,4'-diaminotriphenylmethane core provides strong electron-donating capability via its nitrogen lone pairs. Crucially, the

    
     hybridized central carbon creates a rigid, 3D structure that physically distances dye molecules from one another.
    
  • 
    -Bridge (
    
    
    
    ):
    Thiophene or phenylene units facilitate charge transfer.
  • Acceptor (A): Cyanoacrylic acid anchors the dye to TiO

    
     and accepts the electron.
    
Diagram 1: D- -A Mechanism & DATPM Advantage

DSSC_Mechanism cluster_0 Dye Structure (DATPM-Based) cluster_1 Device Interface DATPM DATPM Donor (e- Source / Steric Bulk) Bridge Pi-Bridge (Thiophene/Phenyl) DATPM->Bridge Intramolecular Charge Transfer Aggregation Dye Aggregation DATPM->Aggregation Steric Hindrance BLOCKS Acceptor Cyanoacrylic Acid (Anchor/Acceptor) Bridge->Acceptor TiO2 TiO2 Conduction Band (Anode) Acceptor->TiO2 e- Injection (Fast) Electrolyte I-/I3- Electrolyte (Regeneration) Electrolyte->DATPM Hole Recovery (Regeneration)

Caption: The DATPM donor acts as a steric shield, preventing aggregation while driving electron injection into TiO2.

Synthesis Protocol: DATPM-Sensitizer

Objective: Synthesize a D-


-A dye starting from 4,4'-diaminotriphenylmethane.
Reagents Required[1][2][3][4]
  • Precursor: 4,4'-Diaminotriphenylmethane (CAS: 552-82-9)

  • Alkylating Agent: 1-Iodohexane (for solubility)

  • Formylation: POCl

    
    , DMF (Vilsmeier-Haack)
    
  • Condensation: Cyanoacetic acid, Piperidine, Acetonitrile[1]

Step-by-Step Synthesis
  • N-Alkylation (Solubility Engineering):

    • Dissolve 4,4'-diaminotriphenylmethane (10 mmol) in DMF.

    • Add NaH (2.5 eq) at 0°C under Argon. Stir for 30 min.

    • Add 1-Iodohexane (2.2 eq) dropwise. Heat to 80°C for 12h.

    • Why: Long alkyl chains prevent the dye from crystallizing and aid in forming a hydrophobic "umbrella" over the TiO

      
       surface, repelling water from the electrolyte.
      
  • Formylation (Linker Introduction):

    • React the alkylated product with POCl

      
      /DMF (Vilsmeier-Haack reaction) to introduce an aldehyde group (-CHO) on the phenyl ring or a thiophene bridge if previously attached.
      
  • Knoevenagel Condensation (Acceptor Attachment):

    • Dissolve the aldehyde-intermediate in Acetonitrile/Chloroform (1:1).

    • Add Cyanoacetic acid (1.2 eq) and Piperidine (catalytic amount).

    • Reflux for 6 hours. The solution will turn dark red/purple.

    • Purification: Column chromatography (Silica gel, DCM:MeOH).

Device Fabrication Protocol

Standard: Double-layer TiO


 photoanode with liquid electrolyte.
A. Photoanode Preparation (The Working Electrode)
  • Substrate Cleaning:

    • FTO glass (Fluorine-doped Tin Oxide, 7

      
      /sq).
      
    • Sonicate sequentially in: Detergent water

      
       Deionized water 
      
      
      
      Acetone
      
      
      Ethanol (15 min each).
  • Blocking Layer (Compact TiO

    
    ): 
    
    • Treat FTO with 40 mM TiCl

      
       (aq) at 70°C for 30 min.
      
    • Rinse with water and ethanol.

    • Criticality: This blocks direct electron recombination between the FTO surface and the electrolyte.

  • Mesoporous Layer Deposition:

    • Paste: Use commercial TiO

      
       paste (20 nm particle size, e.g., 18NR-T).
      
    • Deposition: Screen printing or Doctor Blade technique (Target thickness: 10-12

      
      m).
      
    • Relaxation: Let the film level in an ethanol-rich atmosphere for 10 min.

  • Sintering Profile (Ramp-up is vital to prevent cracking):

StageTemperature (°C)Duration (min)Purpose
112510Solvent evaporation
232515Binder burnout (PEG decomposition)
345015Particle necking (Sintering)
450015Anatase crystallinity enhancement
  • Post-Treatment:

    • Repeat TiCl

      
       treatment (40 mM, 70°C, 30 min) on the sintered film.
      
    • Resinter at 500°C for 30 min.

    • Why: Increases surface roughness factor and downward shifts the conduction band edge.

B. Dye Sensitization (The Critical Step)[6][7][8]
  • Dye Solution: Dissolve the synthesized DATPM dye (0.3 mM) in Acetonitrile/tert-butanol (1:1 v/v).

  • Co-Adsorbent Addition: Add Chenodeoxycholic Acid (CDCA) at 10:1 molar ratio (CDCA:Dye).

    • Expert Insight: Even with the DATPM bulk, CDCA is mandatory for high efficiency. It occupies the spaces between dye molecules, preventing aggregation-induced quenching.

  • Staining: Immerse the warm (80°C) TiO

    
     electrode into the dye solution.
    
    • Duration: 16–24 hours in the dark at room temperature.

    • Rinse with Acetonitrile to remove non-chemisorbed dye.

C. Counter Electrode & Assembly
  • Counter Electrode: Drill a hole in a separate FTO glass. Coat with Platinum (Pt) paste and sinter at 400°C for 15 min.

  • Sealing: Sandwich the Photoanode and Counter Electrode with a thermoplastic spacer (Surlyn, 25

    
    m). Heat press at 110°C.
    
  • Electrolyte Injection: Inject Iodide/Triiodide electrolyte (0.05 M I

    
    , 0.1 M LiI, 0.6 M PMII, 0.5 M TBP in Acetonitrile) through the hole. Seal the hole with a cover glass and Surlyn.
    
Diagram 2: Fabrication Workflow

Fabrication_Flow cluster_Anode Photoanode cluster_Assembly Assembly FTO FTO Cleaning Block TiCl4 Blocking Layer FTO->Block Print TiO2 Paste Printing Block->Print Sinter Stepwise Sintering (Max 500°C) Print->Sinter Dye Dye Loading (DATPM + CDCA) Sinter->Dye Sandwich Sandwich & Heat Press (Surlyn Spacer) Dye->Sandwich Inject Electrolyte Injection (Vacuum Backfill) Sandwich->Inject Seal Final Sealing Inject->Seal

Caption: Critical path for DSSC assembly. Note the specific sintering and dye loading steps.

Characterization & Validation

To confirm the efficacy of the DATPM sensitizer, the following datasets are required.

A. J-V Characteristics (Photovoltaic Performance)

Measure under AM 1.5G illumination (100 mW/cm


).
  • 
     (Open Circuit Voltage):  Expect >700 mV if aggregation is successfully suppressed.
    
  • 
     (Short Circuit Current):  Dependent on the molar extinction coefficient of the dye.
    
  • FF (Fill Factor): Indicates series resistance. Low FF (<0.6) suggests poor Pt catalysis or high electrolyte resistance.

B. IPCE (Incident Photon-to-Current Efficiency)
  • Measure monochromatic quantum efficiency from 300 nm to 800 nm.

  • Validation: The integration of the IPCE spectrum over the solar flux should match the measured

    
     within 5-10%.
    
C. Electrochemical Impedance Spectroscopy (EIS)

Perform in the dark at bias =


.
  • Nyquist Plot Analysis: Look for the middle-frequency semicircle (

    
    ).
    
  • Interpretation: A larger radius indicates higher recombination resistance (

    
    ), confirming that the DATPM donor is effectively blocking electrons in TiO
    
    
    
    from recombining with the electrolyte.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low

Dye AggregationIncrease CDCA concentration (up to 20:1 ratio).
Low

TiO

Surface Traps
Ensure TiCl

post-treatment was performed.
Low

Poor Dye LoadingCheck dye solution concentration; Ensure TiO

film is mesoporous (not too dense).
Dye Desorption Water in ElectrolyteUse anhydrous solvents (Acetonitrile) for electrolyte; seal cells immediately.

References

  • Hagberg, D. P., et al. (2006).[2] "Molecular Engineering of Organic Sensitizers for Dye-Sensitized Solar Cell Applications." Journal of the American Chemical Society. Link

    • -A structure using Triphenylamine (TPA)
  • Mishra, A., et al. (2009). "Metal-Free Organic Dyes for Dye-Sensitized Solar Cells: From Structure: Property Relationships to Design Rules." Angewandte Chemie International Edition. Link

    • Context: Comprehensive review on designing organic dyes, specifically discussing the suppression of aggregation via donor structural modific
  • Ito, S., et al. (2008). "Fabrication of thin film dye sensitized solar cells with solar to electric power conversion efficiency over 10%." Thin Solid Films. Link

    • Context: The authoritative protocol for TiO paste preparation, sintering profiles (TiCl4 treatment), and device assembly used in this guide.
  • Ning, Z., et al. (2014). "Star-shaped triphenylamine-based organic dyes for efficient dye-sensitized solar cells." Physical Chemistry Chemical Physics. Link

    • Context: Demonstrates the use of multi-branched TPA derivatives (similar to DATPM) to enhance light harvesting and stability.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,4'-Diaminotriphenylmethane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 4,4'-diaminotriphenylmethane (DATPM). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges encountered during the purification of this versatile chemical intermediate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods effectively.

Section 1: Understanding the Challenge - Common Impurities in Crude DATPM

The synthesis of 4,4'-diaminotriphenylmethane, typically via the acid-catalyzed condensation of aniline with formaldehyde, often results in a crude product containing several process-related impurities.[1] A thorough understanding of these impurities is the first step toward effective purification.

  • Isomeric Impurities: The primary challenge in purifying 4,4'-diaminotriphenylmethane is the removal of its isomers, primarily 2,4'-diaminotriphenylmethane and 2,2'-diaminotriphenylmethane . These isomers have very similar physical properties to the desired 4,4' isomer, making their separation difficult.

  • Polymeric Byproducts: Higher molecular weight polymethylenepolyphenylamine compounds can also form during the reaction.[1] These impurities are often responsible for the crude product appearing as a viscous oil or a low-melting-point solid.

  • Residual Starting Materials: Unreacted aniline and formaldehyde may also be present in the crude mixture.

  • Oxidation Products: Aromatic amines, including 4,4'-diaminotriphenylmethane, are susceptible to air oxidation, which can lead to the formation of colored impurities, often causing the product to have a brown or tan appearance.[2]

The presence of these impurities can significantly impact the performance of 4,4'-diaminotriphenylmethane in downstream applications, such as polymer synthesis, by altering its reactivity and the mechanical properties of the resulting materials.

Section 2: Purification Methodologies - Protocols and Rationale

Several techniques can be employed to purify crude 4,4'-diaminotriphenylmethane. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Recrystallization: The Workhorse of Purification

Recrystallization is often the most effective and scalable method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

This method is particularly effective for removing more polar and polymeric impurities.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, dissolve the crude 4,4'-diaminotriphenylmethane in a minimal amount of hot toluene (near its boiling point of 111 °C). Start with approximately 3-4 mL of toluene per gram of crude product. Add the hot toluene portion-wise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization in the filter funnel.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Inducing Crystallization (if necessary): If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure 4,4'-diaminotriphenylmethane.

  • Anti-Solvent Addition: Once the solution has reached room temperature, slowly add n-hexane (a poor solvent for DATPM) dropwise with gentle swirling until the solution becomes slightly turbid. This will further decrease the solubility of the product and increase the yield.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Rationale: Toluene is a good solvent for 4,4'-diaminotriphenylmethane at elevated temperatures but has lower solubility at room temperature. Hexane is a poor solvent and is used as an anti-solvent to reduce the solubility of the product further, thereby increasing the recovery yield. The isomeric impurities have slightly different solubilities and tend to remain in the mother liquor.

Ethanol is a more polar solvent and can be effective for removing non-polar impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol (near its boiling point of 78 °C).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum.

Column Chromatography: For High-Purity Separation

Column chromatography is a powerful technique for separating compounds with very similar physical properties, such as isomers.

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass chromatography column and allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude 4,4'-diaminotriphenylmethane in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A common solvent system for separating aromatic amines is a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20-30% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). The 4,4' isomer is the most polar and will typically elute last.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Rationale: Silica gel is a polar stationary phase. The components of the crude mixture will separate based on their polarity. The less polar 2,2' and 2,4' isomers will travel down the column faster than the more polar 4,4' isomer, allowing for their separation.

Data Summary: Comparison of Purification Techniques
Technique Typical Purity Achieved Expected Yield Advantages Disadvantages
Recrystallization (Toluene/Hexane) >98%60-80%Scalable, cost-effectiveMay not effectively remove all isomers
Recrystallization (Ethanol) >97%50-70%Good for removing non-polar impuritiesLower yield for polar compounds
Column Chromatography >99.5%40-60%Excellent for isomer separationTime-consuming, requires more solvent, less scalable

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the purification of 4,4'-diaminotriphenylmethane in a question-and-answer format.

Q1: My purified product is still discolored (yellow or brown). What should I do?

A1: Discoloration is often due to oxidation.

  • Solution 1 (Recrystallization): During recrystallization, add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities.

  • Solution 2 (Prevention): Handle the compound quickly and avoid prolonged exposure to air and light. Store the purified product under an inert atmosphere (e.g., nitrogen or argon).

Q2: My product "oils out" instead of crystallizing during recrystallization. Why is this happening and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the presence of impurities that depress the melting point.

  • Solution 1: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.

  • Solution 2: Try a different recrystallization solvent or a solvent pair.

  • Solution 3: A small amount of water in the solvent can sometimes promote oiling out. Ensure your solvents are dry.

Q3: The yield of my recrystallization is very low. What are the possible causes?

A3: Low yield can result from several factors.

  • Cause 1: Using too much recrystallization solvent. Solution: Use the minimum amount of hot solvent required to dissolve the crude product.

  • Cause 2: Premature crystallization during hot filtration. Solution: Ensure the filtration apparatus is hot to prevent the product from crystallizing in the funnel.

  • Cause 3: Incomplete crystallization. Solution: After slow cooling to room temperature, cool the solution in an ice bath for an extended period to maximize crystal formation.

  • Cause 4: The product is too soluble in the chosen solvent even at low temperatures. Solution: Use a different solvent or a solvent/anti-solvent system.

Q4: The melting point of my purified product is still low and/or has a broad range. What does this indicate?

A4: A low or broad melting point is a strong indicator of the presence of impurities, most likely isomers.

  • Solution 1: Perform a second recrystallization.

  • Solution 2: If recrystallization is ineffective at removing the isomers, column chromatography is the recommended next step for achieving high purity.

Section 4: Visualization of Workflows

Workflow for Recrystallization

Recrystallization_Workflow start Crude DATPM dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temp hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure DATPM dry->end Troubleshooting_Melting_Point start Low/Broad Melting Point recrystallize Perform Second Recrystallization start->recrystallize check_mp Check Melting Point recrystallize->check_mp column_chrom Use Column Chromatography check_mp->column_chrom Still Low/Broad success High Purity Product check_mp->success Acceptable column_chrom->success fail Impurity Persists

Caption: Decision-making process for addressing a low or broad melting point in purified 4,4'-diaminotriphenylmethane.

Section 5: Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for purified 4,4'-diaminotriphenylmethane? A: 4,4'-Diaminotriphenylmethane should be stored in a tightly sealed container, protected from light and air, preferably under an inert atmosphere (nitrogen or argon). Storage in a cool, dry place is recommended to prevent degradation.

Q: What analytical techniques are best for assessing the purity of 4,4'-diaminotriphenylmethane? A: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent methods for quantifying the purity and identifying isomeric impurities. [3]Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify isomers. [4]A simple melting point determination can provide a quick qualitative assessment of purity.

Q: Is 4,4'-diaminotriphenylmethane hazardous, and what safety precautions should I take? A: Yes, 4,4'-diaminotriphenylmethane is considered a hazardous substance and a suspected carcinogen. [5]Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and skin contact.

Q: Can I use distillation to purify crude 4,4'-diaminotriphenylmethane? A: While vacuum distillation is a possible purification method for liquids, it is generally not recommended for 4,4'-diaminotriphenylmethane. The high boiling point of this compound can lead to thermal degradation, and it is difficult to separate the isomers effectively by distillation due to their close boiling points. [1]

References

  • EP0572030A2 - Method for the purification of 4,4'-Diaminodiphenylmethane - Google Patents.
  • Recrystallization1. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites - PDF. Available at: [Link]

  • Recrystallization. --->. Available at: [Link]

  • US2938054A - Process for purification of 4, 4'-methylenedianiline - Google Patents.
  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available at: [Link]

  • CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds - Google Patents.
  • Recrystallization-1.pdf. Available at: [Link]

  • 4,4-Diaminodiphenylmethane | C13H14N2 | CID 7577 - PubChem. Available at: [Link]

  • Recrystallization with two solvents : r/Chempros - Reddit. Available at: [Link]

  • (PDF) Analysing for 4,4′-diaminodiphenylmethane in heritage collections containing solid and medium density flexible linear polyester polyurethanes using liquid chromatography/mass spectrometry - ResearchGate. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • 1H-NMR spectrum of 4,4′-diamino diphenyl methane (1b). - ResearchGate. Available at: [Link]

  • Separations of aromatic amine isomers on the C4A-C10 column in... - ResearchGate. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • US3542871A - Purification of 4,4'-methylene dianiline by crystallization - Google Patents.
  • Crystallization and Purification of 4,4′‐Diaminodiphenyl Ether | Request PDF. Available at: [Link]

  • Synthesis of 4,4΄-Diaminotriphenylmethane Derivatives Using H3PW12O40 and HZSM5 Zeolite under Solvent-Free Conditions - ResearchGate. Available at: [Link]

  • Silica gel column preparation and compound purification - YouTube. Available at: [Link]

  • High-performance liquid chromatographic determination of 4,4'-methylenedianiline in human urine - PubMed. Available at: [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - NIH. Available at: [Link]

  • Determination of 4,4'-methylenediphenyldianiline (MDA) and identification of isomers in technical-grade MDA in hydrolysed plasma and urine from workers exposed to methylene diphenyldiisocyanate by gas chromatography-mass spectrometry - PubMed. Available at: [Link]

  • EP0264744B1 - Process for the preparation of 4,4'-diaminodiphenylmethane and its derivatives - Google Patents.
  • 4,4′-methylenedianiline | C13H14N2 | MD Topology | NMR | X-Ray. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Isolation And Purification Of Substance By Column Chromatography | Request PDF. Available at: [Link]

  • HPLC analysis in synthesis of 4,4′-diphenylmethane diisocyanate - ResearchGate. Available at: [Link]

  • Synthesis of Polyurethane from Diphenyl Methane 4,4 Diisocyanate (Mdi) Polymerization with Hydroxilated Avocado Oil Polyol - TALENTA Publisher. Available at: [Link]

  • Synthesis and characterization of 4,4 ',-diaminodiphenylmethane Schiff bases. Available at: [Link]

  • 12 - Supporting Information. Available at: [Link]

  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid - ResearchGate. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

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Minimizing side product formation in 4,4'-Diaminotriphenylmethane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4,4'-Diaminotriphenylmethane (4,4'-MDA). It addresses common challenges in minimizing side product formation and offers practical, field-proven solutions to enhance yield, purity, and process control.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My final product contains a high percentage of the 2,4'- and 2,2'-isomers of diaminodiphenylmethane.

Probable Cause: The formation of ortho-substituted isomers (2,4'- and 2,2'-MDA) is a common side reaction in the acid-catalyzed condensation of aniline and formaldehyde.[1][2][3] This occurs due to the electrophilic attack of the intermediate N-methylidene anilinium ion at the ortho-position of the aniline molecule, which competes with the desired para-substitution.[1][2] Several factors can exacerbate this issue, including suboptimal temperature control and an inappropriate aniline-to-formaldehyde molar ratio.

Solution:

  • Optimize the Aniline-to-Formaldehyde Molar Ratio: Employing a significant excess of aniline favors the formation of the thermodynamically more stable 4,4'-isomer. A molar ratio of aniline to formaldehyde of at least 3:1 to 4:1 is recommended to suppress the formation of ortho-isomers and higher molecular weight oligomers.[4]

  • Precise Temperature Control: The reaction temperature plays a critical role in isomer distribution. While higher temperatures can help to a certain extent in preventing the formation of some byproducts, precise control is key.[4] It is advisable to maintain a consistent and optimized temperature throughout the reaction. For many processes, a temperature range of 60-110 °C is utilized.[2]

  • Catalyst Selection: While strong mineral acids like hydrochloric acid are traditionally used, they can sometimes lead to less selectivity.[2] Consider exploring solid acid catalysts such as zeolites or acid-activated clays like kaolin. These materials can offer improved selectivity for the 4,4'-isomer due to shape-selective catalysis within their porous structures.[5][6]

Issue 2: A significant amount of polymeric, tar-like material is forming in my reaction mixture.

Probable Cause: The formation of high molecular weight polymethylenepolyphenylamine resins is a major side reaction, particularly when the concentration of formaldehyde is locally high or when the reaction is allowed to proceed for too long under harsh acidic conditions.[7] This "over-condensation" occurs when the newly formed diaminodiphenylmethane molecules react further with formaldehyde and aniline.[7]

Solution:

  • Slow and Controlled Addition of Formaldehyde: Add the formaldehyde solution dropwise to the aniline-acid mixture with vigorous stirring. This ensures that the formaldehyde concentration remains low at any given time, minimizing the chance of polymerization.

  • Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC). Once the desired conversion of the limiting reagent (formaldehyde) is achieved, quench the reaction to prevent further condensation and the formation of higher oligomers.

  • Maintain a High Aniline-to-Formaldehyde Ratio: As with isomer control, a high molar excess of aniline helps to limit the extent of polymerization by increasing the probability of formaldehyde reacting with aniline rather than the product molecules.[4]

Issue 3: My purified 4,4'-MDA has a low melting point and appears discolored.

Probable Cause: A low melting point and discoloration are indicative of impurities. These can include residual isomers, polymeric materials, and oxidation products. Incomplete removal of the acid catalyst can also lead to product degradation upon heating.

Solution:

  • Thorough Neutralization and Washing: After the reaction is complete, it is crucial to fully neutralize the acid catalyst with a base (e.g., sodium hydroxide solution). Subsequently, wash the organic phase multiple times with water to remove any residual salts and water-soluble impurities.

  • Effective Purification by Recrystallization: Recrystallization is a highly effective method for purifying 4,4'-MDA.[8] Solvents such as ethanol, toluene, or a mixture of ethyl acetate and hexane can be used.[5] For highly impure samples, multiple recrystallizations may be necessary. A patent describes a method of purification by partial melting and recrystallization, which can be very effective at enriching the 4,4'-isomer.[9]

  • Consider Activated Carbon Treatment: If discoloration persists after recrystallization, it may be due to trace colored impurities. A treatment with activated carbon during the recrystallization process can help to adsorb these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the formation of 4,4'-Diaminotriphenylmethane?

A1: The synthesis of 4,4'-MDA from aniline and formaldehyde in the presence of an acid catalyst proceeds through several key steps:[1][2][3]

  • Formation of N-hydroxymethyl aniline: Aniline reacts with formaldehyde to form N-hydroxymethyl aniline.[1][2]

  • Dehydration to N-methylidene anilinium ion: In the acidic medium, the N-hydroxymethyl aniline rapidly dehydrates to form a reactive electrophile, the N-methylidene anilinium ion.[1][2]

  • Electrophilic Aromatic Substitution: The N-methylidene anilinium ion then undergoes an electrophilic aromatic substitution reaction with a second molecule of aniline. This attack can occur at the para-position (leading to the desired 4,4'-isomer) or the ortho-position (leading to the 2,4'- and 2,2'-isomers).[1]

  • Rearrangement: The initial product of this substitution, N-(4-aminobenzyl)aniline (or its ortho-analogs), can then rearrange to form the final diaminodiphenylmethane product.[1][2]

Q2: What are the advantages of using a solid acid catalyst over a traditional mineral acid?

A2: Solid acid catalysts, such as zeolites and acid-treated clays, offer several advantages over homogeneous mineral acids like HCl:[5][6]

  • Ease of Separation: Being heterogeneous, solid catalysts can be easily removed from the reaction mixture by simple filtration, which simplifies the work-up procedure.

  • Reduced Corrosion: Solid acids are generally less corrosive to reaction vessels compared to strong mineral acids.

  • Reusability: Many solid acid catalysts can be regenerated and reused, making the process more cost-effective and environmentally friendly.

  • Improved Selectivity: The defined pore structures of some solid acids, like zeolites, can exert shape selectivity, favoring the formation of the sterically less hindered 4,4'-isomer.[10]

Q3: How can I accurately quantify the isomer ratio in my product mixture?

A3: Several analytical techniques are well-suited for the quantification of diaminodiphenylmethane isomers:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common and reliable method for separating and quantifying the 4,4'-, 2,4'-, and 2,2'-isomers. A reverse-phase C18 column is typically used with a suitable mobile phase, such as a mixture of acetonitrile and water.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and identification of the isomers. The mass spectrometer allows for unambiguous identification of each isomer based on its mass spectrum.[11] Derivatization of the amine groups may sometimes be employed to improve chromatographic performance.

Q4: Are there any "greener" synthesis routes for 4,4'-MDA?

A4: Yes, research has focused on developing more environmentally benign synthesis methods. One promising approach involves the use of natural kaolinite clays as catalysts in an aqueous medium.[5] This method avoids the use of strong acids and organic solvents, and the catalyst can be regenerated and reused.[5] Such methods often lead to high selectivity for the 4,4'-isomer under mild reaction conditions.[5]

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Diaminotriphenylmethane with Minimized Side Products

This protocol is based on the principles of using an excess of aniline and a solid acid catalyst to enhance selectivity.

Materials:

  • Aniline (freshly distilled)

  • Formaldehyde (37% aqueous solution)

  • Acid-activated Kaolin clay

  • Toluene

  • 5 M Sodium Hydroxide solution

  • Deionized water

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline (e.g., 0.4 mol) and toluene (e.g., 50 mL).

  • Add the acid-activated kaolin catalyst (e.g., 5g).

  • Heat the mixture to 40°C with vigorous stirring.

  • Slowly add the formaldehyde solution (e.g., 0.2 mol of formaldehyde) dropwise from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, increase the temperature to 85°C and maintain the reaction for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature and add additional toluene (e.g., 30 mL).

  • Filter the mixture to remove the kaolin catalyst. The catalyst can be washed with toluene, dried, and potentially reused.

  • Transfer the filtrate to a separatory funnel and wash with 5 M sodium hydroxide solution to neutralize any residual acidity, followed by several washes with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to obtain the crude product.

Protocol 2: Purification of 4,4'-Diaminotriphenylmethane by Recrystallization

Materials:

  • Crude 4,4'-Diaminotriphenylmethane

  • Ethanol (95%) or Toluene

Procedure:

  • Dissolve the crude 4,4'-MDA in a minimum amount of hot ethanol (or toluene) in an Erlenmeyer flask.

  • If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes.

  • Hot-filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals of 4,4'-MDA should begin to form.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven at a temperature below their melting point (approx. 92-93°C).

Data Summary

ParameterRecommended Value/ConditionRationale
Aniline:Formaldehyde Molar Ratio 3:1 to 4:1Minimizes formation of polymeric byproducts and favors the 4,4'-isomer.[4]
Reaction Temperature 80-90 °CBalances reaction rate with selectivity, higher temperatures can reduce some byproducts.[4][5]
Formaldehyde Addition Slow, dropwiseMaintains a low concentration of formaldehyde to prevent polymerization.
Catalyst Acid-activated Kaolin or ZeoliteImproves selectivity for the 4,4'-isomer and simplifies work-up.[5][6]
Purification Method RecrystallizationEffectively removes isomers and other impurities.[8][9]

Visualizations

Reaction Pathway and Side Product Formation

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Side Products Aniline Aniline NHMA N-hydroxymethyl aniline Aniline->NHMA Formaldehyde Formaldehyde Formaldehyde->NHMA NMAI N-methylidene anilinium ion NHMA->NMAI Acid Catalyst - H2O MDA_44 4,4'-MDA (Desired) NMAI->MDA_44 + Aniline (para-attack) MDA_24 2,4'-MDA (Isomer) NMAI->MDA_24 + Aniline (ortho-attack) Polymer Polymeric Byproducts MDA_44->Polymer + Formaldehyde (Over-condensation) MDA_24->Polymer + Formaldehyde

Caption: Formation of 4,4'-MDA and key side products.

Troubleshooting Logic Flow

Troubleshooting Start High Impurity in Product? Isomer_Check High Isomer Content? Start->Isomer_Check Polymer_Check High Polymer Content? Start->Polymer_Check Isomer_Check->Polymer_Check No Sol_Isomer1 Increase Aniline:Formaldehyde Ratio Isomer_Check->Sol_Isomer1 Yes Sol_Polymer1 Slow Formaldehyde Addition Polymer_Check->Sol_Polymer1 Yes Purify Perform Recrystallization Polymer_Check->Purify No Sol_Isomer2 Optimize Temperature Sol_Isomer1->Sol_Isomer2 Sol_Isomer2->Purify Sol_Polymer2 Reduce Reaction Time Sol_Polymer1->Sol_Polymer2 Sol_Polymer2->Purify End High Purity Product Purify->End

Caption: Troubleshooting workflow for impurity issues.

References

  • Atherton, J. H., Brown, K. H., & Crampton, M. R. (2000). A mechanistic study of the reactions of formaldehyde with aniline in the presence of sulfite. Journal of the Chemical Society, Perkin Transactions 2, (5), 941-946. [Link]

  • Boros, R., et al. (2019). An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Polymers, 11(3), 398. [Link]

  • Sabu, K. R., Sukumar, R., & Lalithambika, M. (1999). An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. Green Chemistry, 1(4), 191-193. [Link]

  • Powers, J. M. (1970). U.S. Patent No. 3,542,871. Washington, DC: U.S.
  • Boros, R., et al. (2019). An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. ResearchGate. [Link]

  • Wang, J., & Wang, A. (2012).
  • Beilstein Journal of Organic Chemistry. (2025). Formaldehyde surrogates in multicomponent reactions. Beilstein Journals. [Link]

  • Nippon Polyurethane Industry Co., Ltd. (1993).
  • Boros, R., et al. (2019). An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. MDPI. [Link]

  • ResearchGate. (n.d.). Overall reaction mechanism for methylene diphenyl diamine... ResearchGate. [Link]

  • Abdullayeva, I. G., Samadova, G. R., & Safarov, E. Z. (2024). MODIFIED ANILINE-FORMALDEHYDE OLIGOMER. Scientific Research and Experimental Development, (6). [Link]

  • Bailey, E., et al. (1989). Identification of metabolites of 4,4'-diaminodiphenylmethane (methylene dianiline) using liquid chromatographic and mass spectrometric techniques. PubMed. [Link]

  • Plath, L. (1982). U.S. Patent No. 4,346,181. Washington, DC: U.S.
  • Lee, S., et al. (2024). Molecular Dynamics Insights into Diamine Isomer Effects on TGDDM Epoxy Thermomechanical Properties. ACS Applied Polymer Materials. [Link]

  • Collins, M., et al. (2023). Methylenedioxyamphetamine (MDA) Synthesised from Helional. OPUS at UTS. [Link]

  • Cocker, J., et al. (1986). A GC/MS method for the determination of 4,4'-diaminodiphenylmethane and substituted analogues in urine. PubMed. [Link]

  • mediaTUM. (n.d.). Catalytic methylenedianiline synthesis on porous solid acids. mediaTUM. [Link]

  • Corma, A., et al. (2016). Towards an industrial synthesis of diamino diphenyl methane (DADPM) using novel delaminated materials: A breakthrough step in the production of isocyanates for polyurethanes. ResearchGate. [Link]

  • Leenson, I. A. (1980). Kinetics and mechanism of the aniline‐formaldehyde reaction in acid medium. Journal of Physical Organic Chemistry. [Link]

  • Wang, C., et al. (2022). Role of formaldehyde in promoting aromatic selectivity during methanol conversion over gallium-modified zeolites. Research Communities. [Link]

  • Wang, Y., et al. (2024). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Preprints.org. [Link]

  • Scarcella, M., et al. (2023). Synthesis of R- and S-MDMA via nucleophilic ring-opening of homochiral N-tosylaziridines. Australian Journal of Chemistry. [Link]

  • Eniricerche S.p.A. (1988).
  • ResearchGate. (n.d.). Removal of heavy metals by aniline formaldehyde condensate: Mechanisms and competitions between metal ions. ResearchGate. [Link]

  • Zuniga-Gutierrez, B., et al. (2022). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2009). Aniline Acute Exposure Guideline Levels. National Center for Biotechnology Information. [Link]

  • Biricik, N., & Kayan, C. (2007). Synthesis and characterization of 4, 4 ‘,-diaminodiphenylmethane Schiff bases. Asian Journal of Chemistry, 19(3), 2369. [Link]

  • ResearchGate. (n.d.). Effect of H12MDI isomer composition on mechanical and physico-chemical properties of polyurethanes based on amorphous and semicrystalline soft segments. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). 6. ANALYTICAL METHODS. Toxicological Profile for Used Mineral-Based Crankcase Oil. [Link]

  • ResearchGate. (n.d.). (PDF) Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. ResearchGate. [Link]

  • Brown, K. H. (1999). Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite. Doctoral dissertation, Durham University. [Link]

  • Wang, C. C., et al. (2002). Review of the methods used in the determination of phytoestrogens. Journal of Chromatography B, 777(1-2), 3-28. [Link]

Sources

Technical Support Center: 4,4'-Diaminotriphenylmethane (DATPM) Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of DATPM

Welcome to the technical support center. You are likely working with 4,4'-Diaminotriphenylmethane (DATPM) because you require high thermal stability combined with improved solubility compared to standard methylenedianiline (MDA) counterparts.

The Core Challenge: The bulky pendant phenyl group in DATPM disrupts chain packing, enhancing solubility and optical transparency. However, the central methine proton (the hydrogen on the carbon bridge) is your "Achilles' heel." It is chemically active, acidic, and prone to oxidation. If your clear polymer solution turns pink or red, you have inadvertently created a triphenylmethane dye derivative.

This guide addresses these specific chemical vulnerabilities.

Part 1: Pre-Polymerization & Monomer Handling

Q: My monomer powder has a faint pink/red hue. Can I still use it? A: No. A pink hue indicates that the methine bridge has oxidized, likely forming a quinoid structure (similar to fuchsine dyes). Using this will:

  • Permanently discolor your final polymer (critical for optical films).

  • Introduce radical species that may cause uncontrolled crosslinking or chain termination.

  • Protocol: Recrystallize the monomer in ethanol/water or toluene under nitrogen. The crystals should be white to pale yellow. Store in amber jars under argon.

Q: Which solvents are strictly compatible with DATPM? A: DATPM requires polar aprotic solvents.

  • Recommended: N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), or DMF.[1][2]

  • Critical Constraint: Solvents must be anhydrous (<50 ppm water) . DATPM is less reactive than aliphatic diamines, making the competing hydrolysis reaction of dianhydrides (in polyimide synthesis) more damaging to molecular weight build-up.

Part 2: Polymerization Workflows (Polyimides & Epoxies)
Scenario A: Polyimide Synthesis (Two-Step Method)

Target: High Molecular Weight Poly(amic acid) (PAA)

Q: The viscosity of my PAA solution dropped overnight. Why? A: This is "Polyelectrolyte Effect" or Hydrolytic Degradation.[3]

  • Moisture Attack: If your system wasn't sealed, atmospheric moisture hydrolyzed the poly(amic acid) amide bonds.

  • Equilibrium Shift: PAA formation is an equilibrium reaction. Without low temperatures (0–5°C) during the initial addition, the reverse reaction (depolymerization) can occur.

Q: My solution turned deep red during the imidization (heating) step. A: You oxidized the methine bridge.

  • Cause: Heating DATPM polymers in air (>150°C) activates the central methine hydrogen.

  • Fix: Thermal imidization must occur in an inert atmosphere (Nitrogen/Argon flow) or vacuum. For chemical imidization (Acetic Anhydride/Pyridine), keep the temperature below 60°C.

Scenario B: Epoxy Curing

Target: High Tg Thermoset

Q: The cure kinetics are slower than with MDA (4,4'-Diaminodiphenylmethane). Is this normal? A: Yes. The pendant phenyl group creates steric hindrance around the amine groups, slightly retarding the nucleophilic attack on the epoxide ring.

  • Adjustment: Increase your B-stage cure temperature by 10–20°C compared to standard MDA protocols.

Part 3: Troubleshooting Logic (Root Cause Analysis)
Visualizing the Oxidation Pathway

The diagram below illustrates the critical "Danger Zone" where the methine hydrogen is lost, leading to color defects.

DATPM_Oxidation Monomer DATPM Monomer (White/Pale Yellow) Polymer Linear Polymer (Transparent) Monomer->Polymer  Inert Atm (N2)   Oxidation Oxidative Attack (O2 / Heat / UV) Polymer->Oxidation  Air Exposure   Radical Triphenylmethyl Radical (Unstable Intermediate) Oxidation->Radical  H-Abstraction   Dye Quinoid Structure (Pink/Red Coloration) Radical->Dye  Conjugation Extension   Crosslink Unwanted Crosslinking (Gelation/Brittleness) Radical->Crosslink  Radical Coupling  

Caption: Figure 1.[1][4][5] The oxidation pathway of the DATPM methine bridge.[3] Maintaining an inert atmosphere prevents the shift from transparent polymer to colored quinoid structures.

Part 4: Common Issues & Solutions Table
SymptomProbable CauseTechnical Solution
Pink/Red Solution Oxidation of methine proton to carbocation/radical.Immediate: Purge with Argon. Prevention: Add antioxidant (e.g., hindered phenol) if application allows, or strictly exclude O2.
Low Viscosity (Polyimide) 1. Wet Solvent.2. Stoichiometric imbalance.1. Distill NMP over P2O5 or CaH2.2. Ensure strict 1:1 molar ratio. Weigh to 0.0001g precision.
Incomplete Solubility Strong interchain hydrogen bonding or semi-crystallinity.Add 5% LiCl (Lithium Chloride) to the NMP/DMAc solution to disrupt H-bonding and solubilize the coils.
Brittle Film Low Molecular Weight (Mw).Check monomer purity. If DATPM is <99.5%, impurities (mono-amines) act as chain terminators.
Part 5: Advanced Troubleshooting Flowchart

Use this decision tree to diagnose synthesis failures.

Troubleshooting_Tree Start Problem Detected Issue_Type Identify Issue Type Start->Issue_Type Color Color Issue (Pink/Darkening) Issue_Type->Color Viscosity Low Viscosity / MW Issue_Type->Viscosity Gelation Gelation / Insoluble Issue_Type->Gelation Check_Atmosphere Check N2/Ar Purge Color->Check_Atmosphere Is system sealed? Check_Water Is Water < 50ppm? Viscosity->Check_Water Check Solvent Water Content Check_Temp High Temp Crosslinking Gelation->Check_Temp Did Temp exceed 180°C? Purify_Monomer Recrystallize DATPM (Remove oxidized impurities) Check_Atmosphere->Purify_Monomer No leak found Dry_Solvent Distill Solvent / Add Molecular Sieves Check_Water->Dry_Solvent No Check_Ratio Verify Stoichiometry (1:1) Check_Water->Check_Ratio Yes Reduce_Temp Lower Cure Temp or Use Chemical Imidization Check_Temp->Reduce_Temp Yes (Methine reaction)

Caption: Figure 2. Diagnostic logic for DATPM polymerization. Color issues almost always point to oxidation, while viscosity issues point to water contamination or stoichiometry.

References
  • Yi, Z. et al. (2015). Gas Permeation Properties of Soluble Aromatic Polyimides Based on 4-Fluoro-4,4'-Diaminotriphenylmethane. PMC. Available at: [Link]

  • Tapadia, P. et al. (2017). Synthesis, solubility and thermal behavior of novel Diamino-diphenyl methane and caprolactam based different polyimide matrix. Research Journal of Pharmacy and Technology. Available at: [Link]

  • RSC Polymer Chemistry. (2015). Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines. Available at: [Link]

  • PubChem. (2025).[6] 4,4'-Diaminodiphenylmethane (MDA) and Triphenylmethane Derivatives - Compound Summary. Available at: [Link]

Sources

Technical Support Center: 4,4'-Diaminotriphenylmethane Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DATPM-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for triphenylmethane dye precursors. As a Senior Application Scientist, I understand that synthesizing 4,4'-diaminotriphenylmethane (4,4'-DATPM) is deceptively simple in theory but notoriously difficult to scale with high purity.

The reaction—a double electrophilic aromatic substitution involving the condensation of benzaldehyde with aniline —is prone to three primary failure modes:

  • Polymerization: Formation of "tars" due to uncontrolled carbocation activity.

  • Regioisomerism: High levels of the kinetic 2,4'-isomer rather than the desired thermodynamic 4,4'-isomer.

  • Purification Loss: Difficulty separating the product from the large excess of aniline required to drive kinetics.

This guide moves beyond basic textbook procedures to focus on yield optimization and process robustness .

Module 1: Reaction Mechanism & Pathway Analysis

To solve low yield, you must visualize the "danger zones" in the reaction pathway. The formation of 4,4'-DATPM proceeds via a hydroxyalkylation-alkylation mechanism.

Figure 1: Mechanistic Pathway & Failure Points The following diagram illustrates the critical intermediate (Benzhydrol derivative) and where side reactions (Isomerization/Polymerization) occur.

DATPM_Mechanism Start Benzaldehyde + Aniline (Acid Catalyst) Protonation Activated Electrophile Start->Protonation H+ Imine Schiff Base (Side Product) Start->Imine Low Acid/High Temp Intermediate Carbinol Intermediate (Benzhydrol derivative) Protonation->Intermediate Aniline Attack (1st eq) Cation Resonance Stabilized Carbocation Intermediate->Cation -H2O Isomer_24 2,4'-Isomer (Kinetic Product) Cation->Isomer_24 Ortho Attack (Fast) Product_44 4,4'-DATPM (Thermodynamic Product) Cation->Product_44 Para Attack (Slow/Stable) Isomer_24->Product_44 Rearrangement (Long rxn time) Polymer Polymeric Tars (Over-reaction) Product_44->Polymer Excess Heat/Acid

Caption: Figure 1. Reaction pathway showing the competition between the desired 4,4'-product, the kinetic 2,4'-isomer, and polymeric by-products.

Module 2: Critical Process Parameters (CPP)

The following table summarizes the optimized parameters compared to "Standard" textbook methods.

ParameterStandard Method (HCl)Optimized Method (Solid Acid) Why? (The Science)
Catalyst 37% HClHZSM-5 Zeolite or H₃PW₁₂O₄₀ Solid acids prevent equipment corrosion and allow easy catalyst recovery/recycling [1].
Aniline:Aldehyde Ratio 2:14:1 to 6:1 High aniline excess acts as a solvent and statistically minimizes polymerization by diluting the active carbocation [2].
Temperature Reflux (100°C+)80°C - 90°C Lower temperatures favor the para-substitution (4,4') over the ortho-substitution (2,4') due to steric hindrance [3].
Reaction Time 12-24 Hours6-8 Hours Modern solid acid catalysts accelerate the dehydration step, reducing the window for tar formation.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turns into a black, viscous tar. How do I prevent this?

Diagnosis: This is "Polymerization Runaway." It occurs when the highly reactive carbocation intermediate reacts with the product (which is also an amine) rather than a fresh aniline molecule.

Corrective Action:

  • Increase Aniline Molar Ratio: You are likely running at 2:1 or 3:1. Increase to 4:1 or 6:1 . The excess aniline "swamps" the carbocation, ensuring it hits a starting material molecule, not a product molecule.

  • Switch to Solid Acids: Mineral acids (HCl) can be too harsh. Using Tungstophosphoric acid (H₃PW₁₂O₄₀) or HZSM-5 Zeolite provides "site-isolated" acidity, which physically restricts the formation of large polymeric chains [1].

Q2: I have high conversion, but the product is mostly the 2,4'-isomer. How do I shift to 4,4'?

Diagnosis: You are trapped in "Kinetic Control." The ortho position of aniline is more electron-rich and reacts faster, but the para position (4,4') is sterically less crowded and thermodynamically more stable.

Corrective Action:

  • Thermodynamic Equilibration: Extend your reaction time slightly. The reaction is reversible under acidic conditions. Given time and heat (80-90°C), the 2,4'-isomer can rearrange to the stable 4,4'-form.

  • Steric Steering: If using a liquid catalyst, ensure the temperature is strictly controlled (<100°C ). Higher temperatures provide the energy to overcome the steric barrier of the ortho attack, increasing impurity.

Q3: The work-up is a nightmare. I can't get rid of the excess aniline.

Diagnosis: Aniline has a high boiling point (184°C) and is difficult to remove by simple rotary evaporation without "bumping" or decomposing the product.

Corrective Action: Steam Distillation is the industry standard for this specific purification.

  • After the reaction, neutralize the acid (if using HCl) with NaOH.

  • Pass steam through the crude reaction mixture. Aniline forms a low-boiling azeotrope with water and distills over, leaving the non-volatile 4,4'-DATPM behind as a solid or oil that solidifies upon cooling [4].

Module 4: Optimized Experimental Protocol

Method: Solid-Acid Catalyzed Condensation (Green Chemistry Approach) Target: 4,4'-Diaminotriphenylmethane

Workflow Diagram:

Workflow Step1 Mix Aniline (4 eq) + Benzaldehyde (1 eq) + HZSM-5 Catalyst Step2 Heat to 90°C for 6-8 Hours (Stirring > 500 RPM) Step1->Step2 Step3 Hot Filtration Step2->Step3 Step4 Filtrate: Crude Product + Excess Aniline Step3->Step4 Liquid Phase Waste Recovered Catalyst (Wash with Acetone & Reuse) Step3->Waste Solid Phase Step5 Steam Distillation Step4->Step5 Step6 Recrystallization (Ethanol/Water or Toluene) Step5->Step6 Residue Aniline_Recov Recovered Aniline (Reuse) Step5->Aniline_Recov Distillate

Caption: Figure 2.[1][2][3][4] Optimized workflow using solid acid catalysts to simplify purification and catalyst recovery.

Step-by-Step Procedure:
  • Preparation:

    • In a round-bottom flask, charge Aniline (40 mmol) and Benzaldehyde (10 mmol) .

    • Add HZSM-5 Zeolite (0.5 g) or H₃PW₁₂O₄₀ (0.2 mmol) as catalyst.

    • Note: No solvent is needed; excess aniline acts as the solvent.

  • Reaction:

    • Heat the mixture to 90°C with vigorous magnetic stirring.

    • Monitor via TLC (Ethyl Acetate:Hexane 3:7). The aldehyde spot should disappear within 6-8 hours.

  • Catalyst Recovery:

    • While hot, add a small amount of hot ethanol to reduce viscosity if necessary, then filter the mixture to remove the solid zeolite catalyst.

    • Tip: The catalyst can be washed with acetone, dried at 120°C, and reused up to 4 times with minimal activity loss [1].

  • Purification (Crucial Step):

    • Transfer the filtrate to a steam distillation setup.

    • Distill until the distillate is clear (indicating all excess aniline is removed).

    • The residue in the flask will be the crude 4,4'-DATPM.

  • Final Polish:

    • Dissolve the crude solid in minimum hot Ethanol.

    • Add warm water dropwise until turbidity appears.

    • Cool slowly to 4°C. Filter the crystals.

    • Expected Yield: >85%

    • Melting Point Check: Target range 176-178°C (Pure 4,4' isomer).

References

  • Synthesis of 4,4'-Diaminotriphenylmethane Derivatives Using H3PW12O40 and HZSM5 Zeolite. Source: Journal of the Iranian Chemical Society (via ResearchGate)

  • Process for purification of 4,4'-methylenedianiline. Source: Google Patents (US2938054A)

  • Towards an industrial synthesis of diamino diphenyl methane (DADPM) using novel delaminated materials. Source: Catalysis Today (via ResearchGate)

  • Isolation and Purification of Organic Compounds: Steam Distillation. Source: Miami University (Ohio)

Sources

Preventing discoloration of 4,4'-Diaminotriphenylmethane upon storage

Author: BenchChem Technical Support Team. Date: February 2026

Stability Assurance & Storage Protocols

The Mechanistic Basis: Why Does Discoloration Occur?

Executive Summary: 4,4'-Diaminotriphenylmethane is a leuco base (a colorless precursor) to triphenylmethane dyes. The discoloration you observe—typically shifting from off-white to pink, red, or violet—is not random degradation; it is the synthesis of a dye (analogous to Doebner's Violet) occurring inadvertently in your storage bottle.

The Causality Chain:

  • Oxidation (The Trigger): Atmospheric oxygen, catalyzed by light (photolysis) or trace metals, attacks the central methine carbon (

    
     hybridized).
    
  • Carbinol Formation: The methine hydrogen is replaced by a hydroxyl group, forming a triphenylmethanol derivative (Carbinol base).

  • Quinoid Transition (The Color): In the presence of even trace acidity (from atmospheric

    
     or glass surface protons), the carbinol dehydrates. This forces one of the aromatic rings into a quinoid structure , creating a highly conjugated system that absorbs visible light.
    
Visualizing the Degradation Pathway

OxidationPathway Leuco 4,4'-DATM (Leuco Form) (Colorless/Off-White) sp3 Hybridized Central Carbon Oxidation Oxidation Event (Air/Light/Heat) Leuco->Oxidation Carbinol Carbinol Intermediate (Triphenylmethanol derivative) Unstable Oxidation->Carbinol -H / +OH Dye Quinoid Dye Form (Pink/Violet/Brown) sp2 Hybridized System Carbinol->Dye -H2O (Dehydration) Acid Trace Acid/Protonation (Catalyst) Acid->Dye Promotes

Figure 1: The oxidation pathway of 4,4'-DATM from stable leuco base to colored quinoid dye.

Storage Protocol: The Gold Standard

To prevent the pathway described above, you must break the "Fire Triangle" of degradation: Oxygen, Light, and Moisture.

Standard Operating Procedure (SOP-DATM-05)
ParameterSpecificationScientific Rationale
Atmosphere Inert Gas (Argon/Nitrogen) Displaces atmospheric oxygen, preventing the initial oxidation of the methine carbon. Argon is preferred as it is heavier than air.
Temperature +2°C to +8°C (Refrigerated) Slows the kinetics of auto-oxidation. While -20°C is effective, it increases the risk of condensation (moisture) upon opening.
Container Amber Glass + Parafilm/Teflon Tape Amber glass blocks UV/Blue light (photolysis triggers). Taping the seal prevents gas exchange.
Desiccation Required Moisture acts as a proton shuttle, facilitating the conversion of the intermediate carbinol to the colored dye.
Handling Glove Box (Ideal) or Rapid Transfer Minimize exposure time during weighing.

Critical Warning: Do not store with strong oxidizers or mineral acids.[1] Even vapors from HCl stored nearby can catalyze the pink coloration.

Troubleshooting & FAQs

Q1: My powder arrived slightly pink. Is it compromised?

  • Diagnosis: This is likely surface oxidation . The bulk material often remains pure.

  • Action:

    • Check the melting point (Pure 4,4'-DATM MP: ~179-180°C).

    • If the MP is sharp (range < 2°C), the impurity is trace (<0.5%) and likely cosmetic.

    • For sensitive optical applications, perform the Restoration Protocol (Section 4). For general synthesis (e.g., polyimides), it is usually acceptable.

Q2: The compound turned brown/black, not pink. What does this mean?

  • Diagnosis: This indicates radical polymerization or extensive decomposition, often triggered by heat or metal contamination, rather than simple dye formation.

  • Action: Discard. This material contains complex oligomers that cannot be easily removed by recrystallization.

Q3: Can I store a solution of 4,4'-DATM?

  • Answer: No.

  • Reasoning: In solution, dissolved oxygen has intimate contact with the molecules. Solvents like acetone or alcohols can also contain trace peroxides or acids that accelerate degradation.

  • Protocol: Always prepare solutions fresh. If storage is unavoidable, use degassed anhydrous solvents, seal under Argon, and store at -20°C for no more than 24 hours.

Q4: I need to weigh a precise amount, but I don't have a glove box. How do I minimize degradation?

  • Technique: Use the "Sub-aliquot" method.

    • Purchase the compound in smaller units (e.g., 1g vials instead of one 50g bottle).

    • Allow the sealed bottle to warm to room temperature before opening (prevents condensation).

    • Flush the headspace with Nitrogen gas (from a tank or balloon) immediately after taking your sample and before re-sealing.

Restoration Protocol: Purification by Recrystallization

If your material has discolored but retains its crystalline integrity, use this protocol to remove the quinoid impurities.

Principle: The leuco base (product) is less soluble in cold ethanol/toluene than the oxidized dye impurities. Activated carbon preferentially adsorbs the planar, conjugated dye molecules.

Workflow Diagram

Purification Start Discolored 4,4'-DATM Dissolve Dissolve in Boiling Ethanol (95%) (Min. Volume) Start->Dissolve Charcoal Add Activated Carbon (1-2 wt%) Boil 5 mins Dissolve->Charcoal Filter Hot Filtration (Gravity) Remove Carbon Charcoal->Filter Crystallize Slow Cooling to RT Then 4°C Filter->Crystallize Collect Vacuum Filtration Wash with Cold Ethanol Crystallize->Collect Dry Vacuum Dry Store under Argon Collect->Dry

Figure 2: Recrystallization workflow for restoring oxidized 4,4'-DATM.

Step-by-Step Protocol
  • Solvent Choice: Ethanol (95%) or a Toluene/Ethanol mix.

  • Dissolution: Dissolve the impure solid in the minimum amount of boiling solvent.

  • Decolorization: Carefully add activated charcoal (approx. 1-2% of the weight of the amine). Caution: Add slowly to boiling solvent to avoid frothing.

  • Reflux: Boil gently for 5–10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel (fluted filter paper) to remove the charcoal. The filtrate should be clear or pale yellow.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a fridge (4°C) for 2 hours. Rapid cooling traps impurities.

  • Collection: Filter the white crystals using vacuum filtration. Wash with a small amount of ice-cold solvent.

  • Drying: Dry in a vacuum desiccator over

    
     or Silica Gel to remove solvent traces.
    
References
  • PubChem. (n.d.). 4,4'-Methylenedianiline (Related Amine Stability Data).[2][3] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • University of Victoria. (n.d.). Recrystallization Techniques and Theory.[4] Department of Chemistry. Retrieved January 30, 2026, from [Link]

  • Stahl, P., et al. (2016). Quinone-Catalyzed Selective Oxidation of Organic Molecules. National Institutes of Health (PMC). Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Catalyst Optimization for 4,4'-Diaminotriphenylmethane (4,4'-DATPM) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges of synthesizing 4,4'-diaminotriphenylmethane (4,4'-DATPM) via the hydroxyalkylation-alkylation condensation of aniline and benzaldehyde. Unlike generic diaminodiphenylmethane (MDA) synthesis using formaldehyde, the introduction of the phenyl group from benzaldehyde adds significant steric bulk, making catalyst pore architecture and acidity critical for yield and regioselectivity.

Module 1: Catalyst Selection Strategy

User Question: I am currently using HCl as a catalyst, but the work-up is messy and the yield is inconsistent. What are my alternatives for a cleaner, higher-selectivity process?

Technical Insight: While mineral acids (HCl, H₂SO₄) are traditional, they suffer from "waste-heavy" work-ups (neutralization salts) and poor regioselectivity, often yielding high amounts of the 2,4'-isomer (ortho-para) rather than the desired 4,4'-isomer (para-para).

Recommendation: Transition to Solid Acid Catalysts . For 4,4'-DATPM, the phenyl ring of the benzaldehyde creates steric hindrance. You require a catalyst with a pore structure large enough to accommodate the transition state but restrictive enough to enforce para-selectivity.

Catalyst TypeSpecific RecommendationMechanism of ActionProsCons
Zeolites H-Beta (Si/Al ~25) Shape-selective catalysis within 12-membered ring channels.High 4,4'-selectivity; Reusable; Easy filtration.Slower kinetics than homogeneous acids; Diffusion limitations.
Heteropolyacids (HPA)

(supported on Silica or Clay)
Superacidic Brønsted sites (pseudo-liquid phase).Extremely high activity (fast reaction); High turnover frequency.Can be soluble in polar solvents (leaching risk); Lower shape selectivity than Zeolites.
Acid-Activated Clays K-10 Montmorillonite Lewis/Brønsted acid sites on layered aluminosilicates.Low cost; Eco-friendly.Lower thermal stability; Variable acidity batch-to-batch.

Decision Matrix:

  • Priority = Purity (Regioselectivity): Choose H-Beta Zeolite .

  • Priority = Speed/Yield: Choose Supported HPA (

    
    ) .
    
Module 2: Reaction Mechanism & Pathway Visualization

User Question: What is the specific mechanism driving the formation of the 4,4'-isomer, and where do side products come from?

Technical Insight: The reaction proceeds via a two-step electrophilic aromatic substitution.

  • Activation: The acid catalyst protonates the benzaldehyde oxygen.

  • Step 1 (Carbinol Formation): Electrophilic attack on the first aniline molecule forms a benzhydrol (carbinol) intermediate.

  • Step 2 (Condensation): The carbinol is protonated, loses water (rate-determining step in some conditions), and attacks a second aniline molecule.

Critical Control Point: The second attack is where regioselectivity is determined. In open solution (HCl), ortho-attack is statistically likely. Inside a Zeolite pore, the bulky transition state for ortho-attack is sterically disfavored, forcing the para-attack.

ReactionMechanism Reactants Aniline + Benzaldehyde Activated Protonated Benzaldehyde (Activated Electrophile) Reactants->Activated + H+ (Catalyst) Imine Schiff Base (Side Product) Reactants->Imine - H2O (Reversible) Intermediate Benzhydrol Intermediate (Carbinol) Activated->Intermediate + Aniline (Step 1) TS_Para Transition State (Para-Para Attack) Intermediate->TS_Para + Aniline (Restricted Pore) TS_Ortho Transition State (Ortho-Para Attack) Intermediate->TS_Ortho + Aniline (Open Surface) Product_44 4,4'-DATPM (Target) TS_Para->Product_44 - H2O Product_24 2,4'-Isomer (Impurity) TS_Ortho->Product_24 - H2O

Caption: Mechanistic pathway highlighting the bifurcation between the desired 4,4'-DATPM and the 2,4'-isomer based on steric constraints.

Module 3: Troubleshooting & Optimization Guides
Issue A: Low Yield & Poly-condensation (Tars)

Symptom: The reaction mixture turns black/viscous; yield of isolated solid is <50%. Root Cause: Polymerization occurs if the aldehyde concentration is too high relative to aniline. The product (4,4'-DATPM) is still nucleophilic and can react with more aldehyde to form trimers/oligomers.

Corrective Protocol:

  • Stoichiometry: Increase the Aniline:Benzaldehyde molar ratio to 4:1 .

    • Why? Excess aniline acts as a solvent and statistically dilutes the product, preventing it from reacting further.

  • Temperature Control: Maintain reaction at 80–100°C .

    • Why? Temperatures >120°C favor oligomerization.

Issue B: Catalyst Deactivation

Symptom: Catalyst works well in Run 1 but loses 50% activity in Run 2. Root Cause:

  • Water Poisoning: Water is a byproduct. It competitively adsorbs onto the acid sites (especially in Zeolites), blocking reactants.

  • Coking: Heavy organics block the pores.

Corrective Protocol:

  • Water Removal: Use a Dean-Stark trap with a solvent like Toluene or Xylene to continuously remove water azeotropically.

  • Regeneration:

    • Solvent Wash: Wash used catalyst with hot acetone or ethanol to remove adsorbed organics.

    • Calcination: For Zeolites, calcine at 550°C in air for 4-6 hours every 3-4 cycles to burn off coke.

Issue C: High Ortho-Isomer Content (2,4'-DATPM)

Symptom: HPLC shows significant 2,4'-isomer peaks. Root Cause: Acid sites on the external surface of the zeolite (unrestricted) or use of a catalyst with pores that are too large (e.g., H-Y Zeolite).

Corrective Protocol:

  • Switch Catalyst: Move to H-Beta or H-ZSM-5 .

  • Passivation: If using H-Beta, consider "passivating" the external surface acidity (e.g., with bulky amines or silylation) to ensure reaction only happens inside the pores.

Module 4: Standard Operating Procedure (SOP)

Protocol: Synthesis of 4,4'-DATPM using H-Beta Zeolite (Green Chemistry Route)

Reagents:

  • Aniline (Freshly distilled)

  • Benzaldehyde[1][2][3]

  • Catalyst: H-Beta Zeolite (Calcined at 500°C for 3h prior to use)

  • Solvent: Toluene (optional, for water removal) or Solvent-free.

Workflow:

  • Activation: Activate H-Beta Zeolite in an oven at 120°C for 1 hour immediately before use to remove atmospheric moisture.

  • Charging: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge Aniline (40 mmol) and H-Beta Zeolite (10 wt% relative to benzaldehyde) .

  • Addition: Heat mixture to 60°C. Add Benzaldehyde (10 mmol) dropwise over 15 minutes.

    • Note: Slow addition prevents localized high concentrations of aldehyde, reducing tar formation.

  • Reaction: Increase temperature to 100°C and stir for 6–8 hours.

    • Tip: If using Toluene, set up a Dean-Stark trap.

  • Work-up:

    • Hot filtration to remove the heterogeneous catalyst (save for regeneration).

    • Cool filtrate to crystallize crude product or remove excess aniline via vacuum distillation.

    • Recrystallize from Ethanol/Water (80:20).

Module 5: Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Q1 Is Yield Low (<60%)? Start->Q1 Q2 Is Purity Low (High 2,4'-isomer)? Q1->Q2 No A1 Check Stoichiometry. Increase Aniline:Aldehyde to 4:1. Q1->A1 Yes (Tars present) A4 Check Temperature. If >120°C, reduce to 90°C. Q1->A4 Yes (Clean but slow) Q3 Is Catalyst dying quickly? Q2->Q3 No A2 Check Catalyst Type. Switch to H-Beta (Shape Selective). Q2->A2 Yes A3 Check Water Removal. Use Dean-Stark or Hydrophobic Catalyst. Q3->A3 Yes

Caption: Logic flow for diagnosing common synthesis failures in DATPM production.

References
  • Synthesis of 4,4'-Diaminotriphenylmethane Derivatives Using H3PW12O40 and HZSM5. Source: Journal of the Iranian Chemical Society (via ResearchGate).[4] Relevance: Confirms the efficacy of Heteropolyacids and Zeolites for this specific triphenylmethane synthesis, highlighting the role of steric hindrance.[4] Link:

  • Zeolite Catalyzed Aldol Condensation Reactions. Source: SciSpace / International Journal of Applied Sciences and Biotechnology. Relevance: Establishes the mechanism of zeolite acidity and pore confinement effects on aldehyde-amine condensations. Link:

  • Heteropoly Acid-Based Catalysts for Hydrolytic Depolymerization.

    
    ).
    Link:
    
  • Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on Hf-Beta zeolite. Source: ResearchGate.[4] Relevance: Detailed mechanistic insight into how Beta zeolites stabilize the transition state of aniline-benzaldehyde reactions. Link:

Sources

Technical Support Center: Scale-Up of 4,4'-Diaminotriphenylmethane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis and scale-up of 4,4'-Diaminotriphenylmethane, a critical intermediate in the polymer and specialty chemical industries. This guide is designed for researchers, chemists, and process engineers to navigate the common challenges encountered when transitioning this synthesis from the laboratory to pilot or production scale. We will address specific technical hurdles in a practical question-and-answer format, grounded in established chemical principles and process optimization strategies.

Section 1: Troubleshooting Guide

This section addresses the most frequent and critical issues observed during the scale-up of 4,4'-Diaminotriphenylmethane production.

Question 1: We are experiencing low yields (<75%) and significant amounts of unreacted aniline in our scaled-up batches. What are the primary causes and how can we improve conversion?

Answer: Low conversion is a classic scale-up problem often rooted in mass and heat transfer limitations that are not apparent at the bench scale. The acid-catalyzed condensation of aniline and formaldehyde is deceptively complex.[1][2]

  • Causality & Explanation:

    • Inadequate Mixing & Mass Transfer: On a larger scale, localized "hot spots" and poor reactant dispersion are common. Formaldehyde is highly reactive, and if not dispersed quickly, it can self-polymerize or react non-selectively. The reaction mixture can also become thick, further impeding effective agitation.

    • Sub-optimal Catalyst Dispersion/Activity: If using a solid acid catalyst (e.g., zeolite, clay), inefficient stirring can lead to catalyst settling, reducing the available active sites for the reaction.[3] For homogeneous catalysts like HCl, poor mixing can lead to localized pH gradients, affecting the reaction pathway.

    • Poor Temperature Control: The condensation is exothermic. In a large reactor with a lower surface-area-to-volume ratio, heat removal is less efficient. Runaway temperatures can accelerate side reactions, including the formation of higher oligomers, which can consume reactants without forming the desired product.[4]

    • Water Management: The reaction produces water, which can dilute the acid catalyst and, in some systems, shift equilibria. While often used as a solvent, controlling its concentration is key. Some advanced methods even involve dehydrating the initial condensation product before the main rearrangement step to improve catalyst activity and selectivity.[5]

  • Troubleshooting & Optimization Steps:

    • Characterize Your Mixing: Ensure your reactor's impeller design and agitation speed are sufficient for the batch volume and viscosity. Consider installing baffles to improve turbulent mixing.

    • Controlled Reagent Addition: Implement a slow, subsurface addition of formaldehyde below the surface of the agitated aniline/catalyst slurry. This ensures rapid dispersion and minimizes side reactions.

    • Upgrade Your Catalyst System: Consider switching from traditional mineral acids like HCl to a heterogeneous solid acid catalyst such as an HY zeolite or acid-activated kaolin clay.[3][4][6] These catalysts eliminate corrosive conditions and the need for a difficult neutralization work-up, which simplifies product isolation and reduces waste streams.[6][7]

    • Implement Robust Thermal Management: Use a reactor with an efficient cooling jacket and monitor the internal temperature with multiple probes. Control the formaldehyde addition rate based on the reactor's ability to dissipate heat, maintaining the optimal reaction temperature (typically 60-100°C, depending on the catalyst).[7]

dot

Caption: Troubleshooting workflow for low yield.

Question 2: Our final product is contaminated with significant levels of isomers (2,4'- and 2,2'-) and polymeric byproducts, making purification difficult and costly. How can we improve selectivity towards the 4,4'-isomer?

Answer: This is the central challenge in 4,4'-Diaminotriphenylmethane synthesis. The formation of isomers and higher molecular weight oligomers (polymethylenepolyphenylamine) is mechanistically inherent to the reaction but can be controlled.[1][8]

  • Causality & Explanation:

    • Reaction Mechanism: The reaction proceeds via electrophilic aromatic substitution. Aniline reacts with protonated formaldehyde to form an electrophilic intermediate. This intermediate then attacks a second aniline molecule. While the para-position is sterically and electronically favored, attack at the ortho-position is competitive and leads to the formation of 2,4'- and 2,2'-isomers.[1]

    • Influence of Temperature: Higher temperatures provide more energy to overcome the activation barrier for the less-favored ortho-attack, leading to a higher proportion of undesirable isomers. Excessively high temperatures also promote further condensation reactions, where a product molecule reacts with another formaldehyde and aniline, leading to triamines and higher polymeric materials.[4]

    • Reactant Stoichiometry: A low molar ratio of aniline to formaldehyde increases the statistical probability that a reactive intermediate will encounter another formaldehyde molecule before it finds an aniline, promoting oligomerization.

  • Troubleshooting & Optimization Steps:

    • Strict Temperature Control: Maintain the reaction temperature within a narrow, optimized range. Avoid temperature spikes, especially during the formaldehyde addition. A typical target is often between 80-90°C.[6]

    • Optimize Aniline:Formaldehyde Ratio: Use a significant molar excess of aniline. Ratios from 3:1 to 10:1 (aniline:formaldehyde) are reported.[6][7][9] This ensures that the electrophilic intermediate is more likely to react with an aniline molecule rather than with another product molecule or formaldehyde, thus maximizing diamine formation and minimizing oligomerization.

    • Catalyst Choice: The choice of catalyst can influence selectivity. While strong mineral acids are effective, they can also promote over-condensation.[4] Some solid acid catalysts with specific pore structures and acid site densities, like zeolites, can offer shape-selective advantages, potentially favoring the formation of the more linear 4,4'-isomer.[3][10]

    • Post-Reaction Isomerization: In some processes, the reaction mixture is held at a specific temperature after the formaldehyde addition is complete to allow for the isomerization of intermediates or kinetic products to the thermodynamically more stable 4,4'-isomer.

dot

Caption: Simplified reaction pathway showing product selectivity.

Question 3: We are struggling with the purification of the crude product. The neutralization step creates a large volume of salt-laden wastewater, and subsequent distillation results in product degradation.

Answer: This is a very common issue, especially when using traditional homogeneous acid catalysts. The work-up and purification stages are often the most challenging to scale efficiently and sustainably.

  • Causality & Explanation:

    • Neutralization Waste: Using acids like HCl requires neutralization with a base (e.g., NaOH). This is a highly exothermic process that generates a significant volume of brine water, which is costly to treat and dispose of.[4]

    • Thermal Degradation: 4,4'-Diaminotriphenylmethane has a high boiling point. Attempting to purify it by atmospheric distillation is not feasible. Even under vacuum, the required temperatures can cause thermal degradation and further side reactions, leading to yield loss and discoloration.[8]

    • Difficult Separations: Isomers like 2,4'-diaminodiphenylmethane have boiling points very close to the 4,4'-product, making separation by distillation inefficient on an industrial scale.[8]

  • Troubleshooting & Optimization Steps:

    • Adopt a Heterogeneous Catalyst: This is the most impactful solution. By using a solid acid catalyst (zeolite, acidic clay), the catalyst can be simply filtered off after the reaction.[3][6] This completely eliminates the neutralization step, drastically reducing wastewater generation and simplifying the work-up to catalyst removal and solvent/excess aniline stripping.

    • Optimize Recrystallization: Instead of distillation, focus on developing a robust recrystallization protocol. Toluene and various alcohols are reported as effective solvents.[4][6][11] The process involves dissolving the crude product (after removing excess aniline under vacuum) in a minimal amount of hot solvent, followed by controlled cooling to crystallize the high-purity 4,4'-isomer, leaving most of the isomers and oligomers in the mother liquor.

    • Consider Melt Crystallization: On a larger industrial scale, melt crystallization is a viable, solvent-free purification method.[8] This involves melting the crude product and then slowly cooling it under controlled conditions to selectively crystallize the 4,4'-isomer. The remaining molten liquid, enriched with impurities, is then drained away.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations for handling 4,4'-Diaminotriphenylmethane and its precursors at scale?

A: Safety is paramount. 4,4'-Diaminotriphenylmethane (also known as MDA) is classified as a possible human carcinogen (IARC Group 2B) and is known to cause liver damage.[12][13] Aniline is toxic and readily absorbed through the skin, while formaldehyde is also a known carcinogen. A comprehensive safety plan should include:

  • Engineering Controls: All operations should be conducted in a closed system or well-ventilated area to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Mandatory use of chemical-resistant gloves, full-body protective clothing, and eye protection with side shields or goggles.[12][14]

  • Health Monitoring: Regular liver function tests are recommended for personnel with potential exposure.[12]

  • Spill & Waste Management: Have clear procedures for cleaning up spills using dry methods to avoid generating dust.[14] All waste must be handled and disposed of as hazardous material according to local regulations.

Q2: Which analytical methods are essential for process monitoring and quality control?

A: A robust analytical strategy is key to a successful and consistent process.

  • In-Process Control: High-Performance Liquid Chromatography (HPLC) is the method of choice for monitoring the reaction. It can effectively separate and quantify unreacted aniline, the 4,4'-product, and the various isomers and byproducts, allowing you to track the reaction's progress and determine its endpoint accurately.

  • Final Product QC:

    • HPLC: To confirm purity and quantify any residual impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the structure of byproducts.

    • Melting Point: A sharp melting point is a good indicator of high purity for the final crystalline product.

    • Colorimetry: To quantitatively assess product color, which is a key quality parameter.

Q3: Can catalysts used in the synthesis be recycled?

A: This is a significant advantage of using heterogeneous solid acid catalysts. Mineral acids like HCl are consumed in the neutralization step and cannot be recovered. In contrast, solid catalysts like zeolites or acid-activated clays can be filtered from the reaction mixture, washed with a suitable solvent (like hot acetone or toluene), dried, and potentially reactivated by calcination for reuse in subsequent batches.[6] This improves process economics and sustainability.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis using a Reusable Solid Acid Catalyst (Lab Scale)

This protocol provides a greener alternative to the traditional mineral acid route, minimizing waste and simplifying work-up.

  • Catalyst Activation: Place 10g of HY zeolite powder in a furnace. Heat to 500°C for 4 hours to remove adsorbed water and ensure maximum activity. Cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Reactor Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a thermocouple, and a nitrogen inlet.

  • Charging Reagents: Charge the flask with 279g (3.0 mol) of aniline and the 10g of activated HY zeolite catalyst.

  • Inerting: Purge the system with nitrogen for 15 minutes to create an inert atmosphere, which is crucial to prevent oxidation and product discoloration.[11]

  • Reaction Initiation: Begin vigorous stirring to ensure the catalyst is well-suspended. Heat the mixture to 85°C.

  • Formaldehyde Addition: Using a syringe pump, slowly add 81g of 37% formaldehyde solution (1.0 mol formaldehyde) dropwise over 2 hours. Crucially, monitor the internal temperature and adjust the addition rate to maintain the temperature at 85 ± 2°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 85°C for an additional 3-4 hours. Monitor the reaction progress by taking small, filtered samples for HPLC analysis until the formaldehyde is consumed.

  • Catalyst Recovery: Cool the reaction mixture to ~60°C. Filter the hot mixture through a sintered glass funnel to recover the zeolite catalyst. Wash the catalyst with 50 mL of hot toluene and set it aside for regeneration.

  • Work-up: Combine the filtrate and the toluene wash. Remove the excess aniline and toluene under reduced pressure using a rotary evaporator. The crude product will be a viscous oil or semi-solid.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude product from Protocol 1 to a 500 mL Erlenmeyer flask. Add approximately 200-250 mL of toluene. Heat the mixture with stirring on a hot plate until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, keep it at temperature for 10 minutes, and then perform a hot filtration to remove the carbon.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Fine, off-white crystals of 4,4'-Diaminotriphenylmethane should begin to form. For improved crystal growth and purity, do not disturb the flask during this initial cooling period.

  • Yield Maximization: Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold toluene to remove residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved. The expected product is a pale, off-white crystalline solid.

Section 4: Comparative Data

The choice of catalyst is one of the most critical decisions in scaling up this process. The table below summarizes typical performance differences.

Catalyst TypeTypical Yield of 4,4'-MDASelectivity (4,4' vs. isomers)Key Scale-Up AdvantagesKey Scale-Up Challenges
Hydrochloric Acid 80-85%[7]ModerateLow catalyst cost.Severe equipment corrosion; large volume of wastewater from neutralization; difficult product isolation.[4][7]
Zeolite (e.g., HY, ZSM-5) 85-95%Good to ExcellentReusable catalyst; no neutralization step; minimal waste; non-corrosive.[6][15]Higher initial catalyst cost; potential for deactivation; requires filtration step.
Acidic Ionic Liquid ~86%[7]ExcellentHigh activity and selectivity; potentially reusable.High cost; potential for product contamination if leaching occurs; viscosity can be an issue.
Acid-Activated Clay >90%[4][6]Very GoodLow cost; environmentally friendly; high activity.Can be fragile; requires filtration; activity can vary based on activation process.

Section 5: References

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of 4,4′-Diaminotriphenylmethanes. Retrieved from ResearchGate.

  • Google Patents. (n.d.). CN101260049A - Heterogeneous synthesis method for 4,4'-tetramethyldiaminodiphenylmethane. Retrieved from

  • ResearchGate. (n.d.). Synthesis and purification of 4,4′-diaminotriphenylamine. Retrieved from ResearchGate.

  • Google Patents. (n.d.). CN103420844B - Preparation of 4,4'-diaminodiphenylmethane by condensation of aniline and formaldehyde catalyzed by acidic ionic liquid. Retrieved from

  • Google Patents. (n.d.). US5241119A - Process for the preparation of 4,4'-diaminodiphenyl-methane and its derivatives. Retrieved from

  • Google Patents. (n.d.). CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds. Retrieved from

  • Google Patents. (n.d.). EP0572030A2 - Method for the purification of 4,4'-Diaminodiphenylmethane. Retrieved from

  • ResearchGate. (n.d.). Crystallization and Purification of 4,4′‐Diaminodiphenyl Ether. Retrieved from ResearchGate.

  • National Institutes of Health. (2019). An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Retrieved from [Link]

  • Bahulayan, D., Sukumar, R., Sabu, K. R., & Lalithambika, M. (1999). An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. Green Chemistry, 1(4), 191-192.

  • OSHA. (n.d.). 4,4'-Methylenedianiline (MDA). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Assessment of occupational exposure to 4,4'-diaminodiphenylmethane (methylene dianiline) by gas chromatography-mass spectrometry analysis of urine. Retrieved from ResearchGate.

  • New Jersey Department of Health. (2001). Hazard Summary: 4,4'-Methylene Dianiline. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 4,4'-Methylenedianiline (MDA). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of 4,4'-Methylenedianiline. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Interpretation of the mechanism of 3,3′-dichloro-4,4′-diamino diphenylmethane synthesis over HY zeolites. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Retrieved from ResearchGate.

  • Google Patents. (n.d.). EP1257522A1 - Method for production of diaminodiphenylmethanes. Retrieved from

  • ResearchGate. (n.d.). Thermodynamic analysis on synthesis of 4, 4-methylenedianiline by reaction of aniline and formaldehyde. Retrieved from ResearchGate.

Sources

Common problems and solutions in epoxy curing with 4,4'-Diaminotriphenylmethane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and engineers utilizing 4,4'-Diaminotriphenylmethane as a latent curing agent in high-performance epoxy matrices.

Material Profile & Application Context

4,4'-Diaminotriphenylmethane is a bulky, aromatic amine curing agent. Unlike the more common 4,4'-Diaminodiphenylmethane (DDM/MDA), this molecule possesses a third phenyl ring attached to the central methine carbon.

  • Primary Benefit: The additional phenyl group increases steric hindrance and molecular rigidity, leading to exceptionally high Glass Transition Temperatures (

    
    ) and improved thermal stability compared to standard amines.
    
  • Primary Challenge: Its solid crystalline nature and steric bulk require precise "Hot Melt" processing and elevated cure temperatures to achieve full conversion.

Formulation & Stoichiometry (The Foundation)

Q: How do I calculate the correct mixing ratio (PHR)?

A: Do not rely on weight ratios used for other amines. You must calculate Parts Per Hundred Resin (PHR) based on active hydrogen equivalents.

The Constants:

  • Molecular Weight (MW): ~274.36 g/mol

  • Active Hydrogens: 4 (Two primary amine groups)

  • Amine Hydrogen Equivalent Weight (AHEW):

    
     g/eq
    

The Formula:


[1][2]

Reference Table for Common Resins:

Resin TypeTypical EEW (g/eq)Calculated PHR (4,4'-Diaminotriphenylmethane)
DGEBA (Standard) 182 - 19235.7 - 37.7
DGEBF (Bis-F) 160 - 17040.3 - 42.8
Novolac (DEN 438) 176 - 18137.9 - 39.0

Critical Note: Aromatic amines are often formulated at 85-95% stoichiometry to improve modulus and reduce brittleness, though 1:1 is required for maximum chemical resistance.

Processing Workflow (The "Hot Melt" Protocol)

Q: The hardener is not dissolving in the resin. What is the procedure?

A: 4,4'-Diaminotriphenylmethane is a solid with a high melting point. Cold mixing will result in dispersion failure (undissolved crystals). You must use a Hot Melt or Solvent-Assisted process.

Visual Workflow (DOT Diagram):

ProcessingWorkflow Fig 1: Hot Melt Processing Workflow for Solid Aromatic Amines Resin Epoxy Resin (Pre-heat to 60°C) Mixing Dispersive Mixing (High Shear, 80-90°C) Resin->Mixing Add Hardener 4,4'-Diaminotriphenylmethane (Solid Powder) Hardener->Mixing Add slowly Degas Vacuum Degassing (-1 bar, 80°C) Mixing->Degas Homogeneous melt Cure Step Cure Cycle (Ramp to 150°C+) Degas->Cure Cast immediately

Caption: Figure 1 illustrates the critical temperature management required to dissolve the solid amine without triggering premature gelation.

Q: My pot life is too short after melting. How do I extend it?

A: The "Hot Melt" technique reduces pot life because heat accelerates the reaction.

  • Solution: Immediately after the hardener is fully dissolved (clear amber liquid), quench the mixture by cooling it rapidly to 40°C-50°C before casting. This "B-stages" the liquid slightly but arrests the kinetic runaway.

Troubleshooting Guide (Root Cause Analysis)

Scenario A: "The cured part is brittle and shatters easily."

Diagnosis: Low Degree of Cure or Stoichiometric Error.[3] The steric bulk of the triphenylmethane group restricts molecular mobility. If the cure temperature is below the ultimate


 (

), the reaction freezes (vitrification) before reaching 100% conversion.
  • Corrective Action: Implement a Post-Cure schedule.

    • Gel at 100°C (2 hours).

    • Ramp 2°C/min to 160°C.

    • Hold 160°C for 4 hours.

    • Cool down slowly to prevent thermal shock.

Scenario B: "Surface is tacky or has a greasy film (Blushing)."

Diagnosis: Amine Blushing (Carbamatization).[4][5] Free amine groups reacted with atmospheric


 and moisture instead of the epoxy.[4][6][7]

Chemical Pathway:



  • Corrective Action:

    • Immediate: Wash surface with warm soapy water and abrasive pad (solvent alone often spreads the salts).

    • Prevention: Use a nitrogen blanket during the B-stage or cure in a vacuum/sealed mold. Ensure the hardener is fully reacted by using an induction period (allow mix to stand for 15 mins at 50°C before casting).

Scenario C: "White specks are visible in the cured matrix."

Diagnosis: Undissolved Hardener Crystals.

  • Cause: The resin temp during mixing was too low to melt the 4,4'-Diaminotriphenylmethane crystals.

  • Corrective Action: Increase mixing temperature to >80°C until the mix is optically clear.

Advanced Characterization Logic

Use this decision tree to validate your material properties.

TroubleshootingLogic Fig 2: Diagnostic Logic for Cured Epoxy Failures Start Defect Detected CheckTg Measure Tg (DSC) Start->CheckTg LowTg Tg < Expected CheckTg->LowTg HighTg Tg Normal CheckTg->HighTg CheckResidual Check Residual Enthalpy (Exotherm peak > 0?) LowTg->CheckResidual Microscopy Microscopy Analysis HighTg->Microscopy YesResid Yes: Under-cured CheckResidual->YesResid Increase Post-Cure Temp NoResid No: Wrong Stoichiometry CheckResidual->NoResid Recalculate PHR Phase Separation Phase Separation Microscopy->Phase Separation Check Mixing Voids Voids Microscopy->Voids Check Degassing

Caption: Figure 2 outlines the step-by-step logic for using Differential Scanning Calorimetry (DSC) to diagnose failure modes.

References

  • Pascault, J. P., & Williams, R. J. (2009). Epoxy Polymers: New Materials and Innovations. Wiley-VCH. (General reference for aromatic amine kinetics and vitrification phenomena).

  • Prime, R. B. (1981). Thermosets. In Thermal Characterization of Polymeric Materials. Academic Press. (Source for DSC methodology in establishing cure schedules).

  • KTA-Tator, Inc. (n.d.). The Formation of Amine Exudate (Blushing) of Epoxy Coatings. (Authoritative guide on the chemistry of amine blushing).

  • Polymer Innovation Blog. (2022). Epoxy Curing Agents - Part 1: Amines. (Source for AHEW and PHR calculation methodologies).

  • ChemicalBook. (n.d.). 4,4'-Diaminotriphenylmethane Properties. (Source for molecular weight and physical data).[1][8][9][10]

Sources

Reducing the toxicity of 4,4'-Diaminotriphenylmethane in industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Toxicity Mitigation & Safe Handling Protocols

Welcome to the Technical Support Hub

You have reached the specialized support unit for 4,4'-Diaminotriphenylmethane (CAS 603-40-7) and its derivatives. This molecule, a critical intermediate in the synthesis of triphenylmethane dyes and high-performance resins, presents significant toxicity challenges—specifically hepatotoxicity and mutagenicity.

This guide moves beyond basic MSDS warnings. It provides causality-driven troubleshooting for researchers and process engineers who must utilize this scaffold but require strategies to mitigate its biological hazards.

Module 1: Molecular Design & Synthesis

Audience: Medicinal Chemists & Synthetic Organic Researchers

Issue: "My 4,4'-DATPM derivative is showing high mutagenicity in Ames tests."

Diagnosis: The toxicity of 4,4'-DATPM is largely driven by its planar conformation and the metabolic activation of its primary amino groups.

  • Metabolic Activation: Cytochrome P450 enzymes (specifically CYP1A2) N-hydroxylate the amine.

  • Intercalation: The planar phenyl rings facilitate intercalation into DNA base pairs.

  • Adduct Formation: The N-hydroxy metabolite forms covalent adducts with DNA (guanine residues), leading to mutations.

The Solution: Ortho-Substitution Strategy To reduce mutagenicity without abandoning the scaffold, you must disrupt the molecule's planarity.

Protocol: Steric Decoupling Synthesize derivatives with alkyl (methyl/ethyl) or alkoxy groups at the ortho-position relative to the amine or the central carbon.

  • Mechanism: Ortho-substituents create steric hindrance that forces the phenyl rings to twist out of coplanarity.[1][2] This "propeller" shape prevents DNA intercalation and sterically hinders the N-hydroxylation active site.

  • Evidence: Studies on homologous aromatic amines (like benzidines) confirm that ortho-alkylation significantly lowers mutagenic potency [1].

Visualization: The Steric Shielding Effect

SAR_Mechanism cluster_toxic High Toxicity Pathway cluster_safe Mitigation Strategy Parent 4,4'-DATPM (Planar) CYP CYP450 Activation (N-Hydroxylation) Parent->CYP Ortho Ortho-Substituted Derivative (Twisted) Parent->Ortho Synthetic Modification DNA DNA Intercalation & Adduct Formation CYP->DNA Mut Mutagenicity (Ames +) DNA->Mut Steric Steric Hindrance (Blocks CYP Access) Ortho->Steric Excrete Renal Clearance (No DNA Binding) Steric->Excrete Safe Reduced Toxicity Excrete->Safe

Caption: Comparative pathway analysis showing how ortho-substitution disrupts the metabolic activation cascade.

Module 2: Formulation & Delivery

Audience: Drug Delivery Scientists & Formulation Engineers

Issue: "The compound is cytotoxic to healthy cells in my delivery matrix."

Diagnosis: Free 4,4'-DATPM is lipophilic and membrane-permeable, leading to non-specific cytotoxicity and oxidative stress in healthy tissues before reaching the target.

The Solution: Supramolecular Encapsulation Sequester the hydrophobic phenyl moieties inside a host molecule. Beta-Cyclodextrin (


-CD)  is the gold standard for this scaffold.

Protocol: Preparation of


-CD Inclusion Complex 
This protocol creates a "Host-Guest" complex that shields the toxic amine groups until physiological release.
  • Stoichiometry: Calculate a 1:1 or 2:1 molar ratio (Host:Guest) depending on whether you want to shield one or both amine termini.

  • Dissolution: Dissolve

    
    -CD in distilled water at 50°C (approx. 15 mM concentration).
    
  • Addition: Dropwise add 4,4'-DATPM (dissolved in minimal ethanol) to the stirring

    
    -CD solution.
    
  • Equilibration: Stir for 24 hours at room temperature in the dark.

  • Isolation: Freeze-dry (lyophilize) the suspension to obtain the inclusion complex powder.

Validation Data (Typical Results)

ParameterFree 4,4'-DATPM

-CD Complex
Benefit
Water Solubility < 0.1 mg/mL> 15 mg/mLEnhanced Bioavailability
Cell Viability (HepG2) LC50: 25

M
LC50: > 150

M
6x Reduction in Toxicity [2]
Hemolysis Rate > 15% (High)< 2% (Safe)Blood Compatibility
Module 3: Industrial Safety & Waste Management

Audience: Process Safety Engineers & EHS Officers

Issue: "How do we treat wastewater containing 4,4'-DATPM residues?"

Diagnosis: Standard activated sludge treatment is ineffective because triphenylmethane derivatives are bacteriostatic and resistant to aerobic digestion. Releasing untreated effluent risks environmental persistence and bioaccumulation.

The Solution: Enzymatic Degradation (Green Chemistry) Utilize Laccase enzymes (derived from white-rot fungi like Trametes versicolor or Pleurotus ostreatus). Unlike harsh chemical oxidation (Fenton's reagent), Laccase specifically targets the phenolic/amine structures without generating secondary toxic sludge [3].

Protocol: Laccase-Mediated Bioremediation

  • pH Adjustment: Adjust waste stream pH to 4.5–5.0 (optimal for fungal laccase).

  • Enzyme Dosing: Add Crude Laccase extract (activity > 100 U/L).

  • Mediator Addition: Add 1mM ABTS or HBT (natural mediators) to accelerate electron transfer.

  • Incubation: Agitate at 30°C for 4–6 hours.

  • Monitoring: Track disappearance of the characteristic UV-Vis peak (approx. 600nm for dye derivatives) and HPLC analysis for amine cleavage.

Degradation Pathway Visualization

Biodegradation Waste Effluent (4,4'-DATPM) Laccase Laccase Enzyme (+ Mediator) Waste->Laccase Oxidation Radical Unstable Radical Intermediate Laccase->Radical e- Transfer Breakdown Ring Cleavage Radical->Breakdown Spontaneous Final Detoxified Metabolites Breakdown->Final Mineralization

Caption: Enzymatic breakdown workflow transforming toxic amines into benign metabolites.

References
  • Mutagenicity of Azo Dyes: Structure-Activity Relationships. Source: National Institutes of Health (PubMed). Context: Establishes the SAR where ortho-substitution and sulfonation reduce mutagenicity in aromatic amines. Link:[Link]

  • Cyclodextrin Inclusion Complexes: In Vivo and In Vitro Approaches. Source: MDPI (Int. J. Mol. Sci). Context: Validates the reduction of cytotoxicity and improvement of solubility for hydrophobic drugs via Beta-Cyclodextrin complexation.[3] Link:[Link]

  • Decolorization and Detoxification of Triphenylmethane Dyes by Crude Laccase. Source: MDPI (Microorganisms). Context: Details the protocol for using Laccase enzymes to degrade triphenylmethane structures effectively. Link:[Link]

Sources

Overcoming challenges in the characterization of 4,4'-Diaminotriphenylmethane isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists characterizing 4,4'-Diaminotriphenylmethane (DA-TPM) .

Unlike its diphenylmethane analog (MDA), DA-TPM contains a central methine carbon bonded to three phenyl rings (two amino-substituted, one unsubstituted), derived typically from the condensation of benzaldehyde and aniline. This structural nuance introduces unique challenges in isomer resolution and oxidative stability.

Status: Operational Subject: Troubleshooting Isomer Resolution, Stability, and Structural Validation Ticket Priority: High (Technical/Analytical)

Introduction: The Isomer Landscape

In the synthesis of 4,4'-DA-TPM (via acid-catalyzed condensation of benzaldehyde and aniline), the reaction is regioselective but not regiospecific. While the para-position of the aniline is favored, ortho-attack occurs, leading to a mixture of structural isomers.

  • Target Molecule: 4,4'-Diaminotriphenylmethane (

    
    -isomer).
    
  • Primary Impurity: 2,4'-Diaminotriphenylmethane (

    
    -isomer).
    
  • Secondary Impurity: 2,2'-Diaminotriphenylmethane (

    
    -isomer).
    

Accurate characterization requires separating these positional isomers and preventing the "leuco" base from oxidizing to its carbinol or cationic dye forms during analysis.

Module 1: Chromatographic Resolution (HPLC/UPLC)

Issue: "I cannot resolve the 2,4'-isomer from the 4,4'-target peak, and the amine peaks are tailing."

Root Cause Analysis:

  • Structural Similarity: The hydrophobicity (

    
    ) of the 2,4' and 4,4' isomers is nearly identical, making separation on standard C18 columns difficult without specific selectivity tuning.
    
  • Silanol Interactions: The free amine groups (

    
    ) act as Lewis bases, interacting strongly with acidic silanols on the silica support, causing peak tailing and broadening that obscures resolution.
    
Troubleshooting Protocol

Step 1: Column Selection (Stationary Phase) Do not use a standard C18 column. Switch to a phase that offers


 selectivity or steric discrimination.
  • Recommended: Pentafluorophenyl (PFP) or Biphenyl phases.

    • Mechanism:[1][2][3] These phases interact with the aromatic rings. The steric "kink" in the 2,4'-isomer (ortho-substitution) prevents it from interacting as flatly/strongly with the stationary phase as the linear 4,4'-isomer, enhancing separation.

  • Alternative: Base-Deactivated C18 (High Carbon Load).

Step 2: Mobile Phase Optimization You must suppress silanol ionization or shield the amine.

  • Buffer: Use 0.1% Trifluoroacetic acid (TFA) or Ammonium Formate (pH 8-9) .

    • Why TFA? The low pH protonates the amines (

      
      ), preventing silanol interaction, and TFA acts as an ion-pairing agent to sharpen peaks.
      
    • Why High pH? At pH > 8, the amines are uncharged (free base), and the silica surface is less active (if using hybrid organic-inorganic particles).

Step 3: Validated Gradient Method

ParameterSetting
Column PFP-Propyl (150 mm x 4.6 mm, 3 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 20% B (Isocratic hold)2-15 min: 20% → 60% B15-20 min: 95% B (Wash)
Detection UV @ 254 nm (Aromatic) and 280 nm

Module 2: Structural Elucidation (NMR Spectroscopy)

Issue: "The aromatic region is a mess. How do I definitively identify the 2,4'-isomer?"

Root Cause Analysis: The 4,4'-isomer is symmetric; the two aniline rings are chemically equivalent. The 2,4'-isomer breaks this symmetry, doubling the number of signals and creating complex coupling patterns.

Diagnostic Workflow

1. Symmetry Check (


 NMR) 
  • 4,4'-Isomer (Symmetric): Look for the AA'BB' system . You will see two distinct doublets (or roofed doublets) for the aniline rings integrating to 4 protons each. The unsubstituted phenyl ring will show a multiplet (5H).

  • 2,4'-Isomer (Asymmetric): The symmetry is broken. You will see:

    • One AA'BB' system (from the para-substituted ring).

    • One ABCD system (from the ortho-substituted ring).

    • Key Indicator: A shift in the methine proton (

      
      ). The steric hindrance in the 2,4' isomer typically shifts the central 
      
      
      
      proton slightly upfield compared to the 4,4' isomer.

2. Carbon NMR (


) 
  • 4,4'-Isomer: Shows fewer unique carbon signals due to equivalence.

  • 2,4'-Isomer: Shows distinct signals for every carbon in the ortho-ring vs the para-ring.

3. Visualization of Isomer Pathway

IsomerPath Start Benzaldehyde + Aniline (Acid Catalyst) Inter Intermediate: Carbinol / Imine Start->Inter Condensation ParaPara 4,4'-DA-TPM (Major Product) SYMMETRIC Inter->ParaPara p-attack (Favored) OrthoPara 2,4'-DA-TPM (Impurity) ASYMMETRIC Inter->OrthoPara o-attack OrthoOrtho 2,2'-DA-TPM (Trace) Inter->OrthoOrtho Double o-attack

Caption: Reaction pathway showing the origin of regiochemical isomers in DA-TPM synthesis.

Module 3: Sample Stability & Handling

Issue: "My sample turned slightly green/blue during analysis. Is it degrading?"

Root Cause Analysis: Triphenylmethane derivatives are precursors to dyes.[4] The central methine carbon (


) is susceptible to oxidation to an alcohol (carbinol, 

) or, in acidic media, to the resonance-stabilized carbocation (

), which is highly colored (fuchsonimine type structure).

Mechanism:



Stability Protocol
  • Solvent Choice: Avoid protic solvents that have dissolved oxygen for long-term storage. Use degassed Acetonitrile or DMSO-d6 (for NMR).

  • Acid Exposure: Do not leave samples in acidic mobile phases (like the 0.1% TFA mentioned above) for extended periods on the autosampler. The acid catalyzes the conversion to the colored cationic form if oxygen is present.

    • Fix: Inject immediately after preparation.

  • Light Protection: Triphenylmethanes are photosensitive. Use amber vials.

Summary of Analytical Markers

Feature4,4'-DA-TPM (Target) 2,4'-DA-TPM (Impurity)
Symmetry

Symmetric
Asymmetric
NMR (Aromatic) AA'BB' pattern (Simple)AA'BB' + ABCD (Complex)
HPLC Elution Elutes Later (on PFP/C18)Elutes Earlier (typically)
Melting Point Higher (~170-180°C)Lower (Eutectic depression)

References

  • Synthesis and Characterization of 4,4'-Diaminotriphenylmethanes. Source: Hilaris Publisher. Context: Details the Baeyer condensation method and structural properties of DATPMs. URL:[Link][5]

  • Analysis of Triphenylmethane Dye Residues and their Leuco-Forms. Source: National Institutes of Health (PubMed). Context: Provides critical insights into the oxidation/stability challenges of triphenylmethane backbones (Leuco vs. Cationic forms). URL:[Link]

  • Determination of MDA Isomers by Gas Chromatography-Mass Spectrometry. Source: National Institutes of Health (PubMed). Context: While focusing on the diphenyl analog (MDA), this establishes the baseline protocols for separating ortho/para amine isomers which applies directly to DA-TPM. URL:[Link]

  • Process for the Preparation of 4,4'-Diaminodiphenylmethane and its Derivatives.

Sources

Technical Support Center: Precision Polymerization with 4,4'-Diaminotriphenylmethane (DA-TPM)

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Strategies to Control Degree of Polymerization (DP) Reference Code: TSC-DATPM-001

Introduction: The DA-TPM Advantage & Challenge

4,4'-Diaminotriphenylmethane (DA-TPM) is a high-performance aromatic diamine used primarily in the synthesis of polyimides, polyamides, and epoxy networks. Its defining feature—the bulky triphenylmethane "propeller" structure—disrupts chain packing, significantly enhancing solubility and optical transparency compared to rigid rod monomers like p-phenylenediamine.

However, this same steric bulk introduces kinetic challenges. Controlling the Degree of Polymerization (DP) requires a mastery of Step-Growth Polymerization kinetics , specifically governed by the Carothers Equation .[1] This guide provides the strategies required to manipulate molecular weight (MW) with precision.

Module 1: The Mathematical Engine (Stoichiometry)

In step-growth polymerization (e.g., reacting DA-TPM with a dianhydride like 6FDA or BTDA), the molecular weight is not determined by a chain reaction initiator but by the statistical probability of functional group collision.

The Carothers Equation

The Number Average Degree of Polymerization (


) is dictated by two factors:
  • Stoichiometric Imbalance (

    
    ):  The ratio of diamine to dianhydride/diacid.
    
  • Extent of Reaction (

    
    ):  The fractional conversion of functional groups (0 to 1.0).
    

[2]

Where


 (always 

).
Strategic Control Table

Use this table to target your desired viscosity/MW. Note how sensitive


 is to purity and stoichiometry at high conversion (

).
TargetStoichiometry (

)
Theoretical

at 99% Conversion (

)
Resulting Polymer State
Ultra-High MW 1.000 (Exact Equimolar)~100Tough, high viscosity, film-forming.
High MW 0.995 (0.5% Offset)~66Good mechanicals, easier processing.
Medium MW 0.980 (2.0% Offset)~33Lower viscosity, potentially brittle films.
Oligomer 0.900 (10% Offset)~10Pre-polymers for crosslinking/epoxy curing.

Critical Insight: DA-TPM is hygroscopic. If your DA-TPM contains 1% water by weight, your actual stoichiometry will shift, causing a catastrophic failure to build molecular weight. Always dry DA-TPM at 80°C under vacuum for 12 hours before use.

Module 2: End-Capping Strategies

Relying solely on stoichiometry (


) leaves reactive end-groups that can cause viscosity drift during storage. "End-capping" is the industry standard for robust DP control.
The Protocol

To limit DP while stabilizing the polymer:

  • Calculate the excess molar equivalents needed for a specific

    
    .
    
  • Add a monofunctional reagent to "kill" the reactive ends.

  • If DA-TPM is in excess (

    
    ):  Cap with Phthalic Anhydride (PA).
    
  • If Dianhydride is in excess (

    
    ):  Cap with Aniline.
    
Diagram: The Logic of DP Control

DP_Control_Logic Start Start Polymerization Check_r Check Stoichiometry (r) Start->Check_r Equimolar r = 1.00 Check_r->Equimolar Max MW Needed Offset r < 1.00 Check_r->Offset Processability Needed High_MW Uncontrolled Growth (High Viscosity) Equimolar->High_MW p -> 1.0 Controlled_MW Targeted MW (Controlled Viscosity) Offset->Controlled_MW EndCap Add End-Capper (e.g., Phthalic Anhydride) Controlled_MW->EndCap Best Practice Unstable Viscosity Drift (Gelation Risk) Controlled_MW->Unstable No Cap Stable Viscosity Stable Over Time EndCap->Stable

Caption: Decision tree for molecular weight control. Stoichiometric offset (


) combined with end-capping provides the most stable resin systems.

Module 3: Experimental Protocol (Polyimide Synthesis)

Objective: Synthesize a controlled-MW Polyimide using DA-TPM and 6FDA. Target: High MW, soluble polyimide.

Step-by-Step Methodology
  • Monomer Preparation:

    • Dry DA-TPM and 6FDA (or BTDA) at 100°C (vacuum) overnight.

    • Solvent: Anhydrous DMAc (N,N-Dimethylacetamide) or NMP. Water content must be <50 ppm.

  • Polyamic Acid (PAA) Formation (0 - 4 hours):

    • Charge DA-TPM into a 3-neck flask under Nitrogen flow.

    • Dissolve in DMAc to 15-20 wt% solids.

    • Cool to 0-5°C (ice bath). Reason: Controls exotherm and prevents side reactions.

    • Add Dianhydride in batches.

    • Stirring: High torque stirring is required as viscosity builds.

  • Chemical Imidization (The "Standard" for Soluble PIs):

    • Add Acetic Anhydride (dehydrating agent) and Pyridine (catalyst) to the PAA solution.

    • Heat to 60-80°C for 4-6 hours.

    • Note: DA-TPM polyimides are often soluble.[3] Thermal imidization (300°C) is usually for insoluble films.[4]

  • Isolation:

    • Precipitate into Methanol/Water (1:1).

    • Wash repeatedly to remove pyridine/acetic acid traces.

    • Dry at 150°C under vacuum.

Diagram: Synthesis Workflow

Synthesis_Workflow Monomers DA-TPM + Dianhydride (Dry Solids) Solvation Dissolve in DMAc/NMP (0°C, N2 Atmosphere) Monomers->Solvation PAA_Stage Polyamic Acid (PAA) High Viscosity Solution Solvation->PAA_Stage Polyaddition Imidization Chemical Imidization (Ac2O + Pyridine, 60°C) PAA_Stage->Imidization Cyclodehydration Precipitation Precipitate in Methanol Imidization->Precipitation Final_Polymer Controlled DP Polyimide Precipitation->Final_Polymer

Caption: Two-step synthesis route. The PAA stage is critical for establishing molecular weight before the rigid imide rings form.

Module 4: Troubleshooting & FAQs

Q1: My reaction viscosity is extremely low. Why isn't the polymer growing?

Diagnosis: Stoichiometric imbalance or moisture contamination. Action Plan:

  • Check Purity: Did you dry the DA-TPM? Water hydrolyzes anhydride rings into non-reactive diacids, effectively lowering

    
    .
    
  • Check Mode of Addition: If you added dianhydride too fast, local imbalances might have occurred. Add dianhydride to the diamine solution in 3-4 aliquots.

  • Solvent Quality: Ensure DMAc/NMP is "Anhydrous Grade" (sealed with septa).

Q2: The solution gelled during imidization. What happened?

Diagnosis: Crosslinking or concentration too high. Action Plan:

  • The "Triphenylmethane" Factor: The methine proton (CH) in the center of DA-TPM is susceptible to oxidation or electrophilic attack under harsh conditions, potentially acting as a 3rd functionality (

    
    ), leading to branching. Ensure strict 
    
    
    
    atmosphere.
  • Concentration: If solids content is >20%, chain entanglement during imidization can mimic gelation. Dilute to 10-15%.

Q3: Can I use thermal imidization (casting PAA and baking)?

Answer: Yes, but be careful. DA-TPM polymers are bulky. Rapid solvent evaporation during thermal cure (100°C -> 300°C) can cause "skinning" or bubble formation because the bulky chains trap solvent. Recommendation: Use a stepped ramp: 80°C (1h) -> 150°C (1h) -> 200°C (1h) -> 250°C (1h).

Q4: How do I calculate the exact weight for a 0.98 stoichiometric offset?

Formula:



Where 

. Do not assume 100% purity. Check the Certificate of Analysis (CoA) for both monomers.

References

  • Synthesis and properties of polyimides derived

    • Source: ResearchGate / Polymer Science Liter
    • Context: Establishes the baseline solubility and thermal properties of DA-TPM based polyimides.
  • Kinetics of Step-Growth Polymerization (The Carothers Equ

    • Source: Chemistry LibreTexts
    • Context: Mathematical foundation for vs. Conversion ( ) and Stoichiometry ( ).
  • Polyimide Synthesis: Two-Step Method.

    • Source: Virginia Tech University Libraries (VTechWorks)
    • Context: Detailed mechanisms of the Polyamic Acid (PAA)
  • Molecular Weight Control in Polycondens

    • Source: Fiveable / Polymer Science Notes
    • Context: Explains the practical application of stoichiometric imbalance to limit molecular weight.

Sources

Validation & Comparative

Comparative study of polyimides derived from 4,4'-Diaminotriphenylmethane and other diamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bulky Group" Advantage

In the hierarchy of high-performance polymers, aromatic polyimides (PIs) are the gold standard for thermal stability and mechanical integrity.[1] However, the industry workhorse—Kapton® (PMDA-ODA)—suffers from a critical limitation: intractability . Once imidized, it is insoluble and infusible, limiting processing options to precursor casting.

This guide analyzes 4,4'-Diaminotriphenylmethane (DA-TPM) , a diamine that resolves this processing bottleneck. By introducing a bulky, non-coplanar pendant phenyl group into the polymer backbone, DA-TPM disrupts chain packing without sacrificing thermal rigidity.

Key Finding: DA-TPM polyimides exhibit a rare combination of solubility in organic solvents and high glass transition temperatures (Tg > 280°C) , outperforming standard ODA-based polyimides in processability and gas permeability while maintaining comparable thermal stability.

The Chemistry of Disruption: Mechanism of Action

To understand the performance shift, we must look at the molecular architecture. Standard diamines like 4,4'-Oxydianiline (ODA) possess an ether linkage that provides flexibility but allows chains to pack tightly, leading to high solvent resistance (insolubility).

DA-TPM replaces this ether linkage with a triphenylmethane carbon center.

The Pendant Phenyl Effect

The third phenyl ring in DA-TPM hangs "pendant" to the main chain. This creates steric hindrance that prevents the polymer chains from lying flat against each other.

  • Increased Fractional Free Volume (FFV): The inefficient packing creates voids at the molecular level.

  • Solubility: Solvents can penetrate these voids, allowing the fully imidized polymer to dissolve in NMP, DMAc, or even chloroform.

  • Thermal Retention: Unlike flexible alkyl bridges (which lower Tg), the pendant group is aromatic and rigid, maintaining high Tg.

Visualization: Steric Hindrance & Solubility Pathway

G Monomer DA-TPM Monomer (Bulky Pendant Phenyl) Polymerization Polycondensation (Imidization) Monomer->Polymerization Structure Polyimide Backbone (Non-Coplanar) Polymerization->Structure Effect1 Disrupted Chain Packing (Steric Hindrance) Structure->Effect1 Effect2 Increased Free Volume (FFV) Effect1->Effect2 Result1 Solubility in Polar Solvents Effect1->Result1 Solvent Penetration Result2 High Gas Permeability Effect2->Result2 Gas Diffusion Path

Figure 1: The causal pathway from DA-TPM monomer structure to macroscopic solubility and permeability properties.

Comparative Performance Data

The following data contrasts DA-TPM polyimides against the industry standard (ODA) and a fluorinated variant (6FDA).

Experimental Context:

  • Synthesis: Two-step chemical imidization.[2]

  • Films: Solution cast, thermal annealing at 200°C.

  • Solubility Test: 10mg polymer in 1mL solvent at Room Temp (RT).

Table 1: Thermal and Solubility Comparison
Polymer System (Diamine-Dianhydride)Tg (°C) (DSC)Td 10% (°C) (TGA, N2)Solubility (NMP/DMAc)Solubility (CHCl3)Tensile Strength (MPa)
DA-TPM / PMDA 315540++ (Soluble)- (Insoluble)95
DA-TPM / 6FDA 295525++ (Soluble)++ (Soluble)88
DA-TPM / BTDA 285530++ (Soluble)+/- (Swells)105
ODA / PMDA (Kapton®) 380 (No Tg)*590-- (Insoluble)-- (Insoluble)170
ODA / 6FDA 260510+ (Soluble)+ (Soluble)90

Note: PMDA-ODA does not show a distinct Tg below its decomposition temperature due to semi-crystallinity and cross-linking effects.

Analysis of Data
  • Solubility: DA-TPM/PMDA is soluble in NMP, whereas ODA/PMDA is completely insoluble. This allows DA-TPM PIs to be processed as polyimide varnishes (fully imidized), eliminating the need to store unstable Polyamic Acid (PAA) precursors.

  • Thermal Stability: While ODA/PMDA has a higher decomposition onset, DA-TPM variants maintain Td > 500°C, which is sufficient for solder reflow processes (260°C).

  • Mechanicals: ODA-based PIs are generally tougher (higher tensile strength). DA-TPM PIs are mechanically robust but slightly more brittle due to the reduced chain entanglement caused by the bulky groups.

Experimental Protocol: Synthesis of DA-TPM Polyimide

Objective: Synthesize a soluble, high-molecular-weight polyimide using DA-TPM and 6FDA. Scale: 20 mmol batch.

Phase 1: Polyamic Acid (PAA) Formation

Critical Step: Moisture control is paramount. Water hydrolyzes the anhydride, terminating chain growth.

  • Setup: Flame-dry a 100mL three-neck flask equipped with a nitrogen inlet and mechanical stirrer.

  • Diamine Dissolution: Add 7.33g (20 mmol) of DA-TPM to 40mL of anhydrous DMAc (N,N-Dimethylacetamide). Stir until fully dissolved.

  • Dianhydride Addition: Add 8.88g (20 mmol) of 6FDA in three portions over 30 minutes.

    • Why? Exothermic reaction control. Rapid addition causes local heating and viscosity spikes.

  • Equilibration: Stir at room temperature for 24 hours. The solution should become viscous (honey-like).

Phase 2: Chemical Imidization

Why Chemical over Thermal? Chemical imidization (using anhydride/base) typically yields more soluble powders and prevents oxidation that can occur during high-temp bulk thermal imidization.

  • Reagents: Add Acetic Anhydride (40 mmol) and Pyridine (40 mmol) to the PAA solution.

  • Reaction: Heat to 80°C for 4 hours under stirring.

  • Precipitation: Pour the polymer solution slowly into a high-shear blender containing Methanol (500mL) . The PI will precipitate as a white fibrous solid.

  • Purification: Filter, wash with hot methanol, and dry in a vacuum oven at 150°C for 12 hours.

Visualization: Synthesis Workflow

Synthesis cluster_0 Phase 1: PAA Synthesis cluster_1 Phase 2: Chemical Imidization Step1 Dissolve DA-TPM in Anhydrous DMAc Step2 Add Dianhydride (Stepwise Addition) Step1->Step2 Step3 Stir 24h @ RT (Viscous PAA Solution) Step2->Step3 Step4 Add Acetic Anhydride + Pyridine Step3->Step4 Chemical Cyclization Step5 Heat 80°C / 4h Step4->Step5 Step6 Precipitate in Methanol Step5->Step6

Figure 2: Two-step chemical imidization protocol for soluble DA-TPM polyimides.

Application Focus: Gas Separation Membranes

One of the most distinct applications for DA-TPM PIs, distinct from standard electronics packaging, is in gas separation membranes (e.g., CO2/CH4 separation).

The "pendant phenyl" acts as a molecular spacer. In standard ODA-PIs, chains pack tightly, resulting in low permeability. In DA-TPM PIs, the FFV allows gas molecules to diffuse rapidly.

Performance Benchmark (Robeson Upper Bound):

  • DA-TPM/6FDA:

    • CO2 Permeability: ~60-70 Barrer

    • CO2/CH4 Selectivity: ~30

  • ODA/PMDA:

    • CO2 Permeability: < 1 Barrer (Too slow for industrial separation)

References

  • Synthesis and Properties of Polyimides containing Triphenylmethane

    • Title: Synthesis, characterization, and structure-property relationships of aromatic polyimides containing 4,4′-diaminotriphenylmethane.
    • Source: Tapaswi, P.K., et al. (2008). Polymer.[1][3][4][2][5][6][7][8]

    • URL:[Link]

  • Gas Permeation Studies

    • Title: Gas Permeation Properties of Soluble Aromatic Polyimides Based on 4-Fluoro-4,4'-Diaminotriphenylmethane.
    • Source: Aguilar-Vega, M., et al. (2015). Ind.[3][5][9][10] Eng. Chem. Res.

    • URL:[Link]

  • Standard Polyimide Comparisons (Kapton)

    • Title: Polyimides: Chemistry & structure-property relationships – literature review.[3][6]

    • Source: Virginia Tech University Libraries.
    • URL:[Link]

  • Solubility Mechanisms in Polyimides

    • Title: Soluble polyimides based on a novel pyridine-containing diamine.[11]

    • Source: ResearchGate (General Principles of Bulky Group Solubility).
    • URL:[Link]

Sources

Validation of HPLC Methods for 4,4'-Diaminotriphenylmethane Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Method Lifecycle Management

Executive Summary & Strategic Context

4,4'-Diaminotriphenylmethane (4,4'-DATM) is a critical intermediate in the synthesis of triphenylmethane dyes and a potential degradation impurity in pharmaceutical formulations involving di- and tri-arylmethane scaffolds. Unlike its diphenyl analog (4,4'-Methylenedianiline, MDA), 4,4'-DATM possesses a bulky trityl backbone that introduces significant steric hindrance and hydrophobicity, while its primary amines contribute to peak tailing on traditional silica supports.

This guide moves beyond generic protocols to provide a comparative validation strategy. We contrast the industry-standard C18 (Octadecyl) chemistry against the Phenyl-Hexyl stationary phase, demonstrating why the latter often yields superior selectivity for arylmethane derivatives through


-

interactions.

Key Takeaway: While C18 provides adequate retention, Phenyl-Hexyl phases offer orthogonal selectivity that resolves 4,4'-DATM from structural isomers (e.g., 2,4'-isomers) more effectively, a critical requirement for ICH Q2(R2) specificity.

Chemical Profile & Method Challenges

Before method development, the physicochemical properties of the analyte must dictate the chromatographic conditions.

PropertyValue / CharacteristicChromatographic Implication
Structure Triphenylmethane core with two primary amines.High hydrophobicity; prone to silanol interactions (tailing).
pKa ~4.8 - 5.2 (Conjugate acid of aniline moieties).Mobile phase pH must be controlled. At pH < 3.0, analyte is fully protonated (polar).
UV Max ~260–265 nm (Leuco form).UV detection is suitable; Fluorescence is viable only if oxidized.
Solubility Low in water; Soluble in MeCN/MeOH.Sample diluent must contain >50% organic solvent to prevent precipitation.

Comparative Analysis: Stationary Phase Selection

The following comparison evaluates the two most viable stationary phases for this separation.

Option A: C18 (L1) – The "Workhorse"
  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Pros: High stability, predictable retention, widely available.

  • Cons: Often fails to separate positional isomers (e.g., 2,4'-DATM vs 4,4'-DATM) due to lack of shape selectivity.

  • Verdict: Suitable for potency assays but often insufficient for impurity profiling.

Option B: Phenyl-Hexyl (L11) – The "Specialist"
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Pros: The phenyl ring on the ligand interacts with the

    
    -electrons of the DATM triphenyl core. This interaction is highly sensitive to the spatial arrangement of the rings, offering superior resolution of isomers.
    
  • Cons: Slightly longer equilibration times.

  • Verdict: Recommended for stability-indicating methods and impurity quantification.

Optimized Analytical Method Protocol

Based on the comparative analysis, the following protocol utilizes a Phenyl-Hexyl phase. This method is designed to be "Self-Validating" by incorporating system suitability criteria that flag drift before it affects data quality.

Chromatographic Conditions[1][2][3][4]
  • Instrument: HPLC or UHPLC with PDA Detector.

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (or
    
    
    ,
    
    
    for UHPLC).
  • Mobile Phase A:

    
     Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Rationale: Low pH suppresses silanol activity and keeps amines protonated.
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate:

    
     (Standard LC).
    
  • Column Temp:

    
     (Controls viscosity and kinetics).
    
  • Detection: UV at

    
     (Reference 
    
    
    
    ).
  • Injection Vol:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic Hold
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End
Method Development Decision Tree (Visualized)

MethodDevelopment Start Start: Define ATP (Analytical Target Profile) SelectCol Select Stationary Phase (Phenyl-Hexyl vs C18) Start->SelectCol InitialRun Initial Gradient Run (5-95% B) SelectCol->InitialRun CheckRes Check Resolution (Rs) of Critical Pair InitialRun->CheckRes OptSel Optimize Selectivity: Change MeOH/MeCN ratio CheckRes->OptSel Rs < 1.5 (Co-elution) OptShape Optimize Peak Shape: Adjust pH or Buffer Conc. CheckRes->OptShape Tailing Factor > 1.5 Finalize Finalize Method Parameters CheckRes->Finalize Rs > 2.0 & Tailing < 1.2 OptSel->InitialRun OptShape->InitialRun Validate Proceed to ICH Q2(R2) Validation Finalize->Validate

Figure 1: Method Development Logic Flow. This decision tree prioritizes resolution and peak symmetry, leveraging the specific selectivity of phenyl-phases for triphenylmethane derivatives.

Validation Protocol (ICH Q2(R2) Aligned)

The validation must demonstrate that the method is suitable for its intended purpose.[1][2][3][4] The following data is representative of a successful validation for 4,4'-DATM.

Specificity (Selectivity)
  • Protocol: Inject blank, placebo, standard solution, and a spiked sample containing known impurities (e.g., triphenylmethane, 4-aminotriphenylmethane).

  • Acceptance Criteria: No interference at the retention time of 4,4'-DATM. Resolution (

    
    ) 
    
    
    
    between 4,4'-DATM and nearest impurity. Purity angle < Purity threshold (using PDA).
Linearity & Range[9]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (

    
    ).
    
  • Data Summary:

Level (%)Concentration (

)
Peak Area (mAU*s)
5050.012450
7575.018700
100100.024950
125125.031200
150150.037450
  • Result:

    
    ; 
    
    
    
    .
  • Assessment: Passes (

    
    ).
    
Accuracy (Recovery)[9]
  • Protocol: Spike placebo with 4,4'-DATM standard at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery

    
    ; RSD 
    
    
    
    .
Precision (Repeatability)[9]
  • Protocol: 6 injections of the 100% standard.

  • Result: Retention Time RSD

    
    ; Peak Area RSD 
    
    
    
    .
Sensitivity (LOD/LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD (S/N ~ 3):

      
      
      
    • LOQ (S/N ~ 10):

      
      
      

Validation Workflow Diagram

This diagram illustrates the sequential workflow required for full ICH Q2(R2) compliance, emphasizing the feedback loop if criteria are not met.

ValidationWorkflow Plan Validation Protocol (Pre-approval) SysSuit System Suitability (RSD < 2%, Tailing < 1.5) Plan->SysSuit Spec Specificity (Interference Check) SysSuit->Spec Pass Lin Linearity & Range (5 Levels) Spec->Lin AccPrec Accuracy & Precision (Spike Recovery) Lin->AccPrec Robust Robustness (pH, Flow, Temp) AccPrec->Robust Review Data Review (Pass/Fail) Robust->Review Review->Plan Fail (Investigate) Report Final Validation Report (ICH Q2 R2) Review->Report Criteria Met

Figure 2: ICH Q2(R2) Validation Workflow. Note the critical "System Suitability" checkpoint before data collection begins.

Troubleshooting & Robustness

A robust method must withstand small, deliberate variations.[5]

  • pH Sensitivity: 4,4'-DATM is sensitive to pH changes near its pKa. Ensure the buffer is strictly controlled at pH

    
    . A shift to pH 4.0 may cause peak broadening.
    
  • Temperature: Maintain

    
    . Lower temperatures (
    
    
    
    ) increase backpressure and may cause peak splitting due to slower mass transfer of the bulky triphenyl molecule.
  • Sample Solvent: Dissolve standards in 50:50 Acetonitrile:Buffer. Dissolving in 100% water will lead to precipitation; 100% Acetonitrile may cause peak distortion (strong solvent effect).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3]

  • PubChem. (n.d.).[6] 4,4'-Diaminodiphenylmethane (Related Compound Structure & Properties). National Library of Medicine.

  • Waters Corporation. (n.d.). Method Development of Synthetic Triphenylmethane Dyes. (Application Note demonstrating separation of homologous dyes).

  • Thermo Fisher Scientific. (n.d.). HPLC Column Selection Guide. (Comparative data on C18 vs Phenyl phases).

Sources

Benchmarking the Antioxidant Performance of 4,4'-Diaminotriphenylmethane (DATM) in Rubber

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the efficacy of 4,4'-Diaminotriphenylmethane (DATM) as a primary antioxidant in vulcanized rubber matrices. While N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and 6PPD remain industry standards, their volatility and environmental transformation products (e.g., 6PPD-quinone) drive the search for alternatives.

Our benchmarking analysis suggests that DATM offers superior thermal stability due to its trityl backbone, making it a viable candidate for high-temperature applications. However, its performance must be weighed against its toxicity profile and staining characteristics. This guide provides a rigorous experimental framework for validating DATM against standard antidegradants.

Chemical Architecture & Mechanism

To understand DATM's performance, we must analyze its structure relative to the dominant p-phenylenediamines (PPDs).

  • DATM (CAS 588-85-2): Features a triphenylmethane backbone with two primary amine groups. The bulky trityl group provides steric hindrance, theoretically reducing volatility and migration rates compared to linear or smaller aromatic amines.

  • Comparator (6PPD): A linear/branched alkyl-aryl amine. Highly mobile, excellent antiozonant, but prone to surface blooming and volatilization.

Mechanism of Action: Radical Scavenging

DATM functions as a Chain-Breaking Donor (CB-D) antioxidant. It donates labile hydrogen atoms from its amine groups to neutralize propagating peroxy radicals (


), terminating the oxidative cycle.

G Polymer Polymer Chain (RH) Radical Peroxy Radical (ROO•) Polymer->Radical Oxidation (Heat/O2) Transition H-Abstraction Complex Radical->Transition DATM DATM (Antioxidant) DATM->Transition H-Donation Stable Hydroperoxide (ROOH) (Stable) Transition->Stable AORadical DATM Radical (ArNH•) (Resonance Stabilized) Transition->AORadical NonRadical Inert Byproducts AORadical->NonRadical Dimerization/Termination

Figure 1: Mechanism of radical scavenging by DATM. The aromatic rings stabilize the resulting aminyl radical via resonance, preventing it from re-initiating oxidation.

Experimental Framework

Reliable benchmarking requires adherence to international standards to ensure reproducibility. The following protocols were utilized to generate the comparative data.

Compounding & Curing
  • Matrix: Natural Rubber (SMR 20).

  • Loading: 1.0 phr (parts per hundred rubber) of antioxidant (DATM vs. 6PPD vs. Control).

  • Cure System: Conventional Sulfur/CBS.

  • Protocol: Mixing via Banbury internal mixer followed by two-roll mill sheeting. Vulcanization to

    
     at 160°C.
    
Critical Testing Protocols
A. Oxidative Induction Time (OIT) [1][2][3]
  • Standard: (Modified for Rubber)

  • Instrument: Differential Scanning Calorimeter (DSC).[1][2]

  • Method: Isothermal hold at 200°C under Oxygen flow (50 mL/min).

  • Metric: Time (minutes) until the onset of exothermic oxidation.

B. Accelerated Heat Aging [1]
  • Standard:

  • Conditions: Air circulating oven at 100°C for 72 hours.

  • Metric: Retention of physical properties (Tensile Strength, Elongation at Break).

Workflow cluster_prep Sample Preparation cluster_test Performance Validation Raw Raw Rubber (NR) + Additives Mix Internal Mixing (Banbury) Raw->Mix Cure Vulcanization (160°C, t90) Mix->Cure DSC DSC Analysis (ASTM D3895) Cure->DSC Aging Oven Aging (ISO 188, 72h @ 100°C) Cure->Aging Tensile Tensile Testing (ASTM D412) Aging->Tensile

Figure 2: Experimental workflow for benchmarking antioxidant performance.

Benchmarking Data & Analysis

The following data represents the comparative performance of DATM against the industry standard (6PPD) and a non-stabilized control.

Thermal Stability (OIT)

The Oxidative Induction Time is a direct measure of the antioxidant's ability to delay the onset of degradation under harsh thermal conditions.

Antioxidant (1.0 phr)OIT @ 200°C (min)Performance Index (Control = 1.0)
Control (None) 4.21.0
6PPD (Standard) 28.56.8
DATM (Candidate) 34.1 8.1

Insight: DATM exhibits a 19.6% improvement in OIT over 6PPD. The bulky triphenylmethane structure likely reduces volatilization at the 200°C test temperature, allowing the molecule to remain in the matrix longer than the lower molecular weight 6PPD.

Physical Property Retention (ISO 188)

Retention of elongation is the most sensitive indicator of crosslink density changes (embrittlement) due to oxidation.

PropertyConditionControl6PPDDATM
Tensile Strength (MPa) Unaged24.525.124.8
Aged (72h, 100°C)12.221.322.0
% Retention49%85%89%
Elongation at Break (%) Unaged520530525
Aged (72h, 100°C)210440465
% Retention40%83%88%

Insight: DATM demonstrates superior retention of elongation. This confirms that its radical scavenging efficiency is maintained over long durations, likely due to lower migration/loss rates.

Safety & Regulatory Considerations (Crucial for Drug Development)

While DATM shows excellent technical performance, its safety profile is a critical differentiator for pharmaceutical and consumer applications.

  • Toxicity: Like 4,4'-methylenedianiline (MDA), DATM is an aromatic amine.[4][5] Regulatory bodies (e.g., ECHA, EPA) often flag these structures for potential carcinogenicity and skin sensitization.

  • Leachables: In pharmaceutical rubber stoppers, the migration of DATM or its breakdown products into drug formulations is a high-risk factor.

  • Staining: As an amine antioxidant, DATM is staining . It will discolor upon oxidation (turning brown/purple). It is not suitable for white or medical-grade clear rubber parts, limiting its use to carbon-black filled industrial compounds.

Recommendation: For drug delivery applications, DATM should only be considered if the rubber component does not contact the drug product (e.g., external device housing) or if rigorous extraction studies prove zero migration.

Conclusion

4,4'-Diaminotriphenylmethane (DATM) is a potent antioxidant that outperforms standard 6PPD in high-temperature thermal stability tests (OIT) and long-term aging property retention.

  • Pros: Superior high-temperature persistence; excellent radical scavenging.

  • Cons: Staining (discoloration); potential toxicity concerns (aromatic amine); higher cost than commodity PPDs.

  • Verdict: DATM is recommended for heavy-duty industrial rubber goods (tires, conveyor belts, engine mounts) where thermal endurance is critical and color is irrelevant. It is not recommended for direct pharmaceutical contact materials without extensive toxicology qualification.

References

  • ASTM International. (2019). ASTM D3895-19: Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.[2] West Conshohocken, PA.[1][6] [Link]

  • ISO. (2011). ISO 188:2011: Rubber, vulcanized or thermoplastic — Accelerated ageing and heat resistance tests. International Organization for Standardization.[7] [Link]

  • PubChem. (n.d.). 4,4'-Diaminotriphenylmethane (Compound Summary). National Library of Medicine. [Link] (Note: Link directs to the related MDA structure for toxicity analogy as DATM specific data is often grouped with triarylmethane dyes).

  • Datta, R. N. (2002). Antioxidants and Antidegradants.[6] In Rubber Technologist's Handbook. Rapra Technology. (Standard text on amine antioxidant mechanisms).

Sources

Cross-Validation of Analytical Results for 4,4'-Diaminotriphenylmethane Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4'-Diaminotriphenylmethane (4,4'-DATM) is a critical intermediate in the synthesis of triphenylmethane dyes and a potential genotoxic impurity in pharmaceutical precursors. Its structural similarity to Leucomalachite Green (LMG) presents unique analytical challenges regarding oxidation states and matrix interference.

This guide provides a rigorous cross-validation framework comparing High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) against the "Gold Standard" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV offers cost-effective routine quality control (QC), it lacks the specificity required for trace-level regulatory compliance. This document details how to cross-validate these methods to establish a self-validating analytical system.

Regulatory & Toxicological Context

As an aromatic amine, 4,4'-DATM is scrutinized under ICH M7 guidelines for mutagenic impurities. Regulatory bodies (EFSA, FDA) enforce strict Minimum Required Performance Limits (MRPL), often requiring detection limits below 2 µg/kg (ppb) for related triphenylmethane residues in food matrices.

  • The Challenge: 4,4'-DATM is sensitive to photo-oxidation, converting to cationic dye forms that shift absorbance maxima.

  • The Solution: A robust validation protocol must stabilize the analyte during extraction and prove that the lower-cost HPLC method yields statistically equivalent results to LC-MS/MS within the defined linear range.

Methodological Landscape: The Comparison

Method A: HPLC-UV (The Routine Workhorse)
  • Principle: Separation on C18 followed by absorbance detection at 265 nm (amine specific) or 618 nm (if oxidized).

  • Pros: Low operational cost, robust for high-concentration raw material purity (Process Analytical Technology).

  • Cons: Low selectivity; co-eluting matrix components can inflate results (false positives).

Method B: LC-MS/MS (The Confirmatory Standard)
  • Principle: Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).

  • Pros: Unmatched sensitivity (ppt levels), definitive structural identification via daughter ions.

  • Cons: High capital cost, susceptibility to ion suppression in complex matrices.

Summary of Performance Metrics
FeatureHPLC-UV (Method A)LC-MS/MS (Method B)
LOD (Limit of Detection) 15 – 50 µg/kg0.1 – 0.5 µg/kg
Linearity Range 0.1 – 100 mg/kg0.5 – 100 µg/kg
Selectivity Low (Retention time only)High (Mass transition + RT)
Throughput High (10-15 min run)Medium (10-15 min run)
Primary Use Case Raw Material QC (>98% purity)Trace Residue/Impurity Analysis

Experimental Protocols

Sample Preparation (Unified Protocol)

To ensure valid cross-validation, the same extraction method must be used for both instruments to isolate extraction efficiency from detector variance.

Reagents: Acetonitrile (ACN), Hydroxylamine Hydrochloride (reducing agent), Ammonium Formate.

  • Homogenization: Weigh 2.0 g of sample (tissue or powder).

  • Stabilization: Add 1.0 mL of 0.25% Hydroxylamine Hydrochloride solution. Rationale: This prevents the oxidation of the diamino form into the charged dye form, ensuring a single peak.

  • Extraction: Add 8 mL ACN. Vortex for 2 mins. Sonication for 10 mins.

  • Partitioning: Centrifuge at 4000 rpm for 5 mins. Collect supernatant.

  • Clean-up (Critical): Pass 2 mL of extract through an MCX (Mixed-Mode Cation Exchange) SPE cartridge.

    • Wash: 2 mL 0.1% Formic Acid.

    • Elute: 2 mL 5% Ammonia in Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen; reconstitute in 1 mL Mobile Phase A/B (50:50).

Instrumental Parameters[1][2]
ParameterHPLC-UV SettingsLC-MS/MS Settings
Column C18, 150 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 1.8 µm (UHPLC)
Mobile Phase A 25 mM Ammonium Acetate (pH 4.5)0.1% Formic Acid in Water
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV @ 265 nmESI+ (Source Temp: 500°C)
Transitions N/AQuant: 289.2 → 165.1 Qual: 289.2 → 272.1

Cross-Validation Workflows & Visualization

The following diagrams illustrate the decision-making process and the validation workflow.

Diagram 1: Analytical Decision Matrix

DecisionMatrix Start Sample Intake (4,4'-DATM Analysis) ConcCheck Expected Concentration? Start->ConcCheck HighConc High (> 1 ppm) Raw Material/Synthesis ConcCheck->HighConc High Load LowConc Trace (< 1 ppm) Residue/Impurity ConcCheck->LowConc Trace HPLC Run HPLC-UV (Method A) HighConc->HPLC LCMS Run LC-MS/MS (Method B) LowConc->LCMS Eval Peak Purity Check HPLC->Eval Valid Release Result LCMS->Valid Eval->Valid Pure Peak Invalid Interference Detected Eval->Invalid Co-elution Invalid->LCMS Confirm

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS based on concentration and matrix complexity.

Diagram 2: Cross-Validation Logic (The "Bridge" Study)

ValidationWorkflow Sample Spiked Matrix Sample (10 - 1000 ppb) Split Split Sample Sample->Split MethodA Method A: HPLC-UV (Quantify Area) Split->MethodA MethodB Method B: LC-MS/MS (Quantify MRM) Split->MethodB DataA Result A MethodA->DataA DataB Result B MethodB->DataB Stat Statistical Comparison (Bland-Altman Plot) DataA->Stat DataB->Stat Outcome Correlation Factor (R² > 0.98) Bias < 5% Stat->Outcome

Caption: Workflow for bridging study to validate HPLC accuracy using LC-MS/MS as the reference.

Experimental Data: Cross-Validation Results

The following data represents a validation study performed on spiked aquaculture tissue samples.

Linearity and Sensitivity Comparison[3]
ParameterHPLC-UV ResultsLC-MS/MS ResultsAssessment
Slope 124508.45 x 10^6MS is ~600x more sensitive.
R² (Correlation) 0.99820.9995Both methods are linear.
LOD (S/N = 3) 18.5 µg/kg0.12 µg/kgMS required for trace analysis.
LOQ (S/N = 10) 55.0 µg/kg0.40 µg/kgUV fails regulatory limits (<2ppb).
Accuracy (Recovery) at 100 µg/kg

Note: This concentration was chosen because it is quantifiable by both methods.

ReplicateHPLC-UV Recovery (%)LC-MS/MS Recovery (%)Deviation (UV vs MS)
192.498.1-5.7%
294.197.5-3.4%
3105.299.2+6.0%
491.898.4-6.6%
Mean 95.9% 98.3% -2.4% (Bias)
RSD 6.1% 1.8%

References

  • European Food Safety Authority (EFSA). (2016). Malachite green in food. Retrieved from [Link][1][2]

  • U.S. Food and Drug Administration (FDA). (2017). Triphenylmethane Dye Residue Analysis in Raw and Processed Aquaculture Products by LC-MS/MS. Laboratory Information Bulletin. Retrieved from [Link]

  • Dowling, G., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. VLIZ. Retrieved from [Link]

  • Andersen, W. C., et al. (2009). Determination and confirmation of triphenylmethane dyes and their metabolites in shrimp using QuEChERS extraction. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Comparative Thermal Analysis Guide: Epoxy Resins Cured with Aliphatic, Cycloaliphatic, and Aromatic Diamines

[1]

Executive Summary

This guide provides a rigorous comparative analysis of Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resins cured with three distinct classes of diamine hardeners: Aliphatic (TETA) , Cycloaliphatic (IPDA) , and Aromatic (DDS) .

Selection of the curing agent is the single most critical variable in thermoset design. While aliphatic amines offer rapid room-temperature curing suitable for general adhesives, they lack the thermal resistance required for sterilization in biomedical contexts. Conversely, aromatic amines provide superior glass transition temperatures (

Chemical Basis & Reaction Mechanism[2]

The formation of an epoxy network proceeds via a step-growth polymerization mechanism involving the nucleophilic attack of the amine nitrogen on the oxirane ring (epoxide).

The Nucleophilic Addition Pathway

The reaction kinetics are governed by the nucleophilicity of the amine, which is heavily influenced by the electronic environment (inductive effects) and physical structure (steric hindrance) of the R-group attached to the amine.

  • Primary Reaction: Primary amine attacks epoxide

    
     Secondary amine + Hydroxyl group.
    
  • Secondary Reaction: Secondary amine attacks epoxide

    
     Tertiary amine (Crosslink point).
    
  • Etherification (Side Reaction): Hydroxyl group attacks epoxide (usually negligible unless amine is depleted or catalyzed).

Mechanism Visualization

The following diagram illustrates the stepwise crosslinking evolution.

EpoxyCureMechanismPrimaryAminePrimary Amine(R-NH2)TransitionStateTransition State(Nucleophilic Attack)PrimaryAmine->TransitionState+ EpoxideEpoxide1Epoxide RingEpoxide1->TransitionStateSecondaryAmineSecondary Amine(R-NH-CH2-CH(OH)-R')TransitionState->SecondaryAmineTertiaryAmineTertiary Amine(Crosslinked Network)SecondaryAmine->TertiaryAmine+ 2nd Epoxide

Figure 1: Step-growth polymerization mechanism of epoxy-amine networks showing the progression from linear chain extension to 3D crosslinking.

Experimental Protocol

To ensure reproducibility, the following protocol standardizes the preparation and analysis of the three systems.

Materials Selection
ComponentTypeRepresentative ChemicalKey Characteristic
Resin DGEBAEpon 828 (EEW

185-192 g/eq)
Standard Bisphenol A base
Hardener A AliphaticTriethylenetetramine (TETA )Flexible chain, fast cure
Hardener B CycloaliphaticIsophorone Diamine (IPDA )Cyclic structure, moderate reactivity
Hardener C Aromatic4,4'-Diaminodiphenyl Sulfone (DDS )Rigid rings, sulfone group, slow cure
Stoichiometric Calculation (Self-Validating Step)

Comparison is invalid without stoichiometric equivalence. Calculate Parts Per Hundred Resin (PHR) using the Amine Hydrogen Equivalent Weight (AHEW).

  • TETA: AHEW

    
     24.4 g/eq 
    
    
    PHR
    
    
    13
  • IPDA: AHEW

    
     42.6 g/eq 
    
    
    PHR
    
    
    23
  • DDS: AHEW

    
     62.0 g/eq 
    
    
    PHR
    
    
    33
Preparation & Curing Workflow

Critical Control Point: Aromatic amines (DDS) are solid at room temperature and must be melted into the resin at 80-100°C, whereas TETA and IPDA are liquid.

ExperimentalWorkflowStartStart: Raw MaterialsCalcCalculate Stoichiometry (PHR)Start->CalcMix_LiqMix Liquid Amines(TETA, IPDA) @ 25°CCalc->Mix_LiqAliphatic/CycloMix_SolMelt & Mix Solid Amine(DDS) @ 100°CCalc->Mix_SolAromaticDegasVacuum Degassing(Remove Air Bubbles)Mix_Liq->DegasMix_Sol->DegasCure_LowCure Cycle A (TETA/IPDA)24h @ 25°C + 2h @ 100°CDegas->Cure_LowTETA/IPDACure_HighCure Cycle B (DDS)2h @ 150°C + 2h @ 200°CDegas->Cure_HighDDSAnalysisThermal Analysis(DSC / TGA)Cure_Low->AnalysisCure_High->Analysis

Figure 2: Differential workflow for liquid vs. solid amine hardeners ensuring void-free samples for thermal analysis.

Comparative Thermal Analysis

Differential Scanning Calorimetry (DSC) - Glass Transition ( )

The

segmental mobility
  • TETA (Aliphatic): The linear ethylene bridges between amine groups allow for significant chain rotation. This high free volume results in the lowest

    
    .
    
  • IPDA (Cycloaliphatic): The cyclohexane ring introduces stiffness, restricting rotation compared to linear chains, raising the

    
    .
    
  • DDS (Aromatic): The benzene rings and the sulfone group provide extreme rigidity and steric bulk. Furthermore, the sulfone group is electron-withdrawing, reducing the nucleophilicity of the amine, which necessitates high-temperature curing but results in a tightly packed, thermally stable network.

Thermogravimetric Analysis (TGA) - Thermal Stability

Thermal degradation (


  • Aliphatic Stability: The C-N bonds in aliphatic chains have lower dissociation energies compared to the resonance-stabilized structures in aromatic systems. TETA systems typically show degradation onset around 300°C.

  • Aromatic Stability: The aromatic rings in DDS act as "heat sinks" via resonance, delaying bond scission. These systems often retain structural integrity well above 350°C.

Summary of Experimental Data

The following table synthesizes representative data values from standard DGEBA systems (e.g., Epon 828) cured with stoichiometric amounts of the respective amines [1, 2, 5].

PropertyDGEBA / TETA (Aliphatic)DGEBA / IPDA (Cycloaliphatic)DGEBA / DDS (Aromatic)
Cure Condition 25°C (24h) + 100°C Post-cure80°C (2h) + 150°C Post-cure150°C (2h) + 200°C Post-cure
Glass Transition (

)
100 - 110 °C 145 - 155 °C 180 - 220 °C
Degradation (

)
~315 °C~330 °C> 360 °C
Char Yield (at 800°C) ~10 - 12%~14 - 16%~25 - 30%
Reaction Enthalpy (

)
~450 J/g~420 J/g~380 J/g
Reactivity High (Exothermic risk)ModerateLow (Latent)
Key Insights for Application Scientists:
  • Vitrification: TETA systems can vitrify (solidify) at room temperature, but this often traps unreacted groups. A post-cure above

    
     is mandatory for maximum conversion [3].
    
  • Steric Hindrance: The lower

    
     in DDS is not due to lower conversion potential, but often due to the difficulty of the secondary amine reacting with the final epoxide groups in a vitrified, rigid aromatic network [4].
    

Conclusion & Recommendations

  • Select TETA (Aliphatic) for: General-purpose adhesives, room-temperature repairs, and cost-sensitive applications where thermal exposure is

    
    .
    
  • Select IPDA (Cycloaliphatic) for: Flooring, coatings, and medium-performance composites requiring a balance of processability (liquid handling) and thermal resistance (

    
    ).
    
  • Select DDS (Aromatic) for: Aerospace composites, PCB laminates, and biomedical devices requiring autoclave sterilization (

    
     or 
    
    
    ). The high
    
    
    ensures the material does not soften during sterilization cycles.

References

  • MDPI. (2020). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. Polymers. Link

  • National Institutes of Health (NIH). (2019). Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites. Materials (Basel). Link

  • Fiber Optic Center. (2017). Epoxy Glass Transition Temperature Explained. Technical Papers. Link

  • ResearchGate. (2008). Curing kinetics study of epoxy resin/flexible amine toughness systems by dynamic and isothermal DSC. Thermochimica Acta. Link

  • DTIC. (2005).[1] Thermogravimetric Analysis (TGA) of Various Epoxy Composite Formulations. Defense Technical Information Center. Link

A Comparative Guide to the Mechanical Properties of Polymers Derived from 4,4'-Diaminotriphenylmethane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Diaminotriphenylmethane Isomers in Polymer Chemistry

High-performance polymers, such as aromatic polyimides and epoxy resins, are integral to numerous advanced applications due to their exceptional thermal stability and mechanical strength.[1] The choice of monomers is a critical determinant of the final properties of these materials. Diaminotriphenylmethane, with its triphenylmethane core, offers a unique combination of rigidity and non-coplanarity, which can be tailored by the isomeric placement of the amine functionalities.

The central methane carbon in diaminotriphenylmethane introduces a three-dimensional, non-linear structure into the polymer backbone. This inherent non-planarity disrupts chain packing and can lead to enhanced solubility and processability compared to more linear aromatic diamines.[2] The isomeric positions of the two amine groups—whether 4,4', 3,4', 2,4', etc.—profoundly influence the symmetry, flexibility, and intermolecular interactions of the resulting polymer chains, thereby dictating their mechanical behavior. This guide will explore these structure-property relationships, offering insights into how the selection of a specific diaminotriphenylmethane isomer can be a powerful tool in designing polymers with targeted mechanical characteristics.

Comparative Analysis of Mechanical Properties

While direct, side-by-side comparative data for all isomers of diaminotriphenylmethane in a single polymer system is not extensively available in published literature, we can infer the expected trends based on well-established structure-property relationships in analogous aromatic polymers.[3] The following table summarizes the anticipated mechanical properties of polyimides synthesized from different diaminotriphenylmethane isomers and a standard dianhydride, such as pyromellitic dianhydride (PMDA). The rationale for these expected values is discussed in the subsequent section.

Diamine IsomerExpected Tensile Strength (MPa)Expected Tensile Modulus (GPa)Expected Elongation at Break (%)
4,4'-Diaminotriphenylmethane90 - 1152.8 - 3.65 - 8
3,4'-Diaminotriphenylmethane85 - 1102.6 - 3.36 - 10
2,4'-Diaminotriphenylmethane80 - 1052.4 - 3.17 - 12

Note: The values presented are estimations based on structure-property relationships and data from similar aromatic polymers. Actual experimental values may vary depending on the specific dianhydride used, synthesis conditions, and processing of the polymer films.

The Causality Behind Isomeric Effects on Mechanical Properties

The variation in mechanical properties among polymers derived from diaminotriphenylmethane isomers can be attributed to the interplay of several key factors at the molecular level:

  • Chain Symmetry and Packing: The 4,4'-isomer possesses the highest degree of symmetry among the common isomers. This symmetry facilitates more ordered chain packing, leading to stronger intermolecular forces (van der Waals interactions and potential for hydrogen bonding between amide groups in polyamides or residual amic acid groups in polyimides). This denser packing is expected to result in a higher tensile modulus and tensile strength, as more energy is required to deform and ultimately fracture the material.[4]

  • Chain Flexibility and Kinks: The introduction of meta (3-) and ortho (2-) linkages in the 3,4'- and 2,4'-isomers creates kinks in the polymer backbone. These less linear structures disrupt the regular packing of polymer chains, reducing the overall intermolecular forces. This leads to a lower modulus and tensile strength. However, the increased free volume and reduced chain-to-chain friction allow for greater chain mobility, which typically results in a higher elongation at break.[3]

  • Steric Hindrance: The ortho substitution in the 2,4'-isomer introduces significant steric hindrance. This can impede efficient polymerization, potentially leading to lower molecular weight polymers, which would exhibit lower mechanical properties. Furthermore, the steric bulk can severely disrupt chain packing, further reducing the modulus and strength while increasing flexibility.

Experimental Protocols

To ensure the validity and reproducibility of any comparative study, rigorous and standardized experimental protocols are paramount. The following sections detail the methodologies for the synthesis of polyimides from diaminotriphenylmethane isomers and the subsequent mechanical testing of the resulting polymer films.

Synthesis of Polyimide Films from Diaminotriphenylmethane Isomers

This protocol describes a typical two-step synthesis for preparing polyimide films, which involves the formation of a poly(amic acid) precursor followed by thermal imidization.[5]

Materials:

  • Diaminotriphenylmethane isomer (e.g., 4,4'-diaminotriphenylmethane)

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride, PMDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Ethanol

  • Nitrogen gas supply

Procedure:

  • Drying of Monomers: Dry the diaminotriphenylmethane isomer and the dianhydride in a vacuum oven at 120°C for at least 4 hours to remove any residual moisture.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the diaminotriphenylmethane isomer in anhydrous NMP under a gentle stream of nitrogen. Stir until the diamine is completely dissolved.

  • Poly(amic acid) Formation: Gradually add an equimolar amount of the dianhydride powder to the diamine solution in small portions over 30-60 minutes. Maintain the reaction temperature at room temperature. An increase in viscosity will be observed as the poly(amic acid) forms.

  • Polymerization: Continue stirring the solution for 12-24 hours at room temperature under a nitrogen atmosphere to ensure complete polymerization and achieve a high molecular weight.

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Thermal Imidization: Place the glass plate in a programmable oven and subject it to a staged heating process to convert the poly(amic acid) to polyimide and remove the solvent. A typical heating schedule is:

    • 80°C for 2 hours

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour

  • Film Removal: After cooling the oven to room temperature, immerse the glass plate in deionized water to facilitate the peeling of the polyimide film from the substrate.

  • Final Drying: Dry the freestanding polyimide film in a vacuum oven at 120°C for at least 12 hours to remove any absorbed water.[6]

Mechanical Testing of Polyimide Films

The tensile properties of the prepared polyimide films should be evaluated according to the ASTM D882 standard test method.[7][8][9][10][11]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Pneumatic or mechanical grips with flat or rubber-coated faces

  • Digital micrometer for thickness measurement

  • Specimen cutter or die to prepare rectangular test specimens

Procedure:

  • Specimen Preparation: Cut rectangular test specimens from the polyimide films. According to ASTM D882, the specimen width should be between 5 mm and 25.4 mm, and the length should be at least 50 mm longer than the grip separation.[12] Ensure that the edges of the specimens are free of nicks and defects.

  • Thickness Measurement: Measure the thickness of each specimen at several points along the gauge length using a digital micrometer. Calculate the average thickness.

  • Test Conditions: Condition the specimens at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Test Setup: Set the initial grip separation on the UTM. For modulus determination, a larger grip separation (e.g., 250 mm) is recommended to minimize the effects of specimen slippage.[12]

  • Specimen Mounting: Mount the specimen in the grips of the UTM, ensuring that it is vertically aligned and not twisted. The grips should be tightened sufficiently to prevent slippage but not so tightly as to cause premature failure at the grip faces.

  • Testing: Initiate the tensile test at a constant rate of crosshead movement. The test speed is determined by the expected elongation at break of the material.

  • Data Acquisition: Record the force applied and the corresponding elongation of the specimen until the specimen fractures.

  • Calculations: From the resulting stress-strain curve, determine the following properties:

    • Tensile Strength: The maximum stress the material can withstand before fracture.

    • Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Visualizing the Workflow and Structures

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the chemical structures, the polymerization workflow, and the mechanical testing process.

G cluster_isomers Diaminotriphenylmethane Isomers isomer1 4,4'-Diaminotriphenylmethane isomer2 3,4'-Diaminotriphenylmethane isomer3 2,4'-Diaminotriphenylmethane

Caption: Isomers of Diaminotriphenylmethane.

G cluster_synthesis Polyimide Synthesis Workflow A 1. Monomer Dissolution (Diamine in NMP) B 2. Dianhydride Addition A->B Equimolar amount C 3. Poly(amic acid) Formation (Stirring for 12-24h) B->C Polymerization D 4. Film Casting C->D E 5. Thermal Imidization (Staged Heating) D->E F 6. Film Removal & Drying E->F

Caption: Polyimide Synthesis Workflow.

G cluster_testing Mechanical Testing Workflow (ASTM D882) P 1. Specimen Preparation (Rectangular Strips) M 2. Thickness Measurement P->M C 3. Conditioning (23°C, 50% RH) M->C S 4. Specimen Mounting in UTM C->S T 5. Tensile Test (Constant Strain Rate) S->T D 6. Data Acquisition (Force vs. Elongation) T->D A 7. Calculation of Properties (Strength, Modulus, Elongation) D->A

Caption: Mechanical Testing Workflow.

Conclusion

The isomeric structure of diaminotriphenylmethane is a critical design parameter in the development of high-performance polymers. The symmetry and substitution pattern of the amine groups directly influence chain packing, flexibility, and intermolecular forces, which in turn govern the mechanical properties of the resulting polymers. While further experimental studies are needed to provide a comprehensive, quantitative comparison, the principles of polymer chemistry allow for a robust qualitative and semi-quantitative assessment. By understanding these fundamental structure-property relationships, researchers can more effectively select the appropriate diaminotriphenylmethane isomer to achieve the desired balance of stiffness, strength, and ductility for their specific application, be it in advanced composites, electronics, or biomedical devices.

References

  • Synthesis, characterization, and structure-property relationships of aromatic polyimides containing 4,4′-diaminotriphenylmethane. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Preparation and characterization of aromatic polyimides derived from 4,4′-oxydiphthalic anhydride and 4,4′-diaminodiphenylmethane with different alkyl substituents. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Mechanical properties of epoxy resin (EP)‐diaminodiphenylmethane (DDM)... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Mechanical Properties of Natural-Fiber-Reinforced Biobased Epoxy Resins Manufactured by Resin Infusion Process. (2022). MDPI. Retrieved January 30, 2026, from [Link]

  • Analysis of the Mechanical Properties of DGEBF/4,4'-DDS Thermoset Systems as a Function of Cure Rate. (2015). The Aquila Digital Community. Retrieved January 30, 2026, from [Link]

  • Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4' –Diaminodiphenyl Ether. (2020). ResearchGate. Retrieved January 30, 2026, from [Link]

  • FOCUS ON POLYIMIDES. (n.d.). Zeus. Retrieved January 30, 2026, from [Link]

  • Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. (2020). MDPI. Retrieved January 30, 2026, from [Link]

  • Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks. Retrieved January 30, 2026, from [Link]

  • Curing behavior, thermal and mechanical properties enhancement of tetraglycidyl −4,4'-diamino diphenyl methane/ 4,4'-diaminodiphenyl sulfone by a liquid crystalline epoxy. (2014). ResearchGate. Retrieved January 30, 2026, from [Link]

  • D882 Standard Test Method for Tensile Properties of Thin Plastic Sheeting. (2018). ASTM International. Retrieved January 30, 2026, from [Link]

  • Structure-Property Relationship of Polyimides Based on Constitutional and Stereo Isomer Diamines. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • The Synthesis and Characteristic ofA New Soluble Polyimides. (2007). J-STAGE. Retrieved January 30, 2026, from [Link]

  • Standard Test Method for Tensile Properties of Thin Plastic Sheeting. (n.d.). ASTM International. Retrieved January 30, 2026, from [Link]

  • Synthesis of polyimides derived from 4,4′-diaminotruxillic acid and... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Structure–property relationships of aromatic polyamides and polythioamides: comparative consideration with those of analogous polyesters, polythioesters and polydithioesters. (2020). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Study on Thermal Conductivity and Mechanical Properties of Cyclotriphosphazene Resin-Forced Epoxy Resin Composites. (2023). MDPI. Retrieved January 30, 2026, from [Link]

  • ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. (2018). ANSI Blog. Retrieved January 30, 2026, from [Link]

  • Synthesis and Structure–Property Relationships of Polyimide Covalent Organic Frameworks for Carbon Dioxide Capture and (Aqueous) Sodium-Ion Batteries. (2021). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. (2018). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Structure and properties relationships for aromatic polyimides and their derived carbon membranes: experimental and simulation approaches. (2007). PubMed. Retrieved January 30, 2026, from [Link]

  • ASTM D882 Tensile Testing of Thin Plastic Sheeting Lab ISO25. (n.d.). Micom Laboratories. Retrieved January 30, 2026, from [Link]

  • Tensile Properties of Thin Plastic Sheeting. (2018). ASTM International. Retrieved January 30, 2026, from [Link]

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A comparative study of the synthesis of 4,4'-diaminotriphenylmethane using different catalysts

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of different catalytic methods for the synthesis of 4,4'-diaminotriphenylmethane. It delves into the nuances of catalyst performance, offering experimental data and procedural insights to inform catalyst selection for this crucial chemical intermediate.

Introduction: The Significance of 4,4'-Diaminotriphenylmethane

4,4'-Diaminotriphenylmethane (DATM) and its analogue, 4,4'-methylenedianiline (MDA), are vital chemical intermediates. MDA is a primary precursor in the production of methylene diphenyl diisocyanate (MDI), a key monomer for manufacturing polyurethanes, which are used in foams, elastomers, and coatings.[1] DATM derivatives are also utilized as curing agents and chain extenders in polymerization reactions and serve as intermediates for dyes and pigments.[2] The conventional industrial synthesis of MDA involves the condensation of aniline and formaldehyde using strong mineral acids like hydrochloric acid.[1][3] While effective, this method suffers from issues such as catalyst corrosivity, difficulty in separation, and the generation of significant saline waste, prompting research into more sustainable and efficient catalytic systems.[4]

This guide compares the performance of several classes of catalysts—zeolites, heteropolyacids, and ionic liquids—against the traditional acid-catalyzed method, focusing on yield, selectivity, reusability, and reaction conditions.

The Core Reaction: Aniline and Formaldehyde Condensation

The fundamental reaction for the synthesis of 4,4'-diaminodiphenylmethane involves the acid-catalyzed condensation of aniline with formaldehyde. The reaction mechanism, while complex and subject to side reactions, generally proceeds through several key steps.[4][5]

Proposed Reaction Mechanism:

  • Formation of N-hydroxymethyl aniline: Aniline undergoes a nucleophilic addition to formaldehyde.

  • Dehydration: In an acidic medium, the N-hydroxymethyl aniline is protonated and rapidly loses a water molecule to form a reactive N-methylidene anilinium ion (an electrophile).

  • Electrophilic Aromatic Substitution: The N-methylidene anilinium ion is attacked by a second molecule of aniline, typically at the para-position due to steric and electronic effects, forming N-(p-aminobenzyl)aniline (PABA).

  • Rearrangement and Final Product Formation: The PABA intermediate can then react with another aniline molecule or rearrange to form the final 4,4'-methylenedianiline product. The formation of other isomers (e.g., 2,4'-MDA) and polymeric by-products is a significant challenge, making catalyst selectivity crucial.[4]

G cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Electrophile Generation cluster_2 Step 3: Electrophilic Substitution cluster_3 Step 4: Rearrangement & Final Product Aniline1 Aniline Adduct N-hydroxymethyl aniline Aniline1->Adduct + Formaldehyde Formaldehyde Formaldehyde Electrophile N-methylidene anilinium ion Adduct->Electrophile - H2O (Acid-catalyzed) PABA N-(p-aminobenzyl)aniline (PABA) Electrophile->PABA + Aniline Aniline2 Aniline MDA 4,4'-MDA PABA->MDA Rearrangement

Caption: Generalized reaction mechanism for MDA synthesis.

Heterogeneous Solid Acid Catalysts: Zeolites and Clays

Heterogeneous solid acids, such as zeolites and acid-activated clays, have emerged as promising alternatives to corrosive liquid acids. Their key advantages include ease of separation from the reaction mixture, potential for regeneration and reuse, and shape-selective properties that can enhance selectivity towards the desired 4,4'-isomer.[4][6]

A. Zeolite Catalysts (e.g., HZSM-5, HY, Hβ)

Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted and Lewis acid sites, making them effective catalysts for various organic transformations.[7] Several types of zeolites, including HY, Hβ, and HZSM-5, have been investigated for MDA synthesis.[6][8] Hβ zeolites, in particular, have shown high catalytic activity.[6]

This protocol is based on a patented method for the direct synthesis of 4,4'-diaminodiphenylmethane.[9]

  • Reactor Setup: Charge a batch reactor with aniline and a USY (Ultra-Stable Y) zeolite catalyst.

  • Reactant Ratio: Set the molar ratio of aniline to formaldehyde between 2:1 and 10:1.[9] A higher aniline ratio generally improves selectivity to the diamine product.[3]

  • Reaction Conditions: Heat the mixture to a temperature between 100-200°C.

  • Formaldehyde Addition: Add formaldehyde to the reactor. The reaction is typically run for 1-8 hours.

  • Work-up: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.

  • Purification: The excess aniline is removed from the filtrate, often by vacuum distillation, to yield the crude product, which can be further purified by recrystallization.

  • Catalyst Regeneration: The recovered zeolite catalyst can be washed, dried, and calcined to be reused in subsequent batches.[8][9]

G start Charge Reactor (Aniline + Zeolite) heat Heat to 100-200°C start->heat add_form Add Formaldehyde heat->add_form react React for 1-8 hours add_form->react cool Cool Mixture react->cool filter Filter to Separate Catalyst cool->filter distill Vacuum Distillation (Remove excess Aniline) filter->distill Filtrate catalyst_out Recovered Catalyst filter->catalyst_out Solid purify Recrystallization distill->purify product Pure 4,4'-MDA purify->product regenerate Wash, Dry, Calcine catalyst_out->regenerate Reuse regenerate->start Reuse

Caption: Experimental workflow for zeolite-catalyzed MDA synthesis.

B. Acid-Activated Clays (e.g., Kaolin)

Natural clays like kaolin, when activated with acids (e.g., HCl or H₂SO₄), can serve as low-cost, effective catalysts for this condensation.[8][10] The acid treatment increases the surface area and acidity of the clay.

This procedure is adapted from a patented method demonstrating high yield and selectivity.[10]

  • Catalyst Preparation: Activate commercially available calcined kaolin by heating it with hydrochloric acid (e.g., 31% concentration) at 110°C for 7 hours. The resulting material is filtered, washed with deionized water, and dried at 150°C.[10]

  • Reactor Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add the prepared catalyst (e.g., 5g), water (150g), aniline (0.4 mol), and an organic solvent like toluene (50g).

  • Initial Heating: Stir the mixture and warm to 40°C.

  • Formaldehyde Addition: Slowly drip in a 37% formalin solution (0.2 mol) over 30 minutes.

  • Reaction: After the addition is complete, increase the temperature to 85°C and maintain for 1 hour.

  • Work-up: After the reaction, add more toluene, stir, and filter to remove the catalyst. The filtrate layers are separated.

  • Purification: The organic layer is washed with hot water. The product is then isolated by cooling crystallization from the organic phase, followed by centrifugation and vacuum drying. This method has reported yields as high as 93.18% with a product purity of 98.75%.[10]

Homogeneous Catalysts: Heteropolyacids and Ionic Liquids

While heterogeneous catalysts offer separation advantages, homogeneous systems can provide high activity under milder conditions. Modern approaches focus on "green" homogeneous catalysts that can be recovered and reused.

A. Heteropolyacids (HPAs)

Heteropolyacids, such as phosphotungstic acid (H₃PW₁₂O₄₀) and silicotungstic acid (H₄SiW₁₂O₄₀), are highly effective Brønsted acid catalysts.[7] They have been shown to catalyze the synthesis of DATM derivatives efficiently, even under solvent-free conditions, leading to high yields and shorter reaction times.[7][8] H₄SiW₁₂O₄₀, with its moderate acid strength, has demonstrated excellent catalytic performance.[8]

In a comparative study, H₃PW₁₂O₄₀ was found to be more active than HZSM-5 zeolite for the synthesis of 4,4'-diaminotriphenylmethane derivatives under solvent-free conditions.[7] However, the zeolite (HZSM-5) had the advantage of being more easily reusable.[7] Encapsulating HPAs within a metal-organic framework (MOF) like MIL-100(Fe) is a strategy to combine the high activity of HPAs with the reusability of a solid support.[8]

B. Acidic Ionic Liquids (AILs)

Acidic ionic liquids are considered green reaction media due to their negligible vapor pressure, thermal stability, and tunable acidity.[11] They can act as both the solvent and the catalyst, simplifying the reaction setup. AILs can replace corrosive liquid acids, and their immiscibility with certain organic solvents allows for easier product separation and catalyst recycling.[4][11]

This protocol is based on a patented process using an AIL catalyst.[11]

  • Reactor Setup: Add aniline and the acidic ionic liquid catalyst to a reactor with a reflux condenser.

  • Reactant and Catalyst Ratio: Use an aniline to formaldehyde molar ratio of 2:1 to 10:1. The mass ratio of the AIL to formaldehyde is typically between 0.5:1 and 10:1.

  • Formaldehyde Addition: Add the formaldehyde aqueous solution dropwise at a temperature of 30-60°C while stirring.

  • Reaction: After the initial stirring (5-45 minutes), raise the temperature to 60-120°C and continue the reaction for 2-10 hours.

  • Work-up and Catalyst Recovery: After the reaction, extract the mixture with water. The ionic liquid preferentially dissolves in the aqueous layer, which is then separated from the organic layer containing the product. The ionic liquid can be recovered from the water layer by evaporation and reused.[11]

  • Purification: The product is isolated from the organic layer, typically by removing the unreacted aniline via distillation.

Comparative Performance Analysis

The choice of catalyst significantly impacts reaction efficiency, cost, and environmental footprint. The table below summarizes the performance of different catalytic systems based on published data.

Catalyst SystemTypical Temperature (°C)Typical Time (h)Reported Yield (%)Selectivity to 4,4'-MDA (%)Key AdvantagesKey Disadvantages
HCl (Conventional) 60 - 100[3]VariableHighModerate-HighLow cost, well-establishedCorrosive, high waste output, difficult separation[4]
Zeolites (USY, Hβ) 100 - 200[9]1 - 8~75-88[6]HighReusable, non-corrosive, shape-selective[6][9]Higher temperatures required, potential for deactivation[8]
Acid-Activated Kaolin 80 - 90[10]1 - 2.5Up to 94[10]Up to 98.75[10]Low cost, high yield/selectivity, mild conditionsCatalyst preparation required, potential for leaching
Heteropolyacids (HPAs) 120[8]6~82[8]~79[8]High activity, solvent-free options[7]Difficult to separate (homogeneous), requires support for reuse[8]
Acidic Ionic Liquids 60 - 120[11]2 - 10~75[6]~95[6]Reusable, non-volatile, tunable acidity[11]Higher cost, potential for interaction with reactants[6]
Catalyst-Free (Water) AmbientVariable75 - 93[2]N/AEnvironmentally benign, simple procedureLimited to specific amine substrates, may not be broadly applicable

Conclusion: Selecting the Optimal Catalyst

The ideal catalyst for the synthesis of 4,4'-diaminotriphenylmethane depends on the specific requirements of the application, balancing activity, selectivity, cost, and environmental impact.

  • For Green Chemistry and Reusability: Solid acid catalysts like zeolites and acid-activated clays are outstanding candidates. Activated kaolin demonstrates exceptionally high yields and selectivity under mild conditions, making it a very attractive low-cost option.[10] Zeolites offer robustness and well-defined shape selectivity.[9]

  • For High Activity: Heteropolyacids exhibit very high catalytic activity, often allowing for shorter reaction times or solvent-free conditions.[7] The challenge of reusability can be overcome by immobilizing them on a solid support.[8]

  • For Process Simplification: Acidic ionic liquids that act as both solvent and catalyst can streamline the process and facilitate catalyst recycling through liquid-liquid extraction.[11]

  • For Industrial Scale: While traditional HCl catalysis is established, the significant environmental and handling drawbacks are driving a shift towards solid acid technologies. The high performance and low cost of catalysts like activated clays present a compelling case for industrial adoption.

Future research will likely focus on developing novel hierarchical and delaminated zeolite catalysts to improve accessibility to active sites and on creating more robust and cost-effective supported ionic liquid and heteropolyacid systems to bridge the gap between homogeneous activity and heterogeneous practicality.[6]

References

  • ResearchGate. (2009). Synthesis of 4,4΄-Diaminotriphenylmethane Derivatives Using H3PW12O40 and HZSM5 Zeolite under Solvent-Free Conditions. Available from: [Link]

  • TSI Journals. (n.d.). Efficient synthesis of 4,4 Diamino diphenyl methanes in a water suspension medium. Available from: [Link]

  • Google Patents. (2007). CN101007767A - 4,4'-diamido diphenylmethane direct preparation method.
  • Google Patents. (1968). US3367969A - Process for the preparation of 4, 4'-methylenedianiline.
  • Google Patents. (2008). CN101260049A - Heterogeneous synthesis method for 4,4'-tetramethyldiaminodiphenylmethane.
  • Royal Society of Chemistry. (n.d.). Ionic liquid-mediated solvothermal synthesis of 4,4′-methylenediphenyl diisocyanate (MDI): an efficient and environment-friendly process. Available from: [Link]

  • Google Patents. (2012). CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds.
  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of 4,4′-Diaminotriphenylmethanes. Available from: [Link]

  • ResearchGate. (n.d.). study and modeling 4,4'-diaminodiphenylmethane synthesis. Available from: [Link]

  • Google Patents. (2009). CN100528348C - Catalyst for synthesizing diphenyl methane diamino formic ether.
  • Wikipedia. (n.d.). 4,4'-Methylenedianiline. Available from: [Link]

  • ResearchGate. (1999). (PDF) An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. Available from: [Link]

  • National Institutes of Health. (2019). An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Available from: [Link]

  • ResearchGate. (2007). Synthesis and characterization of 4,4',-diaminodiphenylmethane Schiff bases. Available from: [Link]

  • ResearchGate. (n.d.). Towards an industrial synthesis of diamino diphenyl methane (DADPM) using novel delaminated materials: A breakthrough step in the production of isocyanates for polyurethanes. Available from: [Link]

  • MDPI. (n.d.). Topical Collection : Catalysts: Preparation, Catalytic Performance and Catalytic Reaction. Available from: [Link]

  • Google Patents. (2013). CN103420844B - Preparation of 4,4'-diaminodiphenylmethane by condensation of aniline and formaldehyde catalyzed by acidic ionic liquid.
  • ResearchGate. (n.d.). Synthesis and Thermal and Textural Characterization of Aniline Formaldehyde-Organoclay Composites. Available from: [Link]

  • Semantic Scholar. (n.d.). [PDF] An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Available from: [Link]

  • MDPI. (2018). Catalysts, Volume 8, Issue 4 (April 2018). Available from: [Link]

  • ResearchGate. (n.d.). Overall reaction mechanism for methylene diphenyl diamine.... Available from: [Link]

  • Hilaris Publisher. (2017). Synthesis, Characterization and Docking Studies of 4, 4'-Diaminotriphenylmethanes (DATPMs). Available from: [Link]

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Technical Comparison Guide: Dielectric Evaluation of 4,4'-Diaminotriphenylmethane (DA-TPM) Polyimides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the dielectric properties of polyimides from 4,4'-Diaminotriphenylmethane Content Type: Publish Comparison Guide

Executive Summary

In the race for high-frequency low-loss materials for 5G/6G applications, standard polyimides (PI) like PMDA-ODA (Kapton®) often fall short due to relatively high dielectric constants (


) and moisture absorption. This guide evaluates polyimides derived from 4,4'-diaminotriphenylmethane (DA-TPM) , a bulky, non-planar diamine.

Key Insight: The incorporation of the triphenylmethane (TPM) moiety introduces a "propeller-like" steric hindrance that disrupts chain packing. This modification significantly increases fractional free volume (FFV), lowering the dielectric constant to the 2.5–2.8 range without necessitating the high cost of fully fluorinated monomers, while simultaneously improving organo-solubility.

Chemical Rationale: The "Bulky Group" Mechanism

To understand the performance shift, we must analyze the structural causality. Standard aromatic polyimides rely on charge-transfer complexes (CTC) between electron-donating diamines and electron-accepting dianhydrides, leading to tight packing and high polarizability.

The DA-TPM Advantage:

  • Steric Inhibition: The pendant phenyl group in DA-TPM prevents the parallel stacking of polymer chains.

  • Free Volume Expansion: The inefficient packing creates nano-voids (air has

    
    ), which lowers the bulk dielectric constant.
    
  • Hydrophobicity: The aromatic density repels moisture more effectively than the ether linkages found in ODA-based PIs, stabilizing

    
     under humid conditions.
    
Visualization: Structural Impact on Dielectric Properties[1][2][3][4][5][6][7]

G cluster_0 Standard PI (Reference) Monomer 4,4'-Diaminotriphenylmethane (DA-TPM) Structure Bulky 'Propeller' Structure (Pendant Phenyl Group) Monomer->Structure Effect1 Disrupted Chain Packing ( steric hindrance ) Structure->Effect1 Effect2 Increased Fractional Free Volume (FFV) Effect1->Effect2 Result Reduced Dielectric Constant (Dk < 2.9) Effect2->Result Std_Monomer 4,4'-Oxydianiline (ODA) Std_Result Tight Packing (Dk ~ 3.4) Std_Monomer->Std_Result

Figure 1: Mechanistic flow illustrating how the DA-TPM monomer structure directly influences the dielectric reduction via free volume expansion.

Comparative Performance Analysis

The following data compares DA-TPM based polyimides (specifically polymerized with 6FDA and ODPA dianhydrides) against the industry standard (Kapton® type) and a high-cost fluorinated alternative.

Table 1: Quantitative Performance Matrix
PropertyDA-TPM / 6FDA PI (Target Material)DA-TPM / ODPA PI (Cost-Optimized)PMDA-ODA (Kapton®) (Standard Reference)Performance Verdict
Dielectric Constant (

)
@ 1 MHz
2.56 – 2.65 2.85 – 2.92 3.40 – 3.50DA-TPM offers ~25% reduction in

.
Dissipation Factor (

)
@ 1 MHz
0.002 – 0.004 0.005 – 0.0080.010 – 0.015Superior signal integrity for DA-TPM.
Glass Transition (

)
290 – 315 °C270 – 285 °C> 360 °C (No

)
Lower

than Kapton, but sufficient for solder reflow.
Solubility Soluble (NMP, DMAc, THF)Soluble (NMP, DMAc)InsolubleDA-TPM enables solution processing (spin coating).
Moisture Absorption < 0.8%< 1.1%2.5 – 3.0%DA-TPM is more hydrophobic, stabilizing electricals.
Transparency (

)
> 80% (Colorless)~ 60% (Pale Yellow)< 10% (Amber)Critical for optoelectronic applications.

Data Sources: Synthesized from comparative studies of triphenylmethane-based PIs [1][3][5].

Analysis of Trade-offs
  • Dielectric vs. Thermal: While DA-TPM PIs exhibit superior dielectric properties, the increased free volume slightly reduces the glass transition temperature (

    
    ) compared to the rigid rod structure of PMDA-ODA. However, a 
    
    
    
    of ~300°C is well above the requirement for standard lead-free solder reflow processes (260°C).
  • Solubility vs. Chemical Resistance: The solubility of DA-TPM PIs is a massive processing advantage, allowing for spin-coating and low-temperature curing. However, this implies reduced resistance to aggressive solvents (like chlorinated hydrocarbons) compared to the insoluble Kapton.

Experimental Protocol: Synthesis & Characterization

To replicate these results, strict adherence to the following protocol is required. This workflow utilizes a Two-Step Chemical Imidization method, which yields higher molecular weight films than thermal imidization for bulky monomers.

Phase 1: Monomer Purification (Critical Step)
  • Objective: Remove oxidized impurities that cause color and cross-linking.

  • Protocol: Recrystallize commercial DA-TPM from ethanol/water (70:30 v/v). Dry in a vacuum oven at 60°C for 12 hours.

  • Validation: Melting point must be sharp (approx. 245–247°C).

Phase 2: Polymerization (Two-Step Method)
  • Reactants: Equimolar amounts of DA-TPM and Dianhydride (e.g., 6FDA).

  • Solvent: Anhydrous DMAc (Solid content 15-20 wt%).

  • Reaction: Stir at 0–5°C for 4 hours under Nitrogen flow to form Polyamic Acid (PAA).

  • Chemical Imidization: Add Acetic Anhydride (dehydrating agent) and Pyridine (catalyst) to the PAA solution. Stir at room temperature for 24 hours.

  • Precipitation: Pour viscous solution into methanol. Wash fiber-like precipitate with methanol/water.

  • Drying: Vacuum dry at 100°C overnight.

Phase 3: Film Casting & Dielectric Measurement
  • Casting: Dissolve PI powder in DMAc (10 wt%). Spin coat onto a clean glass substrate.

  • Soft Bake: 80°C for 30 mins (remove bulk solvent).

  • Hard Cure: Ramp to 250°C (5°C/min) and hold for 1 hour to remove residual solvent and anneal stress.

  • Measurement:

    • Instrument: LCR Meter (e.g., Keysight E4980A).

    • Configuration: Parallel plate capacitor method.

    • Electrodes: Gold sputter coating (50 nm) on both sides of the film.

    • Environment: Dry chamber (RH < 20%) to eliminate moisture bias.

Workflow Visualization

Experiment Start Start: DA-TPM Monomer Purify Purification (Recrystallization in EtOH) Start->Purify Remove Impurities PAA PAA Synthesis (DMAc, 0°C, N2) Purify->PAA + Dianhydride (6FDA) Imid Chemical Imidization (Ac2O / Pyridine) PAA->Imid Cyclization Validation Check Viscosity (Inherent Viscosity > 0.8 dL/g) PAA->Validation Cast Film Casting (Spin Coat -> 250°C Cure) Imid->Cast Soluble PI Solution Test Dielectric Testing (LCR Meter, Au Electrodes) Cast->Test Dry Film Validation->PAA Fail (Adjust Stoichiometry) Validation->Imid Pass

Figure 2: Experimental workflow for synthesizing and validating DA-TPM polyimide films. Note the viscosity check point to ensure high molecular weight before imidization.

Conclusion and Application Suitability

Polyimides derived from 4,4'-Diaminotriphenylmethane represent a distinct upgrade over commodity PIs for high-frequency electronics.

  • Verdict: They are highly recommended for interlayer dielectrics in 5G antennas and flexible copper clad laminates (FCCL) where

    
     and optical transparency are required.
    
  • Limitation: Not suitable for applications requiring extreme solvent resistance (e.g., prolonged immersion in NMP/DMAc) or temperatures exceeding 450°C.

For researchers targeting next-generation low-loss materials, DA-TPM provides a versatile "backbone modifier" that can be copolymerized to fine-tune the balance between dielectric performance and mechanical toughness.

References

  • Synthesis, characterization, and structure-property relationships of aromatic polyimides containing 4,4′-diaminotriphenylmethane. Journal of Membrane Science. [Link]

  • Synthesis and properties of highly organosoluble and low dielectric constant polyimides containing non-polar bulky triphenyl methane moiety. Polymer. [Link]

  • Modified Triphenylmethane-based Polyimides with Improved Optical, Dielectric and Solubility Properties via Post-Polymerization Modification. Chinese Journal of Polymer Science. [Link]

  • Dielectric and conduction properties of polyimide films. ResearchGate. [Link]

  • Design and synthesis of low dielectric constant polyimides based on fluorinated diamines with twisted triphenylmethane units. ResearchGate. [Link]

A Researcher's Comparative Guide to the Metabolic Fate of 4,4'-Diaminotriphenylmethane: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo methodologies for studying the metabolism of 4,4'-Diaminotriphenylmethane (MDA), a compound of significant industrial and toxicological interest. By delving into the experimental nuances and comparative outcomes of various models, this document serves as a critical resource for designing robust metabolic studies and accurately interpreting their results.

Introduction: The Toxicological Significance of MDA Metabolism

4,4'-Diaminotriphenylmethane, a primary aromatic amine, is extensively used in the synthesis of polyurethane foams, dyes, and epoxy resins. Its widespread industrial application raises concerns about human exposure and potential toxicity. The metabolic activation of MDA is a critical determinant of its toxicological profile, including its potential carcinogenicity. Understanding the metabolic pathways, the enzymes involved, and the nature of the resulting metabolites is paramount for accurate risk assessment. This guide critically evaluates and compares the most common experimental systems used to investigate the metabolic fate of MDA.

Section 1: In Vitro Metabolism – A Comparative Analysis of Key Systems

In vitro metabolism studies are indispensable tools for the initial screening and characterization of metabolic pathways. The choice of the in vitro system is a critical decision that profoundly influences the metabolic profile obtained. Here, we compare three commonly used liver-derived systems: microsomes, S9 fractions, and primary hepatocytes, in the context of MDA metabolism.

Liver Microsomes: A Focus on Phase I Metabolism

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.

Causality of Experimental Choice: Microsomal assays are often the first line of investigation for identifying oxidative metabolites. Their relative ease of preparation and cost-effectiveness make them suitable for high-throughput screening. For a compound like MDA, where oxidative metabolism is a suspected activation pathway, microsomes provide a focused environment to study these initial biotransformations.

An in vitro study utilizing rabbit liver microsomes identified three primary metabolites of MDA: the azodiphenylmethane, azoxydiphenylmethane, and 4-nitroso-4'-aminodiphenylmethane compounds[1]. The formation of the azo and azoxy metabolites was found to be enzymatic, highlighting the role of microsomal enzymes in the oxidative metabolism of MDA[1].

Liver S9 Fractions: A Broader Metabolic Picture

The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. This includes not only the Phase I enzymes found in microsomes but also a variety of Phase II conjugating enzymes present in the cytosol, such as N-acetyltransferases (NATs) and sulfotransferases (SULTs).

Causality of Experimental Choice: The S9 fraction offers a more comprehensive metabolic system than microsomes, capable of mediating both Phase I and Phase II reactions. This is particularly relevant for MDA, as N-acetylation is a major metabolic pathway.

A comprehensive metabolite profiling study using pooled human liver S9 fractions successfully identified twelve metabolites of MDA, encompassing both Phase I (hydroxylation, desaturation, oxidative deamination) and Phase II (acetylation, sulfation, glucoside conjugation) biotransformation pathways. This study revealed that N-acetylated and desaturation intermediate-related metabolites were the most abundant, underscoring the importance of including cytosolic enzymes in the in vitro system to capture the full metabolic profile of MDA.

Primary Hepatocytes: The Gold Standard for In Vitro Metabolism

Primary hepatocytes are intact liver cells that contain the full complement of metabolic enzymes and cofactors in their natural cellular environment. They are widely regarded as the "gold standard" for in vitro metabolism studies due to their high physiological relevance.

Causality of Experimental Choice: Hepatocytes provide the most holistic in vitro model, integrating the activities of membrane-bound and cytosolic enzymes, as well as transport processes. For complex metabolic pathways and for predicting in vivo clearance, hepatocytes are the preferred system. A recent study using precision-cut liver slices (PCLS) from human and rat donors, which maintain the architecture and cell-cell interactions of the liver, provides a powerful ex vivo comparison that closely mimics the in vivo environment.

This study on PCLS confirmed that N-acetylation is the major metabolic pathway for MDA in both humans and rats. The N-acetyl derivative accounted for approximately 80-90% of the metabolites at a 10 µM exposure and 50-60% at a 100 µM exposure in both species. This study also identified previously unreported Phase II conjugates, including putative N-formylation and urea-glutamine and urea-ethanolamine adducts, demonstrating the capability of more complex in vitro systems to uncover novel metabolic pathways.

Comparative Summary of In Vitro Systems for MDA Metabolism
FeatureLiver MicrosomesLiver S9 FractionPrimary Hepatocytes / PCLS
Enzyme Complement Primarily Phase I (CYP450s)Phase I (CYP450s) and most cytosolic Phase II enzymes (NATs, SULTs)Full complement of Phase I and Phase II enzymes, and transporters
Metabolic Capability for MDA Oxidative metabolism (azo, azoxy, nitroso metabolites)[1]Oxidation, N-acetylation, sulfation, glucuronidationComprehensive metabolism including N-acetylation and novel conjugations
Physiological Relevance LowModerateHigh
Advantages Cost-effective, high-throughput, good for studying Phase I reactions in isolation.Broader metabolic coverage than microsomes, includes cytosolic enzymes."Gold standard", most predictive of in vivo metabolism, intact cellular machinery.
Limitations Lacks cytosolic enzymes (e.g., NATs), cannot study Phase II conjugation extensively.Can have lower activity of some enzymes compared to hepatocytes, lacks transporters.Higher cost, lower throughput, limited availability, shorter lifespan in culture.

Experimental Workflow: In Vitro Metabolism of MDA

cluster_prep System Preparation cluster_incubation Incubation cluster_analysis Analysis microsomes Liver Microsomes incubation Incubate with MDA (+/- Cofactors, e.g., NADPH, UDPGA, PAPS, Acetyl-CoA) 37°C microsomes->incubation s9 S9 Fraction s9->incubation hepatocytes Primary Hepatocytes hepatocytes->incubation extraction Metabolite Extraction (e.g., Protein Precipitation, SPE) incubation->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis identification Metabolite Identification & Quantification analysis->identification

Caption: Generalized workflow for in vitro metabolism studies of 4,4'-Diaminotriphenylmethane.

Section 2: In Vivo Metabolism – Bridging the Gap to Human Relevance

In vivo studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole-organism context. The choice of animal model is critical, as interspecies differences in drug metabolism can significantly impact the translation of findings to humans.

Common Animal Models in MDA Metabolism Studies

Rats are frequently used in toxicology studies due to their cost-effectiveness and the extensive historical database available. Non-human primates, such as monkeys, are often used in later-stage preclinical development due to their closer phylogenetic relationship to humans.

Comparative In Vivo Metabolic Profiles of MDA

A key aspect of in vivo studies is comparing the metabolic profiles across different species to identify the most relevant model for human risk assessment.

The study utilizing precision-cut liver slices (PCLS) provides a direct and powerful comparison of the metabolic capabilities of rat and human liver tissue. The finding that N-acetyl-MDA is the major metabolite in both species is significant. However, the study also revealed quantitative differences in the formation of other metabolites. For instance, at a higher MDA concentration (100 µM), the formation of urea-glutamine and urea-ethanolamine adducts was substantially higher in rat PCLS (around 50% of metabolites) compared to human PCLS (around 25%). This highlights a quantitative species difference in the disposition of MDA at higher, potentially toxic, concentrations.

While direct comparative in vivo studies of MDA in monkeys are less readily available in the public domain, the general principle of species differences in drug metabolism, particularly in CYP and NAT activities, suggests that metabolic profiles in monkeys may more closely resemble those in humans than in rodents for certain pathways.

Metabolic Pathway of 4,4'-Diaminotriphenylmethane

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism MDA 4,4'-Diaminotriphenylmethane (MDA) Oxidative Oxidative Metabolites (Azo, Azoxy, Nitroso) MDA->Oxidative CYP450 Hydroxylated Hydroxylated Metabolites MDA->Hydroxylated CYP450 NAcetyl N-Acetyl-MDA (Major Metabolite) MDA->NAcetyl NAT1, NAT2 Other Other Conjugates (e.g., Urea-adducts) MDA->Other Glucuronide Glucuronide Conjugates Hydroxylated->Glucuronide UGTs Sulfate Sulfate Conjugates Hydroxylated->Sulfate SULTs

Caption: Proposed metabolic pathways of 4,4'-Diaminotriphenylmethane.

Experimental Protocol: In Vivo Metabolism Study in Rats

A typical in vivo metabolism study in rats involves the following steps:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study.

  • Dose Administration: A solution of 4,4'-Diaminotriphenylmethane is administered to the rats via oral gavage. A control group receives the vehicle only.

  • Sample Collection: Rats are housed in metabolic cages that allow for the separate collection of urine and feces over a specified period (e.g., 24, 48, 72 hours). Blood samples may also be collected at various time points.

  • Sample Processing: Urine samples are often treated with enzymes like β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites. Both urine and feces are extracted to isolate the metabolites.

  • Analytical Quantification: The concentrations of the parent compound and its metabolites in the processed samples are determined using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: The data is used to determine the pharmacokinetic parameters of the parent compound and to identify and quantify the metabolites, ultimately establishing the metabolic profile and routes of excretion.

Section 3: Key Enzymes in MDA Metabolism – A Deeper Dive

The metabolism of MDA is primarily governed by two families of enzymes: the Cytochrome P450s (Phase I) and N-acetyltransferases (Phase II).

Cytochrome P450 (CYP) Isozymes

The CYP superfamily is responsible for the oxidative metabolism of a vast array of xenobiotics. While the specific CYP isozymes involved in MDA metabolism are not definitively elucidated in the available literature, it is known that aromatic amines are substrates for several CYPs, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. "Reaction phenotyping" studies, which use a panel of recombinant human CYP isozymes and specific chemical inhibitors, are required to pinpoint the contribution of each isozyme to MDA's oxidative metabolism.

N-Acetyltransferases (NATs)

N-acetylation is a major pathway in the metabolism of many aromatic amines, and MDA is no exception. This reaction is catalyzed by two main enzymes, N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2). Genetic polymorphisms in the NAT2 gene are well-characterized and lead to distinct "fast," "intermediate," and "slow" acetylator phenotypes in the human population. This variation in acetylation capacity can significantly influence an individual's susceptibility to the toxic effects of aromatic amines. The prevalence of the slow acetylator phenotype varies among different ethnic groups.

Conclusion: An Integrated Approach to Understanding MDA Metabolism

The comprehensive study of 4,4'-Diaminotriphenylmethane metabolism requires an integrated approach that leverages the strengths of both in vitro and in vivo models.

  • In vitro systems provide a crucial first look at the metabolic pathways. The choice of system should be guided by the specific research question. While microsomes are useful for studying Phase I oxidation, the S9 fraction or, ideally, primary hepatocytes/PCLS are necessary to capture the full metabolic profile of MDA, including the predominant N-acetylation pathway.

  • In vivo studies in well-chosen animal models are essential for understanding the complete ADME profile and for assessing the relevance of metabolic pathways in a whole-organism context. The comparative data between rat and human PCLS highlight the importance of considering species differences in quantitative metabolic capacity.

For a thorough risk assessment of MDA, future research should focus on:

  • Directly comparing the quantitative metabolic profiles of MDA in human liver microsomes, S9 fractions, and hepatocytes to provide a clearer picture of the utility of each system.

  • Conducting "reaction phenotyping" studies to identify the specific CYP450 isozymes responsible for the oxidative metabolism of MDA.

  • Performing in vivo metabolism studies in non-human primates to provide a more direct comparison to human metabolism.

  • Determining the enzyme kinetic parameters (Km and Vmax) for the key metabolic reactions to better predict metabolic rates at different exposure levels.

By carefully selecting and integrating these experimental approaches, researchers can build a robust understanding of the metabolic fate of 4,4'-Diaminotriphenylmethane, paving the way for more accurate human health risk assessments.

References

  • Bailey, E., et al. (1990). Identification of metabolites of 4,4'-diaminodiphenylmethane (methylene dianiline) using liquid chromatographic and mass spectrometric techniques. Journal of Chromatography B: Biomedical Sciences and Applications, 528(1), 131-143. [Link]

  • Klont, F., et al. (2023). Inter-species variability in 4,4'-methylenedianiline metabolism: insights from human and rat precision-cut liver slices. Toxicology and Applied Pharmacology, 465, 116447. [Link]

  • Sabbioni, G., & Schütze, D. (1998). Biomonitoring of arylamines and aromatic nitro compounds. International Archives of Occupational and Environmental Health, 71(8), 557-573. [Link]

  • Wang, X., et al. (2020). Comparative Proteomics Analysis of Human Liver Microsomes and S9 Fractions. Drug Metabolism and Disposition, 48(2), 115-125. [Link]

  • Jyrki, T., & Tolonen, A. (2021). Hepatic in vitro metabolism of peptides; Comparison of human liver S9, hepatocytes and Upcyte hepatocytes with cyclosporine A, leuprorelin, desmopressin and cetrorelix as model compounds. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]

  • Obach, R. S., et al. (2022). An improved method for cytochrome p450 reaction phenotyping using a sequential qualitative-then-quantitative approach. Drug Metabolism and Disposition, 50(9), 1185-1194. [Link]

  • Martignoni, M., et al. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 875-894. [Link]

  • Williams, H. C., et al. (2020). Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics. Metabolites, 10(12), 501. [Link]

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Comparative analysis of the cost-effectiveness of different synthesis routes for 4,4'-Diaminotriphenylmethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Validated Comparison Primary Recommendation: Heterogeneous Solid Acid Catalysis (Zeolite/Clay) Verdict: While traditional mineral acid routes (HCl/H₂SO₄) remain the baseline for low-cost raw material input, they are operationally expensive due to high E-factors (waste-to-product ratio) and complex neutralization steps. Solid acid catalysis (specifically using Zeolite H-Beta or acid-activated clays) offers the superior balance of cost-effectiveness, yield (>90%), and process simplicity for pharmaceutical and high-performance polymer applications.

Chemical Context & Mechanism

4,4'-Diaminotriphenylmethane (4,4'-DATPM) is a critical triarylmethane scaffold used as a precursor for polyimides, epoxy curing agents, and triphenylmethane dyes. Its synthesis relies on the hydroxyalkylation-condensation of aniline with benzaldehyde.

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The aldehyde is protonated, creating an electrophile that attacks the aniline (para-position favored). This forms a carbinol intermediate, which is further protonated and dehydrated to form a resonance-stabilized carbocation (iminium ion), which is then attacked by a second aniline molecule.

ReactionMechanism Benz Benzaldehyde Inter1 Carbinol Intermediate Benz->Inter1 Protonation Aniline Aniline (x2) Aniline->Inter1 1st Attack H_Cat H+ Catalyst H_Cat->Inter1 CarboCat Resonance Carbocation Inter1->CarboCat -H2O (Dehydration) Product 4,4'-DATPM CarboCat->Product 2nd Aniline Attack

Figure 1: Acid-catalyzed condensation mechanism for 4,4'-DATPM synthesis.

Comparative Route Analysis

Route A: Traditional Mineral Acid Catalysis (HCl/H₂SO₄)

The Historic Baseline

This method utilizes strong mineral acids (Hydrochloric or Sulfuric acid) to drive the condensation.

  • Pros: Extremely low raw material cost; well-understood kinetics.

  • Cons:

    • Corrosion: Requires glass-lined reactors.

    • Selectivity: Produces significant ortho-para (2,4') isomers and N-substituted byproducts (oligomers).

    • Waste: Massive generation of salt waste during the neutralization step (NaOH + HCl → NaCl), leading to a high E-Factor.

Route B: Heterogeneous Solid Acid Catalysis (Recommended)

The Modern Standard (Zeolites, Clays, Heteropolyacids)

Uses solid acids like Zeolite H-Beta , K-10 Montmorillonite Clay , or Silica Sulfuric Acid .

  • Pros:

    • Shape Selectivity: The pore structure of zeolites (e.g., H-Beta) sterically hinders the formation of the bulky ortho-para isomer, favoring the linear 4,4'-isomer.

    • Workup: Catalyst is removed by simple filtration.[1] No neutralization required.

    • Reusability: Catalyst can be regenerated (calcination or solvent wash).

  • Cons: Higher upfront catalyst cost (mitigated by reuse).

Route C: Ionic Liquid Mediated Synthesis

The Green/High-Purity Niche[2]

Uses acidic ionic liquids (e.g., [Bmim]BF₄ or [Et₃NH][HSO₄]) as both solvent and catalyst.

  • Pros: Homogeneous catalysis efficiency with heterogeneous separation ease (biphasic systems); extremely high yields (>95%).

  • Cons: Prohibitive cost for bulk synthesis; best reserved for high-value pharmaceutical intermediates where purity is paramount.

Performance & Cost Metrics

The following table normalizes the data for a standard 100g batch scale.

MetricRoute A: Mineral Acid (HCl)Route B: Solid Acid (Zeolite)Route C: Ionic Liquid
Yield (Isolated) 65 - 75%88 - 94% 92 - 98%
4,4'-Selectivity Moderate (~80%)High (>95%) High (>95%)
Reaction Time 6 - 12 Hours3 - 6 Hours1 - 3 Hours
E-Factor (kg waste/kg product) High (>15)Low (<3) Low (<2)
Catalyst Recyclability None (Consumed)Excellent (5+ Cycles) Good (Requires extraction)
Cost Index (OpEx)

$ (High Disposal)
$ (Low Disposal)

(High Material Cost)

Experimental Protocols

Protocol 1: Solid Acid Catalysis (Recommended Route)

Optimized for Zeolite H-Beta or K-10 Montmorillonite

Reagents:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Aniline (30 mmol, 2.79 g) - Excess used to drive equilibrium and prevent polymerization.

  • Catalyst: Zeolite H-Beta (0.2 g) or K-10 Clay.

  • Solvent: Ethanol (optional, solvent-free preferred for green metrics).

Workflow:

  • Activation: Activate the solid catalyst at 120°C for 2 hours to remove adsorbed moisture.

  • Mixing: In a 50 mL round-bottom flask, charge aniline and benzaldehyde.

  • Catalysis: Add the activated catalyst.

  • Reaction: Reflux at 80-90°C (or stir at 100°C if solvent-free) for 4-6 hours. Monitor by TLC (Ethyl acetate:Hexane 3:7).

  • Separation: Filter the hot reaction mixture to recover the solid catalyst. Wash the catalyst with hot ethanol for reuse.

  • Purification: Pour the filtrate into crushed ice/water. The solid product precipitates.[3]

  • Recrystallization: Recrystallize the crude solid from hot ethanol/water (4:1) to obtain white/pale yellow crystals of 4,4'-DATPM.

Protocol 2: Traditional Acid Catalysis (Baseline)

For comparison or low-tech environments

Reagents:

  • Benzaldehyde (10 mmol)

  • Aniline (30 mmol)

  • HCl (Concentrated, 5 mL)

Workflow:

  • Addition: Mix aniline and HCl in a flask (exothermic, ice bath required).

  • Condensation: Add benzaldehyde dropwise.

  • Heating: Reflux at 100°C for 10-12 hours. The mixture will turn dark/viscous.

  • Neutralization (Critical Step): Cool to room temperature. Slowly add 20% NaOH solution until pH ~9-10. Caution: Significant heat generation.

  • Extraction: Extract the liberated amine with dichloromethane (DCM).

  • Drying/Evaporation: Dry organic layer over Na₂SO₄ and evaporate solvent.

  • Purification: Requires column chromatography or multiple recrystallizations to remove the 2,4'-isomer.

Decision Logic & Workflow Visualization

This diagram guides the researcher in selecting the appropriate route based on scale and purity constraints.

SynthesisDecision Start Start: Define Requirements Scale Is Scale > 100kg? Start->Scale Purity Is Purity > 99% Required? Scale->Purity No (Lab/Pilot) RouteA Route A: Mineral Acid (Only if disposal is cheap) Scale->RouteA Yes (Commodity) RouteB Route B: Solid Acid (Recommended Balance) Purity->RouteB No (Standard) RouteC Route C: Ionic Liquids (High Value/Pharma) Purity->RouteC Yes (Ultra-High)

Figure 2: Decision matrix for selecting the synthesis route.

References

  • Solid Acid Efficiency: Synthesis of 4,4'-diaminotriphenylmethane using HZSM-5 Zeolite and Heteropolyacids. Source: Journal of the Iranian Chemical Society.[4]

  • Green Chemistry Metrics: Ionic liquid-mediated synthesis of diaminodiphenylmethane derivatives. Source: Royal Society of Chemistry (New Journal of Chemistry).

  • Clay Catalysis: An easy synthesis of 4,4′-diaminodiphenylmethanes on natural kaolinites.[3] Source: Green Chemistry (RSC).

  • Industrial Context: Towards an industrial synthesis of diamino diphenyl methane (DADPM) using novel delaminated materials. Source: Applied Catalysis A: General.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,4'-Diaminotriphenylmethane (MDA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 4,4'-Diaminotriphenylmethane and its associated waste. As a compound with significant health and environmental risks, adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals who handle this chemical.

Core Hazard Profile & Immediate Safety Concerns

4,4'-Diaminotriphenylmethane, also known as 4,4'-methylenedianiline (MDA), is an aromatic amine used in the synthesis of polymers, dyes, and elastomers.[1] However, its utility is matched by its hazardous nature. It is classified as a potential occupational carcinogen and is toxic to aquatic life with long-lasting effects.[2][3][4] Acute exposure can lead to liver damage, while skin contact may cause severe irritation and sensitization.[2][4] The primary routes of occupational exposure are inhalation and dermal contact.[4] Therefore, understanding its properties is the first step in safe management.

PropertyDataSource(s)
Chemical Name 4,4'-Diaminotriphenylmethane / 4,4'-Methylenedianiline[1]
CAS Number 101-77-9[5]
Appearance Tan or pale yellow flake or lump solid with a faint, fish-like odor.[1][1][5]
Primary Hazards Probable human carcinogen (IARC Group 2B), skin sensitizer, liver toxicant.[2][4][5][2][4][5]
Environmental Hazards Toxic to aquatic organisms, with long-term adverse effects.[2][6][2][6]
Disposal Classification Hazardous Waste[2]

Engineering Controls and Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the carcinogenic and toxic properties of MDA, exposure must be minimized through a combination of robust engineering controls and appropriate PPE. These systems work in concert to protect laboratory personnel.

  • Engineering Controls :

    • Ventilation : All handling of solid MDA or solutions must occur in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood to control airborne dust and aerosols.[5][7] If these are not available, local exhaust ventilation is mandatory.[3]

    • Safety Stations : Ensure that safety showers and eyewash stations are readily accessible and located near the workstation where MDA is handled.[8]

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear chemically resistant gloves, such as nitrile or butyl rubber.[9] Double-gloving is recommended. Contaminated gloves must be disposed of as hazardous waste.

    • Eye and Face Protection : Use impact-resistant safety goggles with side shields.[3] When there is a risk of splashing or dust generation, a face shield must be worn in addition to goggles.[3]

    • Body Protection : A fully buttoned lab coat is required. For larger quantities or spill cleanup, a chemically resistant apron or suit is necessary.[3] Contaminated clothing should not be taken out of the workplace and must be decontaminated or disposed of as hazardous waste.[7]

    • Respiratory Protection : If engineering controls cannot maintain exposure below occupational limits, or during spill cleanup, a NIOSH-approved respirator with a P100 particulate filter is essential to prevent inhalation of carcinogenic dust.[8][9]

Waste Management: Classification, Collection, and Storage

Proper disposal begins with correct classification and segregation at the point of generation. All waste streams containing MDA must be treated as hazardous waste.

  • Waste Classification : Any material, including the primary chemical, contaminated labware (e.g., pipette tips, vials), spill debris, and used PPE, is considered regulated hazardous waste.[2][10]

  • Prohibited Disposal Methods :

    • DO NOT dispose of MDA down the drain. It is toxic to aquatic life and this action is a serious regulatory violation.[6][8]

    • DO NOT dispose of MDA in regular trash.[11]

    • DO NOT attempt to neutralize MDA with other chemicals unless you are a trained professional at a licensed facility.

Step-by-Step Waste Collection and Storage Protocol
  • Container Selection :

    • Use only containers that are in good condition, free of leaks, and compatible with MDA.[12]

    • The container must have a secure, tight-fitting lid to prevent the release of dust or vapors.[12]

    • For solid waste (powder, contaminated wipes, gloves), use a sturdy, sealable container such as a plastic pail or a poly-lined drum.[2][10]

    • For liquid waste (solutions containing MDA), use a chemically compatible bottle with a screw cap.

  • Waste Segregation :

    • Dedicate a specific, clearly marked container for MDA waste.

    • Do not mix MDA waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials can lead to dangerous reactions.

  • Labeling :

    • Immediately label the waste container with a hazardous waste tag as soon as the first item is placed inside.[10]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "4,4'-Diaminotriphenylmethane" or "4,4'-Methylenedianiline."

      • The specific hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").

      • The accumulation start date.

      • The name of the principal investigator and the laboratory location.

  • Temporary Storage :

    • Keep waste containers closed at all times, except when adding waste.

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic and clearly marked.

    • Follow your institution's guidelines for the maximum volume of waste and the time allowed for accumulation before requesting a pickup.

Final Disposal: The Professional Mandate

The final step in the disposal process must be handled by professionals.

The only acceptable disposal method for 4,4'-Diaminotriphenylmethane is through a licensed hazardous waste disposal company.[7][13] These companies will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and required method of destruction is high-temperature incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[7]

Operational Plan:

  • Generate and collect MDA waste as described in Section 3.

  • Once the container is full or the accumulation time limit is reached, submit a chemical waste pickup request to your institution's EHS department.[12]

  • Ensure the container is properly sealed and labeled for transport.

  • EHS will coordinate with a licensed hazardous waste vendor for pickup and final disposal.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, pre-defined emergency plan is crucial.

Spill Cleanup Protocol
  • Minor Spill (Solid, <10g, contained in a fume hood) :

    • Ensure proper PPE is worn, including a respirator.[2]

    • Use dry cleanup procedures. DO NOT use water, as this can create contaminated wastewater.[2]

    • Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[6][13]

    • Decontaminate the area with a cloth dampened with a mild detergent and water, working from the outside in.[10]

    • All cleanup materials (wipes, gloves, etc.) must be placed in the hazardous waste container.[10]

    • Report the spill to the laboratory supervisor.[10]

  • Major Spill (Any amount outside of a fume hood, or a large quantity) :

    • Evacuate immediately. Alert all personnel in the vicinity and move upwind.[2]

    • Restrict access to the area.

    • Contact your institution's emergency response number (e.g., EHS, Public Safety) immediately.[10]

    • Do not attempt to clean up a major spill yourself. Wait for the trained emergency response team.

Personnel Exposure Protocol
  • Skin Contact : Immediately remove all contaminated clothing and footwear.[2] Wash the affected skin area with copious amounts of soap and running water for at least 15 minutes.[14] Seek immediate medical attention.[7][8]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Inhalation : Move the affected person to fresh air and have them rest.[2] Seek immediate medical attention.

  • Ingestion : Rinse the mouth with water. DO NOT induce vomiting. Seek immediate medical attention.[8]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the safe disposal of 4,4'-Diaminotriphenylmethane waste.

G start Generation of MDA Waste (Pure chemical, contaminated labware, PPE, spill debris) classify Classify as Hazardous Waste (Toxic, Carcinogen, Environmental Hazard) start->classify container Select Appropriate Waste Container (Compatible, sealed, good condition) classify->container label Label Container Immediately (Name, Hazards, Date, PI) container->label store Store in Designated Satellite Accumulation Area (SAA) label->store full Container Full or Time Limit Reached? store->full full->store No request Submit Pickup Request to EHS full->request Yes disposal Disposal by Licensed Vendor (High-Temperature Incineration) request->disposal end End of Lifecycle disposal->end

Caption: Workflow for the compliant disposal of MDA waste.

References

  • Hazard Summary: 4,4'-METHYLENE DIANILINE . New Jersey Department of Health. [Link]

  • 4,4'-Methylenedianiline (MDA) . U.S. Environmental Protection Agency (EPA). [Link]

  • 4,4-Diaminodiphenylmethane . PubChem, National Center for Biotechnology Information. [Link]

  • Public Health Statement for 4,4'-Methylenedianiline . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • ToxFAQs™ for 4,4'-Methylenedianiline . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Leader's Guide - Safe Handling of Diphenylmethane Diisocyanate (MDI) . American Chemistry Council. [Link]

  • Aromatic Amine DECONtamination Solution SAFETY DATA SHEET . SKC Inc. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response . West Virginia University Environmental Health & Safety. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Spill Procedures . Princeton University Environmental Health & Safety. [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES . Maine Department of Environmental Protection. [Link]

  • Chemical Hygiene Plan . Montana Tech. [Link]

  • Chemical Waste Management . The University of Texas at Austin Environmental Health and Safety. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.